molecular formula C24H24N4O2 B10818792 (+)-SHIN1

(+)-SHIN1

货号: B10818792
分子量: 400.5 g/mol
InChI 键: VVVOFJZXKJKHTD-DEOSSOPVSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
通常有库存
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

(+)-SHIN1 is a useful research compound. Its molecular formula is C24H24N4O2 and its molecular weight is 400.5 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





属性

IUPAC Name

(4S)-6-amino-4-[3-(hydroxymethyl)-5-phenylphenyl]-3-methyl-4-propan-2-yl-2H-pyrano[2,3-c]pyrazole-5-carbonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H24N4O2/c1-14(2)24(20(12-25)22(26)30-23-21(24)15(3)27-28-23)19-10-16(13-29)9-18(11-19)17-7-5-4-6-8-17/h4-11,14,29H,13,26H2,1-3H3,(H,27,28)/t24-/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VVVOFJZXKJKHTD-DEOSSOPVSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C2C(=NN1)OC(=C(C2(C3=CC(=CC(=C3)C4=CC=CC=C4)CO)C(C)C)C#N)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=C2C(=NN1)OC(=C([C@@]2(C3=CC(=CC(=C3)C4=CC=CC=C4)CO)C(C)C)C#N)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H24N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

400.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

what is the mechanism of action of (+)-SHIN1

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide to the Mechanism of Action of (+)-SHIN1

Introduction

This compound, also known as RZ-2994, is a potent and specific small molecule inhibitor of serine hydroxymethyltransferase (SHMT).[1][2] SHMT exists in two isoforms: the cytosolic SHMT1 and the mitochondrial SHMT2, both of which are key enzymes in one-carbon (1C) metabolism.[3][4] This metabolic network is crucial for the biosynthesis of nucleotides (purines and thymidylate) and amino acids, making it a critical pathway for highly proliferative cells, particularly cancer cells.[5] this compound serves as a valuable chemical probe for studying 1C metabolism and represents a promising lead compound in the development of novel anticancer therapeutics. This document provides a detailed overview of its mechanism of action, supported by quantitative data, experimental protocols, and pathway visualizations.

Core Mechanism of Action: Dual Inhibition of SHMT1 and SHMT2

The primary mechanism of action of this compound is the direct and potent inhibition of both SHMT1 and SHMT2. These enzymes catalyze the reversible conversion of serine and tetrahydrofolate (THF) into glycine and 5,10-methylenetetrahydrofolate (5,10-CH₂-THF). The 5,10-CH₂-THF molecule is a central donor of one-carbon units essential for various biosynthetic pathways.

By simultaneously blocking both the cytosolic and mitochondrial production of 1C units from serine, this compound effectively starves cancer cells of the essential building blocks required for DNA synthesis and replication. The inhibitory effect is stereospecific, with the (+)-enantiomer being active while the (–)-enantiomer shows no significant activity.

Diagram 1: this compound inhibits SHMT1 and SHMT2 in the one-carbon pathway.

Quantitative Data: Inhibitory Potency

This compound demonstrates high potency against its enzymatic targets and exhibits robust anti-proliferative activity in various cancer cell lines. The half-maximal inhibitory concentrations (IC₅₀) are summarized below.

Target / Cell LineIC₅₀ ValueReference
Enzymatic Inhibition
Human SHMT15 nM
Human SHMT213 nM
Cellular Proliferation
HCT-116 (Colon Cancer, WT)870 nM
HCT-116 (SHMT2 Knockout)10 nM
T-ALL Cell Lines (Average)2.8 µM
B-ALL Cell Lines (Average)4.4 µM
AML Cell Lines (Average)8.1 µM

The significant drop in the IC₅₀ value in SHMT2 knockout cells highlights the potent inhibition of SHMT1 and confirms that the effect on wild-type HCT-116 cells is primarily due to SHMT2 inhibition.

Downstream Cellular Consequences

The inhibition of SHMT by this compound triggers a cascade of metabolic and cellular events that culminate in cell death and growth arrest.

  • Depletion of Nucleotides : The primary consequence of 1C pool depletion is the blockade of de novo purine and thymidylate synthesis. This leads to a progressive reduction in nucleotide triphosphates, which are essential for DNA replication and repair, thereby causing cell cycle arrest. In T-cell acute lymphoblastic leukemia (T-ALL), this compound induces an S/G2 cell cycle arrest.

  • Glycine Starvation : The SHMT reaction is a major source of endogenous glycine. In certain cancer types, such as diffuse large B-cell lymphoma (DLBCL), which have defective glycine import mechanisms, the inhibition of glycine synthesis by this compound leads to a critical glycine deficiency. This glycine shortage impairs processes like protein and glutathione synthesis, contributing to the compound's cytotoxicity.

  • Mitochondria-Mediated Apoptosis : In bladder cancer cells, this compound has been shown to induce apoptosis through a reactive oxygen species (ROS)-dependent intrinsic signaling pathway. Inhibition of SHMT affects mitochondrial function, leading to increased ROS, a decrease in the mitochondrial membrane potential, and the release of pro-apoptotic factors from the mitochondria into the cytosol.

Apoptosis_Pathway SHIN1 This compound SHMT2 SHMT2 Inhibition SHIN1->SHMT2 Metabolic_Stress Metabolic Stress (1C & Glycine Depletion) SHMT2->Metabolic_Stress Mito_Dysfunction Mitochondrial Dysfunction Metabolic_Stress->Mito_Dysfunction ROS ↑ ROS Production Mito_Dysfunction->ROS MMP ↓ Mitochondrial Membrane Potential ROS->MMP Apaf1 Apaf-1 Release MMP->Apaf1 Casp9 Caspase-9 Activation Apaf1->Casp9 Casp3 Caspase-3 Activation Casp9->Casp3 Apoptosis Apoptosis Casp3->Apoptosis

Diagram 2: Proposed pathway of this compound-induced apoptosis.

Experimental Protocols

The mechanism of this compound has been elucidated through a variety of in vitro assays. Detailed methodologies for key experiments are provided below.

Protocol 1: SHMT Target Engagement via Isotope Tracing

This method quantifies the inhibition of cellular SHMT activity by tracing the metabolic fate of a stable isotope-labeled substrate.

Methodology:

  • Cell Culture : Culture cells (e.g., HCT-116) to mid-log phase.

  • Isotope Labeling : Replace standard culture medium with a medium containing U-¹³C-serine.

  • Treatment : Concurrently treat cells with DMSO (vehicle control), 5 µM this compound, or 5 µM of the inactive (–)-SHIN1 enantiomer.

  • Incubation : Incubate the cells for 24 hours to allow for the incorporation of the ¹³C label into downstream metabolites.

  • Metabolite Extraction : Harvest the cells, quench metabolic activity with cold saline, and extract intracellular metabolites using a cold solvent mixture (e.g., 80:20 methanol:water).

  • LC-MS Analysis : Analyze the extracts using Liquid Chromatography-Mass Spectrometry (LC-MS) to measure the M+2 labeling fraction in glycine-derived metabolites such as glutathione and ADP.

  • Data Analysis : Compare the ¹³C-labeling fraction in drug-treated cells to the DMSO control. A significant reduction indicates on-target SHMT inhibition.

Isotope_Tracing_Workflow Start Culture HCT-116 Cells Label Add U-¹³C-Serine Medium + SHIN1 Start->Label Incubate Incubate 24h Label->Incubate Extract Extract Metabolites Incubate->Extract Analyze LC-MS Analysis (Measure ¹³C in Glutathione, ADP) Extract->Analyze Result Quantify SHMT Inhibition Analyze->Result

Diagram 3: Workflow for SHMT isotope tracing experiment.
Protocol 2: Cell Growth Inhibition Assay

This assay determines the IC₅₀ value of this compound by measuring its effect on cell proliferation.

Methodology:

  • Cell Seeding : Seed cells (e.g., T-ALL cell lines) in multi-well plates at a defined density.

  • Drug Treatment : Treat the cells with a serial dilution of this compound (e.g., from 1 nM to 30 µM) in quadruplicate. Include a DMSO-only control.

  • Rescue Condition (Optional) : For mechanism validation, include a condition where cells are co-treated with this compound and a rescuing agent like 1 mM formate.

  • Incubation : Incubate the plates for 3 to 6 days, depending on the cell line's doubling time.

  • Cell Viability Measurement : Quantify the number of viable cells. For suspension cells, use trypan blue exclusion and an automated cell counter. For adherent cells, a colorimetric assay like MTT or resazurin can be used.

  • Data Analysis : Normalize the cell counts to the DMSO control. Plot the normalized values against the log of the drug concentration and fit a dose-response curve to calculate the IC₅₀.

Growth_Assay_Workflow Start Seed Cells in Multi-Well Plates Treat Add Serial Dilutions of this compound Start->Treat Incubate Incubate 3-6 Days Treat->Incubate Count Measure Viable Cell Number (Trypan Blue) Incubate->Count Analyze Calculate IC₅₀ Count->Analyze

Diagram 4: Workflow for cell growth inhibition assay.
Protocol 3: Apoptosis Detection by Flow Cytometry

This protocol quantifies the induction of apoptosis by measuring the externalization of phosphatidylserine.

Methodology:

  • Cell Treatment : Seed cells (e.g., Su-DHL-4) and treat with the desired concentration of this compound or DMSO for 48-72 hours.

  • Cell Harvesting : Harvest the cells and wash them with cold PBS.

  • Staining : Resuspend the cells in Annexin V binding buffer. Add FITC-conjugated Annexin V and a viability dye like Propidium Iodide (PI) or DAPI.

  • Incubation : Incubate the cells in the dark for 15 minutes at room temperature.

  • Flow Cytometry : Analyze the stained cells on a flow cytometer.

  • Data Analysis : Quantify the cell populations: viable (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), and late apoptotic/necrotic (Annexin V+/PI+). Compare the percentage of apoptotic cells in the treated versus control samples.

Apoptosis_Assay_Workflow Start Treat Cells with this compound Harvest Harvest & Wash Cells Start->Harvest Stain Stain with Annexin V-FITC & PI Harvest->Stain Analyze Flow Cytometry Analysis Stain->Analyze Result Quantify Apoptotic Cell Population Analyze->Result

Diagram 5: Workflow for apoptosis detection via flow cytometry.

References

(+)-SHIN1: A Technical Guide to a Dual Inhibitor of Serine Hydroxymethyltransferase 1 and 2

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of (+)-SHIN1, a potent small-molecule dual inhibitor of cytosolic (SHMT1) and mitochondrial (SHMT2) serine hydroxymethyltransferases. We will explore its mechanism of action, inhibitory activity, the signaling pathways it affects, and the experimental protocols used to characterize its function.

Introduction: The Role of SHMT1 and SHMT2 in One-Carbon Metabolism

Serine hydroxymethyltransferase (SHMT) is a critical pyridoxal 5'-phosphate (PLP)-dependent enzyme in one-carbon (1C) metabolism.[1] It catalyzes the reversible conversion of serine and tetrahydrofolate (THF) into glycine and 5,10-methylenetetrahydrofolate (CH2-THF).[1][2][3] This reaction is fundamental for multiple cellular processes, including the biosynthesis of purines and thymidylate, which are essential for DNA replication and repair.[4]

Mammals possess two key isoforms:

  • SHMT1: Primarily located in the cytoplasm, with a role in nuclear de novo thymidylate synthesis during the S-phase.

  • SHMT2: Located in the mitochondria, this isoform is the primary source of 1C units in most cells and is significantly upregulated in various cancers to meet the high metabolic demand of proliferating cells.

The reliance of cancer cells on the 1C metabolic pathway makes SHMT enzymes promising targets for anticancer therapies. Consequently, the development of inhibitors that can simultaneously target both SHMT1 and SHMT2 is a key area of research. This compound (also known as RZ-2994) emerged from the optimization of a pyrazolopyran scaffold and is a potent, cell-permeable, dual inhibitor of human SHMT1 and SHMT2.

Mechanism of Action

This compound acts as a folate-competitive inhibitor. X-ray crystallography has revealed that it binds to the folate-binding site of the SHMT enzyme. By occupying this site, this compound prevents the binding of the natural substrate, tetrahydrofolate, thereby blocking the conversion of serine to glycine and the concurrent production of 5,10-methylene-THF. This leads to a depletion of the one-carbon units necessary for nucleotide synthesis.

cluster_Enzyme SHMT Enzyme cluster_Substrate Normal Reaction cluster_Product Result ActiveSite Folate Binding Site NoProduct 5,10-CH2-THF Production Blocked THF Tetrahydrofolate (Substrate) THF->ActiveSite Binds Serine Serine Serine->ActiveSite Binds SHIN1 This compound SHIN1->ActiveSite Competitively Binds & Blocks

Caption: Competitive inhibition of SHMT by this compound.

Quantitative Data: Inhibitory Activity of this compound

The potency of this compound has been quantified through various in vitro and cell-based assays. The following table summarizes key inhibitory concentration (IC50) values.

Target/Cell LineAssay TypeIC50 ValueReference
Human SHMT1 In vitro enzyme assay5 nM
Human SHMT2 In vitro enzyme assay13 nM
HCT-116 (Colon Cancer)Cell proliferation870 nM
HCT-116 (SHMT2 knockout)Cell proliferation~10 nM
T-ALL Cell Lines (avg.)Cell proliferation2.8 µM
B-ALL Cell Lines (avg.)Cell proliferation4.4 µM
AML Cell Lines (avg.)Cell proliferation8.1 µM

Note: IC50 values can vary based on specific experimental conditions. The significant drop in IC50 in SHMT2 knockout cells highlights the potent inhibition of SHMT1 by this compound.

Signaling Pathways and Cellular Effects

Inhibition of SHMT1 and SHMT2 by this compound disrupts the central one-carbon metabolic pathway, leading to significant downstream consequences for cancer cells.

Core One-Carbon Metabolism Pathway

SHMT1 and SHMT2 are central hubs linking serine metabolism to the folate and methionine cycles. Their inhibition directly impacts the pool of one-carbon units required for biosynthesis.

G cluster_Mito Mitochondria cluster_Cyto Cytosol / Nucleus cluster_Inhibitor Inhibition by this compound Serine_M Serine SHMT2 SHMT2 Serine_M->SHMT2 Glycine_M Glycine SHMT2->Glycine_M mTHF 5,10-CH2-THF SHMT2->mTHF Formate Formate mTHF->Formate Serine_C Serine Formate->Serine_C Enters Cytosol & Drives Cytosolic Pathway SHMT1 SHMT1 Serine_C->SHMT1 Glycine_C Glycine SHMT1->Glycine_C cTHF 5,10-CH2-THF SHMT1->cTHF Purines Purine Synthesis cTHF->Purines dTMP Thymidylate (dTMP) Synthesis cTHF->dTMP SHIN1_1 This compound SHIN1_1->SHMT1 Inhibits SHIN1_2 This compound SHIN1_2->SHMT2 Inhibits

Caption: Overview of SHMT1/2 in one-carbon metabolism.
Downstream Cellular Consequences

The primary effect of dual SHMT1/2 inhibition is the depletion of glycine and one-carbon units. This leads to:

  • Purine Depletion: The lack of one-carbon units stalls de novo purine synthesis, leading to an accumulation of intermediates like AICAR and a reduction in nucleotide triphosphates (e.g., ATP, GTP).

  • Impaired Thymidylate Synthesis: Reduced levels of 5,10-methylene-THF hamper the conversion of dUMP to dTMP, a critical step in DNA synthesis.

  • Cell Cycle Arrest and Apoptosis: The inability to synthesize necessary nucleotides leads to DNA damage, cell cycle arrest, and ultimately, apoptosis.

  • Glycine Auxotrophy: In certain cancer types, like Diffuse Large B-cell Lymphoma (DLBCL), which have defective glycine import, SHMT inhibition creates a critical glycine shortage that cannot be easily rescued.

SHIN1 This compound SHMTs SHMT1 / SHMT2 SHIN1->SHMTs Inhibits OneC_Glycine Reduced One-Carbon Units & Glycine SHMTs->OneC_Glycine Purine Purine Synthesis Inhibited OneC_Glycine->Purine Thymidylate Thymidylate Synthesis Inhibited OneC_Glycine->Thymidylate NTPs Nucleotide Triphosphate Depletion Purine->NTPs DNA_Damage DNA Damage & Replication Stress Thymidylate->DNA_Damage NTPs->DNA_Damage CellCycleArrest Cell Cycle Arrest & Apoptosis DNA_Damage->CellCycleArrest

Caption: Downstream effects of SHMT inhibition by this compound.

Furthermore, SHMT2 expression has been linked to other signaling pathways, such as the MAPK and VEGF pathways in breast cancer, suggesting that its inhibition may have broader anti-tumor effects beyond direct metabolic disruption.

Key Experimental Protocols

Characterizing the activity of this compound involves a combination of biochemical assays, cell-based studies, and metabolomic analyses.

In Vitro Enzyme Inhibition Assay

This assay directly measures the ability of this compound to inhibit the catalytic activity of purified recombinant human SHMT1 and SHMT2.

  • Objective: To determine the IC50 value of this compound against SHMT1 and SHMT2.

  • Principle: The assay monitors the conversion of serine and tetrahydrofolate to glycine and 5,10-methylene-THF. The rate of reaction is typically measured by spectrophotometrically monitoring a coupled reaction.

  • General Protocol:

    • Enzyme Preparation: Purified recombinant human SHMT1 or SHMT2 is pre-incubated in a reaction buffer.

    • Inhibitor Addition: A range of concentrations of this compound (and a DMSO vehicle control) are added to the enzyme and incubated.

    • Reaction Initiation: The reaction is started by adding the substrates, L-serine and tetrahydrofolate.

    • Rate Measurement: The reaction rate is measured over time. For example, by coupling the production of 5,10-methylene-THF to the NAD+-dependent oxidation catalyzed by methylenetetrahydrofolate dehydrogenase (MTHFD).

    • Data Analysis: The reaction rates are plotted against the inhibitor concentration, and the data is fitted to a dose-response curve to calculate the IC50 value.

Cell Proliferation Assay

This assay assesses the effect of this compound on the growth and viability of cancer cell lines.

  • Objective: To determine the cytostatic or cytotoxic effects of this compound.

  • General Protocol:

    • Cell Seeding: Cancer cells (e.g., HCT-116) are seeded in multi-well plates and allowed to adhere overnight.

    • Drug Treatment: Cells are treated with increasing concentrations of this compound for a specified period (e.g., 48-72 hours). Rescue experiments may be performed by co-treating with 1 mM formate.

    • Viability Measurement: Cell viability or number is quantified. Methods include:

      • Direct Counting: Using Trypan blue exclusion and an automated cell counter.

      • Metabolic Assays: Using reagents like resazurin or CCK-8, which measure the metabolic activity of viable cells.

    • Data Analysis: Cell viability is normalized to the vehicle control and plotted against drug concentration to determine the IC50 for cell growth inhibition.

Metabolomic Analysis via Isotope Tracing

This powerful technique confirms that this compound inhibits the SHMT reaction inside living cells.

  • Objective: To trace the metabolic flux from serine and demonstrate on-target engagement of this compound.

  • Principle: Cells are cultured with a stable isotope-labeled serine (e.g., U-13C-serine). The incorporation of the 13C label into downstream metabolites (like glycine and purines) is measured by mass spectrometry. Inhibition of SHMT will block this incorporation.

  • Workflow:

start Seed HCT-116 Cells treat Treat cells with: 1. DMSO (Control) 2. This compound (5µM) 3. (-)-SHIN1 (Inactive) start->treat label Incubate with U-13C-Serine (24 hours) treat->label harvest Harvest Cells & Quench Metabolism label->harvest extract Extract Polar Metabolites harvest->extract lcms Analyze by LC-MS extract->lcms analyze Quantify 13C label incorporation into Glycine, Glutathione, ADP lcms->analyze

Caption: Experimental workflow for 13C-serine tracing.
  • Expected Outcome: In control cells, a significant fraction of metabolites like glycine and ADP will become labeled with 13C. In cells treated with this compound, this labeling will be nearly completely blocked, confirming inhibition of the SHMT pathway.

Conclusion and Future Outlook

This compound is a well-characterized and potent dual inhibitor of SHMT1 and SHMT2, serving as an invaluable tool for studying one-carbon metabolism. It effectively blocks the production of one-carbon units from serine, leading to purine and thymidylate depletion and inhibiting the proliferation of cancer cells, particularly those with metabolic vulnerabilities like defective glycine import.

While this compound demonstrated strong in vitro and cell-based activity, its poor pharmacokinetic properties limited its use in in vivo studies. This led to the development of next-generation inhibitors like SHIN2, which has improved properties suitable for in vivo animal models. Nevertheless, this compound remains a benchmark compound for validating the therapeutic hypothesis of dual SHMT inhibition and continues to be a critical reagent for dissecting the intricate role of serine metabolism in health and disease.

References

The Role of (+)-SHIN1 in One-Carbon Metabolism: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

One-carbon (1C) metabolism is a fundamental network of biochemical pathways essential for the biosynthesis of nucleotides, amino acids, and for methylation reactions. This intricate network is a critical dependency for rapidly proliferating cells, making it a prime target in cancer therapy. Within this network, the enzyme serine hydroxymethyltransferase (SHMT) plays a pivotal role by catalyzing the reversible conversion of serine and tetrahydrofolate to glycine and 5,10-methylenetetrahydrofolate. This reaction is a major source of one-carbon units for the cell. Mammals possess two isoforms of this enzyme: the cytosolic SHMT1 and the mitochondrial SHMT2. The small molecule, (+)-SHIN1, has emerged as a potent dual inhibitor of both SHMT1 and SHMT2, offering a valuable tool for studying the intricacies of one-carbon metabolism and as a potential therapeutic agent. This technical guide provides an in-depth overview of the role of this compound in one-carbon metabolism studies, complete with quantitative data, detailed experimental protocols, and pathway visualizations.

Quantitative Data: The Inhibitory Profile of this compound

This compound exhibits potent, nanomolar-range inhibition of both human SHMT1 and SHMT2. Its efficacy has been demonstrated across a variety of cancer cell lines, with half-maximal inhibitory concentrations (IC50) for cell growth varying depending on the cell type and its metabolic dependencies.

Cell LineGenotypeIC50 (nM) of this compoundReference
HCT-116Wild-type870[1]
HCT-116SHMT1 Knockout~870[2]
HCT-116SHMT2 Knockout< 50[1]
JurkatWild-typeNot specified[1]
SU-DHL-4 (DLBCL)Wild-typeNot specified[1]
SU-DHL-2 (DLBCL)Wild-typeNot specified
8988T (Pancreatic)Mitochondrial Folate Pathway DefectPotent
T-ALL cell linesWild-typeVaries
Bladder Cancer Cells (BIU-87)Wild-typeNot specified
Gastric Cancer CellsWild-typeNot specified

Table 1: In Vitro Efficacy of this compound in Cancer Cell Lines. This table summarizes the reported half-maximal inhibitory concentrations (IC50) of this compound for cell proliferation in various human cancer cell lines. DLBCL stands for Diffuse Large B-cell Lymphoma and T-ALL for T-cell Acute Lymphoblastic Leukemia.

Signaling Pathways and Mechanisms of Action

This compound exerts its effects by disrupting the flow of one-carbon units derived from serine, which has profound consequences on downstream metabolic pathways, most notably purine and thymidylate synthesis.

One-Carbon Metabolism and the Role of SHMT

The following diagram illustrates the central position of SHMT1 and SHMT2 in one-carbon metabolism, the points of inhibition by this compound, and the downstream pathways affected.

OneCarbonMetabolism cluster_cytosol Cytosol cluster_mitochondrion Mitochondrion Serine_cyto Serine Glycine_cyto Glycine Serine_cyto->Glycine_cyto this compound SHMT1 SHMT1 Serine_cyto->SHMT1 Glycine_cyto->Serine_cyto SHMT1->Glycine_cyto meTHF_cyto 5,10-CH2-THF SHMT1->meTHF_cyto THF_cyto THF THF_cyto->SHMT1 THF_cyto->meTHF_cyto this compound meTHF_cyto->THF_cyto Purine_synth Purine Synthesis meTHF_cyto->Purine_synth Thymidylate_synth Thymidylate Synthesis meTHF_cyto->Thymidylate_synth dTMP dTMP Thymidylate_synth->dTMP dUMP dUMP dUMP->Thymidylate_synth Serine_mito Serine Glycine_mito Glycine Serine_mito->Glycine_mito this compound SHMT2 SHMT2 Serine_mito->SHMT2 Glycine_mito->Serine_mito SHMT2->Glycine_mito meTHF_mito 5,10-CH2-THF SHMT2->meTHF_mito THF_mito THF THF_mito->SHMT2 THF_mito->meTHF_mito this compound meTHF_mito->THF_mito MTHFD2 MTHFD2 meTHF_mito->MTHFD2 Formate Formate Formate->Purine_synth Export MTHFD2->Formate

Caption: Inhibition of SHMT1 and SHMT2 by this compound in one-carbon metabolism.

Impact on Purine Synthesis and mTORC1 Signaling

Inhibition of SHMT by this compound leads to a depletion of one-carbon units, which are essential for de novo purine synthesis. This results in the accumulation of purine synthesis intermediates like aminoimidazole carboxamide ribonucleotide (AICAR). The reduction in purine levels can also suppress mTORC1 signaling, a key regulator of cell growth and proliferation.

SHIN1_mTORC1_Pathway SHIN1 This compound SHMT SHMT1/2 SHIN1->SHMT OneCarbonUnits One-Carbon Units (5,10-CH2-THF) SHMT->OneCarbonUnits Serine -> Glycine PurineSynth De Novo Purine Synthesis OneCarbonUnits->PurineSynth Purines Purines (ATP, GTP) PurineSynth->Purines CellGrowth Cell Growth & Proliferation PurineSynth->CellGrowth essential for AICAR AICAR Accumulation PurineSynth->AICAR inhibition leads to mTORC1 mTORC1 Signaling Purines->mTORC1 mTORC1->CellGrowth

Caption: Proposed signaling pathway of this compound action.

Experimental Protocols

This section provides detailed methodologies for key experiments commonly employed in the study of this compound and one-carbon metabolism.

Cell Proliferation Assay (Crystal Violet Method)

This protocol is adapted for adherent cell lines to assess the dose-dependent effect of this compound on cell viability.

Materials:

  • Adherent cancer cell line of interest (e.g., HCT-116)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • This compound stock solution (e.g., 10 mM in DMSO)

  • 96-well tissue culture plates

  • Phosphate-buffered saline (PBS)

  • Crystal Violet Staining Solution (0.5% crystal violet in 20% methanol)

  • Methanol

  • Sorensen's buffer (0.1 M sodium citrate, 50% ethanol, pH 4.2) or 10% acetic acid for solubilization

  • Plate reader capable of measuring absorbance at 570 nm

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate at a density of 1,000-5,000 cells per well in 100 µL of complete medium. Include wells with medium only as a blank control. Incubate for 24 hours at 37°C and 5% CO2 to allow for cell attachment.

  • Drug Treatment: Prepare serial dilutions of this compound in complete medium from the stock solution. The final concentrations should typically range from low nanomolar to high micromolar. Remove the old medium from the wells and add 100 µL of the medium containing the different concentrations of this compound. Include a vehicle control (DMSO at the same final concentration as the highest drug concentration).

  • Incubation: Incubate the plate for 72 hours (or a desired time course) at 37°C and 5% CO2.

  • Staining:

    • Gently wash the cells twice with 200 µL of PBS.

    • Fix the cells by adding 100 µL of methanol to each well and incubate for 10 minutes at room temperature.

    • Remove the methanol and let the plates air dry completely.

    • Add 50 µL of 0.5% crystal violet solution to each well and incubate for 20 minutes at room temperature.

    • Wash the plates thoroughly with tap water until the water runs clear.

    • Let the plates air dry completely.

  • Solubilization and Measurement:

    • Add 100 µL of Sorensen's buffer or 10% acetic acid to each well to solubilize the stain.

    • Shake the plate gently for 15-30 minutes until the color is uniform.

    • Measure the absorbance at 570 nm using a plate reader.

  • Data Analysis: Subtract the absorbance of the blank wells from all other readings. Normalize the data to the vehicle-treated control wells (representing 100% viability). Plot the normalized viability against the log of the this compound concentration and fit a dose-response curve to determine the IC50 value.

Metabolite Extraction for LC-MS Analysis

This protocol outlines a common method for extracting intracellular metabolites from cultured cells for analysis by liquid chromatography-mass spectrometry (LC-MS).

Materials:

  • Cultured cancer cells (at least 1 million cells per sample)

  • Ice-cold PBS

  • Extraction Solvent: 80% Methanol / 20% Water, pre-chilled to -80°C

  • Cell scraper

  • Microcentrifuge tubes

  • Centrifuge capable of reaching 14,000 x g at 4°C

  • Lyophilizer or vacuum concentrator

Procedure:

  • Cell Culture and Quenching: Grow cells to about 80-90% confluency. For adherent cells, aspirate the medium and quickly wash the cells twice with ice-cold PBS to remove extracellular metabolites and quench metabolic activity.

  • Metabolite Extraction:

    • Add 1 mL of pre-chilled 80% methanol to each 10 cm dish (or an appropriate volume for other culture vessels).

    • Use a cell scraper to scrape the cells into the methanol.

    • Transfer the cell suspension to a pre-chilled microcentrifuge tube.

  • Lysis and Precipitation:

    • Vortex the tube vigorously for 30 seconds.

    • Incubate the samples at -80°C for at least 30 minutes to precipitate proteins.

  • Centrifugation: Centrifuge the samples at 14,000 x g for 15 minutes at 4°C.

  • Supernatant Collection: Carefully transfer the supernatant, which contains the metabolites, to a new pre-chilled microcentrifuge tube. Be careful not to disturb the protein pellet.

  • Drying: Dry the metabolite extracts completely using a lyophilizer or a vacuum concentrator.

  • Storage and Reconstitution: Store the dried metabolite pellets at -80°C until analysis. Before LC-MS analysis, reconstitute the dried extracts in a suitable solvent (e.g., a mixture of water and acetonitrile compatible with your chromatography method).

Western Blotting for SHMT1 and SHMT2

This protocol describes the detection of SHMT1 and SHMT2 protein levels in cell lysates.

Materials:

  • Cell lysates prepared in RIPA buffer with protease and phosphatase inhibitors

  • BCA protein assay kit

  • Laemmli sample buffer (4x)

  • SDS-PAGE gels (e.g., 4-12% Bis-Tris)

  • PVDF or nitrocellulose membranes

  • Transfer buffer

  • Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)

  • Primary antibodies against SHMT1 and SHMT2 (e.g., from Cell Signaling Technology)

  • Loading control antibody (e.g., anti-β-actin or anti-GAPDH)

  • HRP-conjugated secondary antibodies

  • Enhanced chemiluminescence (ECL) substrate

  • Imaging system

Procedure:

  • Protein Quantification: Determine the protein concentration of the cell lysates using the BCA assay.

  • Sample Preparation: Mix equal amounts of protein (e.g., 20-30 µg) with Laemmli sample buffer and boil at 95°C for 5 minutes.

  • SDS-PAGE: Load the samples onto an SDS-PAGE gel and run the electrophoresis until the dye front reaches the bottom of the gel.

  • Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.

  • Blocking: Block the membrane with blocking buffer for 1 hour at room temperature with gentle agitation.

  • Primary Antibody Incubation: Incubate the membrane with the primary antibodies against SHMT1, SHMT2, and a loading control, diluted in blocking buffer, overnight at 4°C with gentle agitation.

  • Washing: Wash the membrane three times for 10 minutes each with TBST.

  • Secondary Antibody Incubation: Incubate the membrane with the appropriate HRP-conjugated secondary antibody, diluted in blocking buffer, for 1 hour at room temperature with gentle agitation.

  • Washing: Wash the membrane three times for 10 minutes each with TBST.

  • Detection: Add the ECL substrate to the membrane and detect the chemiluminescent signal using an imaging system.

  • Analysis: Quantify the band intensities using image analysis software and normalize the SHMT1 and SHMT2 signals to the loading control.

Experimental Workflow for Investigating this compound

The following diagram outlines a typical experimental workflow for characterizing the effects of this compound on cancer cells.

ExperimentalWorkflow cluster_invitro In Vitro Studies cluster_invivo In Vivo Studies (Optional) CellCulture Cancer Cell Lines (WT, SHMT-KO) DoseResponse Dose-Response Curve (this compound) CellCulture->DoseResponse FormateRescue Formate/Glycine Rescue Assay CellCulture->FormateRescue Metabolomics Metabolomics (13C-Serine Tracing) CellCulture->Metabolomics WesternBlot Western Blot (SHMT1/2, Pathway Proteins) CellCulture->WesternBlot IC50 Determine IC50 DoseResponse->IC50 Xenograft Xenograft Model IC50->Xenograft Signaling Signaling Pathway Analysis (e.g., mTORC1) WesternBlot->Signaling Treatment Treat with this compound Xenograft->Treatment TumorGrowth Monitor Tumor Growth Treatment->TumorGrowth Toxicity Assess Toxicity Treatment->Toxicity

References

The Discovery and Development of (+)-SHIN1: A Dual SHMT1/2 Inhibitor for Cancer Therapy

Author: BenchChem Technical Support Team. Date: November 2025

A Technical Whitepaper for Researchers and Drug Development Professionals

Abstract

(+)-SHIN1, also known as RZ-2994, is a potent, cell-permeable small molecule inhibitor of both cytosolic (SHMT1) and mitochondrial (SHMT2) serine hydroxymethyltransferase.[1] These enzymes are critical components of one-carbon metabolism, providing the necessary building blocks for nucleotide synthesis, methylation, and redox balance, pathways that are frequently upregulated in cancer.[2] This technical guide provides an in-depth overview of the discovery, mechanism of action, and preclinical development of this compound, with a focus on its effects on cancer cell metabolism and proliferation. Detailed experimental protocols for key assays and quantitative data are presented to facilitate further research and development in this area.

Introduction

One-carbon (1C) metabolism is a complex network of interconnected metabolic pathways essential for cell proliferation and survival.[2] It facilitates the transfer of one-carbon units for the biosynthesis of purines, thymidine, and the remethylation of homocysteine to methionine. The amino acid serine is a primary source of these one-carbon units through the action of serine hydroxymethyltransferase (SHMT), which exists in both the cytoplasm (SHMT1) and mitochondria (SHMT2).[2] In many cancers, there is a heightened demand for the products of 1C metabolism to support rapid cell division, making the enzymes in this pathway attractive targets for therapeutic intervention.

This compound emerged from a pyrazolopyran chemical scaffold and was optimized for potent dual inhibition of human SHMT1 and SHMT2. This document details the key findings related to its discovery and preclinical characterization.

Mechanism of Action

This compound acts as a competitive inhibitor at the folate binding site of both SHMT1 and SHMT2. By blocking the activity of these enzymes, this compound disrupts the conversion of serine to glycine and the concomitant production of 5,10-methylenetetrahydrofolate, a key one-carbon donor. This leads to a depletion of the one-carbon pool, which in turn inhibits the de novo synthesis of purines and thymidylate, essential components of DNA and RNA. The consequence of this metabolic disruption is the induction of cell cycle arrest and inhibition of cancer cell proliferation.

Signaling Pathway and Metabolic Impact

The inhibition of SHMT1 and SHMT2 by this compound initiates a cascade of metabolic consequences that ultimately impair cancer cell growth. The primary mechanism involves the depletion of one-carbon units, leading to an accumulation of intermediates in the purine biosynthesis pathway and a reduction in the production of downstream nucleotides.

SHIN1_Mechanism_of_Action cluster_cytosol Cytosol cluster_mitochondria Mitochondria Serine_cyto Serine Glycine_cyto Glycine Serine_cyto->Glycine_cyto SHMT1 SHMT1 Serine_cyto->SHMT1 THF_cyto THF CH2THF_cyto 5,10-CH2-THF THF_cyto->CH2THF_cyto THF_cyto->SHMT1 Purine_Synth Purine Synthesis CH2THF_cyto->Purine_Synth Thymidylate_Synth Thymidylate Synthesis CH2THF_cyto->Thymidylate_Synth SHMT1->Glycine_cyto SHMT1->CH2THF_cyto DNA_RNA_Synth DNA/RNA Synthesis Purine_Synth->DNA_RNA_Synth Thymidylate_Synth->DNA_RNA_Synth Cell_Proliferation Cell Proliferation DNA_RNA_Synth->Cell_Proliferation Serine_mito Serine Glycine_mito Glycine Serine_mito->Glycine_mito SHMT2 SHMT2 Serine_mito->SHMT2 THF_mito THF CH2THF_mito 5,10-CH2-THF THF_mito->CH2THF_mito THF_mito->SHMT2 Formate Formate CH2THF_mito->Formate SHMT2->Glycine_mito SHMT2->CH2THF_mito Formate->Purine_Synth rescues SHIN1 This compound SHIN1->SHMT1 inhibits SHIN1->SHMT2 inhibits

Figure 1: Mechanism of action of this compound.

Quantitative Data

The inhibitory activity of this compound has been quantified through various in vitro and cell-based assays. The following tables summarize the key quantitative data.

In Vitro Enzyme Inhibition
TargetIC₅₀ (nM)Reference
Human SHMT15
Human SHMT213

Table 1: In Vitro Inhibitory Activity of this compound against Human SHMT1 and SHMT2.

Cell Growth Inhibition
Cell LineDescriptionIC₅₀ (nM)Reference
HCT-116Human Colon Carcinoma870
HCT-116 (SHMT2 knockout)Human Colon Carcinoma< 50
8988THuman Pancreatic Cancer< 100
H1299 (FRAT1 overexpressing)Human Non-Small Cell Lung Cancer600

Table 2: Cell Growth Inhibitory Activity of this compound in Various Cancer Cell Lines.

Experimental Protocols

Detailed methodologies for the key experiments cited in the development of this compound are provided below.

Cell Culture

HCT-116 human colorectal carcinoma cells were cultured in McCoy's 5A medium supplemented with 10% fetal bovine serum (FBS), 100 units/mL penicillin, and 100 µg/mL streptomycin. Cells were maintained in a humidified incubator at 37°C with 5% CO₂.

Cell Proliferation Assay (MTT Assay)

A representative workflow for assessing cell proliferation is depicted below.

Cell_Proliferation_Workflow cluster_workflow Cell Proliferation Assay Workflow A Seed cells in 96-well plates B Incubate for 24 hours A->B C Treat with varying concentrations of this compound B->C D Incubate for 48-72 hours C->D E Add MTT reagent D->E F Incubate for 2-4 hours E->F G Add solubilization solution F->G H Measure absorbance at 570 nm G->H I Calculate IC50 values H->I

Figure 2: General workflow for a cell proliferation assay.

Protocol:

  • Cell Seeding: HCT-116 cells were seeded in 96-well plates at a density of 5,000 cells per well and allowed to adhere overnight.

  • Drug Treatment: The following day, the media was replaced with fresh media containing various concentrations of this compound or DMSO as a vehicle control.

  • Incubation: Cells were incubated with the compound for 72 hours.

  • MTT Addition: After the incubation period, 10 µL of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS) was added to each well.

  • Formazan Formation: The plates were incubated for an additional 4 hours at 37°C to allow for the formation of formazan crystals.

  • Solubilization: 100 µL of a solubilization solution (e.g., 10% SDS in 0.01 M HCl) was added to each well to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance was measured at 570 nm using a microplate reader.

  • Data Analysis: The half-maximal inhibitory concentration (IC₅₀) values were calculated by fitting the dose-response data to a sigmoidal curve using appropriate software (e.g., GraphPad Prism).

Metabolite Extraction and LC-MS Analysis

Protocol:

  • Cell Culture and Treatment: HCT-116 cells were cultured in 6-well plates to ~80% confluency and then treated with 5 µM this compound or DMSO for 24 hours. For isotope tracing experiments, cells were cultured in media containing U-¹³C-serine.

  • Metabolite Extraction:

    • The culture medium was aspirated, and the cells were washed with ice-cold saline.

    • Metabolites were extracted by adding 1 mL of ice-cold 80% methanol.

    • The cells were scraped, and the cell suspension was transferred to a microcentrifuge tube.

    • The samples were vortexed and then centrifuged at 4°C to pellet the protein and cell debris.

  • LC-MS Analysis:

    • The supernatant containing the metabolites was transferred to a new tube and dried under a stream of nitrogen.

    • The dried metabolites were reconstituted in a suitable solvent for LC-MS analysis.

    • Metabolite analysis was performed using a high-resolution mass spectrometer coupled with a liquid chromatography system.

    • The data was processed to identify and quantify changes in metabolite levels between the treated and control groups.

Discussion and Future Directions

The discovery of this compound as a potent dual inhibitor of SHMT1 and SHMT2 represents a significant advancement in the targeting of cancer metabolism. Its ability to disrupt one-carbon metabolism highlights a key vulnerability in rapidly proliferating cancer cells. Preclinical studies have demonstrated its efficacy in inhibiting the growth of various cancer cell lines, particularly those with a high dependence on serine metabolism.

However, the development of this compound has also highlighted challenges, including its poor pharmacokinetic properties, which have limited its in vivo efficacy. This has spurred the development of second-generation inhibitors, such as SHIN2, with improved in vivo activity.

Future research should focus on:

  • Optimizing Pharmacokinetics: Developing analogs of this compound with improved metabolic stability and bioavailability.

  • Combination Therapies: Investigating the synergistic effects of this compound with other anticancer agents, such as chemotherapy or other metabolic inhibitors.

  • Biomarker Discovery: Identifying predictive biomarkers to select patients who are most likely to respond to SHMT inhibition.

Conclusion

This compound is a valuable research tool and a promising lead compound for the development of novel anticancer therapies targeting one-carbon metabolism. The data and protocols presented in this technical guide provide a comprehensive resource for researchers in the field of cancer metabolism and drug discovery, facilitating further investigation into the therapeutic potential of SHMT inhibition.

References

Unveiling the Role of Serine Hydroxymethyltransferase with the Potent Inhibitor (+)-SHIN1: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Serine hydroxymethyltransferase (SHMT) is a critical pyridoxal phosphate (PLP)-dependent enzyme that sits at the crossroads of cellular metabolism. It catalyzes the reversible conversion of L-serine and tetrahydrofolate (THF) to glycine and 5,10-methylenetetrahydrofolate (5,10-CH2-THF). This reaction is a primary source of one-carbon units essential for the biosynthesis of nucleotides (purines and thymidylate), amino acids, and for methylation reactions.[1][2] Mammalian cells possess two isoforms of SHMT: the cytosolic SHMT1 and the mitochondrial SHMT2, which play distinct yet complementary roles in maintaining metabolic homeostasis.[3] Due to the elevated demand for DNA synthesis in rapidly proliferating cancer cells, SHMT activity is often upregulated, making it an attractive target for cancer chemotherapy.[4] This technical guide explores the function of SHMT and the utility of the potent dual inhibitor, (+)-SHIN1, in elucidating its role and as a potential therapeutic agent.

The SHMT-Catalyzed Reaction and its Metabolic Significance

The core function of SHMT is central to one-carbon metabolism. The 5,10-CH2-THF produced is a key substrate for thymidylate synthase in the synthesis of dTMP, a crucial precursor for DNA replication.[1] Furthermore, the one-carbon units derived from the SHMT reaction are utilized in the de novo synthesis of purines. The reaction also interconverts the amino acids serine and glycine, both of which have integral roles in cellular processes beyond protein synthesis.

// Nodes Serine [label="L-Serine", fillcolor="#F1F3F4"]; THF [label="Tetrahydrofolate (THF)", fillcolor="#F1F3F4"]; SHMT [label="SHMT1 (cytosol)\nSHMT2 (mitochondria)", shape=ellipse, fillcolor="#4285F4", fontcolor="#FFFFFF"]; Glycine [label="Glycine", fillcolor="#F1F3F4"]; Methylene_THF [label="5,10-Methylene-THF", fillcolor="#F1F3F4"]; Purine_Synthesis [label="Purine Synthesis", shape=hexagon, fillcolor="#34A853", fontcolor="#FFFFFF"]; Thymidylate_Synthesis [label="Thymidylate Synthesis\n(dTMP)", shape=hexagon, fillcolor="#34A853", fontcolor="#FFFFFF"]; SHIN1 [label="this compound", shape=diamond, fillcolor="#EA4335", fontcolor="#FFFFFF"];

// Edges Serine -> SHMT; THF -> SHMT; SHMT -> Glycine; SHMT -> Methylene_THF; Methylene_THF -> Purine_Synthesis; Methylene_THF -> Thymidylate_Synthesis; SHIN1 -> SHMT [arrowhead=tee, color="#EA4335"];

// Invisible edges for layout {rank=same; Serine; THF;} {rank=same; Glycine; Methylene_THF;} } Figure 1: The central role of SHMT in one-carbon metabolism and the inhibitory action of this compound.

This compound: A Potent Dual Inhibitor of SHMT1 and SHMT2

This compound is a pyrazolopyran-based small molecule that acts as a potent, folate-competitive inhibitor of both human SHMT1 and SHMT2. Its ability to target both isoforms is crucial, as studies have shown that dual inhibition is often necessary to effectively block cancer cell proliferation and tumor growth.

Quantitative Data on this compound Inhibition

The potency of this compound has been characterized through various in vitro and cellular assays. The following tables summarize key quantitative data regarding its inhibitory activity.

Enzyme/Cell Line IC50 (nM) Notes Reference
Biochemical Assays
Human SHMT1~10In vitro enzyme assay
Human SHMT2~10In vitro enzyme assay
Cellular Assays
HCT-116 (Wild-Type)870Cell growth inhibition
HCT-116 (ΔSHMT1)870Cell growth inhibition; indicates primary reliance on SHMT2 inhibition for efficacy in these cells.
HCT-116 (ΔSHMT2)<50Cell growth inhibition; demonstrates potent inhibition of cytosolic SHMT1.
B-cell Lymphoma LinesEnriched among most sensitiveIC50 < 4 µM for a related compound, (+)-2.

Table 1: Inhibitory potency of this compound against SHMT enzymes and cancer cells.

Experimental Protocols

SHMT Enzyme Inhibition Assay (In Vitro)

This protocol is adapted from standard spectrophotometric assays for SHMT activity and can be used to determine the IC50 of inhibitors like this compound.

Principle: The activity of SHMT is measured indirectly by coupling the production of 5,10-CH2-THF to a subsequent reaction catalyzed by 5,10-methylenetetrahydrofolate dehydrogenase (MTHFD), which results in a measurable change in absorbance.

Materials:

  • Recombinant human SHMT1 or SHMT2

  • L-serine

  • Tetrahydrofolate (THF)

  • NADP+

  • E. coli 5,10-methylenetetrahydrofolate dehydrogenase (MTHFD)

  • Assay Buffer (e.g., 50 mM HEPES, pH 7.5, 100 mM KCl, 10 mM MgCl2, 1 mM DTT)

  • This compound (or other inhibitor) dissolved in DMSO

  • 96-well UV-transparent microplate

  • Spectrophotometer (plate reader)

Procedure:

  • Prepare a reaction mixture containing assay buffer, L-serine (e.g., 2 mM), NADP+ (e.g., 0.25 mM), and MTHFD (e.g., 5 µM).

  • Add varying concentrations of this compound to the wells of the microplate. Include a DMSO vehicle control.

  • Add recombinant SHMT enzyme to each well to a final concentration of, for example, 20 nM.

  • Pre-incubate the plate at 37°C for 15 minutes to allow the inhibitor to bind to the enzyme.

  • Initiate the reaction by adding THF (e.g., 0.4 mM) to each well.

  • Immediately monitor the increase in absorbance at 340 nm (due to NADPH formation) at 37°C for a set period (e.g., 10-20 minutes).

  • Calculate the initial reaction rates from the linear portion of the absorbance curves.

  • Plot the percentage of inhibition versus the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.

// Workflow Edges prep_mix -> add_inhibitor; prep_inhibitor -> add_inhibitor; add_inhibitor -> add_shmt; add_shmt -> pre_incubate; pre_incubate -> start_reaction; start_reaction -> measure_abs; measure_abs -> calc_rates; calc_rates -> plot_curve; plot_curve -> det_ic50; } Figure 2: Experimental workflow for the in vitro SHMT inhibition assay.

Cell Viability Assay (CCK-8)

This protocol is used to determine the effect of this compound on the proliferation of cancer cells.

Principle: The Cell Counting Kit-8 (CCK-8) assay is a colorimetric assay based on the reduction of a water-soluble tetrazolium salt (WST-8) by dehydrogenases in viable cells to produce a colored formazan product. The amount of formazan is directly proportional to the number of living cells.

Materials:

  • Cancer cell line of interest (e.g., HCT-116)

  • Complete cell culture medium

  • This compound

  • CCK-8 reagent

  • 96-well cell culture plate

  • Microplate reader

Procedure:

  • Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium and incubate for 24 hours.

  • Prepare serial dilutions of this compound in complete medium.

  • Remove the medium from the wells and add 100 µL of the medium containing different concentrations of this compound. Include a vehicle control (DMSO).

  • Incubate the plate for 48-72 hours.

  • Add 10 µL of CCK-8 solution to each well and incubate for 1-4 hours at 37°C.

  • Measure the absorbance at 450 nm using a microplate reader.

  • Calculate the percentage of cell viability relative to the vehicle control and plot against the inhibitor concentration to determine the IC50.

Metabolic Flux Analysis using 13C-Serine Tracing

This protocol allows for the direct assessment of SHMT activity in cells by tracing the metabolic fate of a stable isotope-labeled substrate.

Principle: Cells are cultured with U-13C-serine. The inhibition of SHMT by this compound will block the conversion of 13C-serine to 13C-glycine and the transfer of the 13C-labeled one-carbon unit to the folate pool. The isotopic enrichment in downstream metabolites is quantified by mass spectrometry.

Materials:

  • Cancer cell line

  • Culture medium lacking serine and glycine

  • U-13C-serine

  • This compound

  • Methanol, water, and chloroform for metabolite extraction

  • Liquid chromatography-mass spectrometry (LC-MS) system

Procedure:

  • Plate cells and allow them to adhere.

  • Replace the medium with serine- and glycine-free medium supplemented with U-13C-serine and dialyzed fetal bovine serum.

  • Treat the cells with this compound or vehicle control (DMSO) for a specified time (e.g., 24 hours).

  • Quench metabolism and extract metabolites by aspirating the medium and adding ice-cold 80:20 methanol:water.

  • Scrape the cells and collect the extract. Perform a liquid-liquid extraction with chloroform to separate polar and nonpolar metabolites.

  • Analyze the polar metabolite fraction by LC-MS to determine the isotopic labeling patterns of serine, glycine, and downstream metabolites like purines.

  • Calculate the fractional labeling of metabolites to assess the impact of this compound on metabolic fluxes through the SHMT-dependent pathway.

// Workflow Edges plate_cells -> add_tracer; add_tracer -> treat_shin1; treat_shin1 -> quench; quench -> extract; extract -> phase_separation; phase_separation -> lcms_analysis; lcms_analysis -> quantify_labeling; quantify_labeling -> determine_flux; } Figure 3: Workflow for 13C-serine metabolic flux analysis.

Signaling and Regulatory Landscape of SHMT

The expression and activity of SHMT are tightly regulated to meet the metabolic demands of the cell. The mitochondrial isoform SHMT2 is frequently overexpressed in various cancers. This upregulation can be driven by oncogenic signaling pathways and transcription factors. For instance, hypoxia can induce SHMT2 expression, suggesting a role for HIF-1α in its regulation. Furthermore, there is evidence of cross-talk between the cytosolic and mitochondrial isoforms, with SHMT1 potentially regulating the translation of SHMT2 mRNA. Inhibition of SHMT with this compound not only directly impacts one-carbon metabolism but can also have downstream effects on signaling pathways that are sensitive to metabolic stress.

// Nodes Oncogenic_Signals [label="Oncogenic Signals\n(e.g., Myc)", fillcolor="#FBBC05"]; Hypoxia [label="Hypoxia (HIF-1α)", fillcolor="#FBBC05"]; SHMT1_mRNA [label="SHMT1 mRNA", shape=note, fillcolor="#F1F3F4"]; SHMT2_mRNA [label="SHMT2 mRNA", shape=note, fillcolor="#F1F3F4"]; SHMT1_protein [label="SHMT1 Protein", shape=ellipse, fillcolor="#4285F4", fontcolor="#FFFFFF"]; SHMT2_protein [label="SHMT2 Protein", shape=ellipse, fillcolor="#4285F4", fontcolor="#FFFFFF"]; One_Carbon_Pool [label="One-Carbon Pool\n(5,10-CH2-THF)", shape=cylinder, fillcolor="#34A853", fontcolor="#FFFFFF"]; Nucleotide_Synthesis [label="Nucleotide Synthesis", shape=hexagon, fillcolor="#34A853", fontcolor="#FFFFFF"]; Redox_Balance [label="Redox Balance", shape=hexagon, fillcolor="#34A853", fontcolor="#FFFFFF"]; SHIN1 [label="this compound", shape=diamond, fillcolor="#EA4335", fontcolor="#FFFFFF"];

// Edges Oncogenic_Signals -> SHMT2_mRNA [label="Upregulation"]; Hypoxia -> SHMT2_mRNA [label="Upregulation"]; SHMT1_mRNA -> SHMT1_protein [label="Translation"]; SHMT2_mRNA -> SHMT2_protein [label="Translation"]; SHMT1_protein -> SHMT2_mRNA [label="Translational Repression", style=dashed, arrowhead=tee]; SHMT1_protein -> One_Carbon_Pool; SHMT2_protein -> One_Carbon_Pool; One_Carbon_Pool -> Nucleotide_Synthesis; One_Carbon_Pool -> Redox_Balance; SHIN1 -> SHMT1_protein [arrowhead=tee, color="#EA4335"]; SHIN1 -> SHMT2_protein [arrowhead=tee, color="#EA4335"]; } Figure 4: Upstream regulation and downstream consequences of SHMT activity and its inhibition.

Conclusion

SHMT plays a pivotal role in cellular metabolism, particularly in rapidly proliferating cells, making it a compelling target for anti-cancer therapies. The development of potent and specific inhibitors like this compound has provided invaluable tools to dissect the intricate functions of SHMT1 and SHMT2. The experimental protocols and data presented in this guide offer a framework for researchers to investigate the role of SHMT in various biological contexts and to evaluate the efficacy of novel inhibitors. The unique metabolic vulnerabilities exposed by SHMT inhibition, such as the defective glycine import in certain lymphomas, highlight the potential for targeted therapeutic strategies based on a deep understanding of cancer metabolism. Further exploration of the regulatory networks governing SHMT expression and activity will undoubtedly uncover new avenues for therapeutic intervention.

References

(+)-SHIN1: A Technical Guide to its Mechanism and Impact on Purine Synthesis

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

(+)-SHIN1, also known as RZ-2994, is a potent and selective dual inhibitor of the cytosolic (SHMT1) and mitochondrial (SHMT2) isoforms of serine hydroxymethyltransferase.[1][2][3] This enzyme is a critical node in one-carbon (1C) metabolism, catalyzing the reversible conversion of serine and tetrahydrofolate to glycine and 5,10-methylenetetrahydrofolate. The one-carbon units generated by this reaction are essential for numerous biosynthetic processes, most notably the de novo synthesis of purines and thymidylate. By inhibiting SHMT1/2, this compound effectively starves cancer cells of the building blocks required for DNA replication and cell proliferation, making it a compound of significant interest in oncology research. This guide provides an in-depth overview of this compound's mechanism of action, its quantifiable effects on cellular metabolism, and detailed protocols for its experimental application.

Core Mechanism of Action: Inhibition of SHMT and Disruption of Purine Synthesis

The primary mechanism of this compound is the direct inhibition of SHMT1 and SHMT2.[1][2] This blockade has two immediate and critical consequences for the cell:

  • Depletion of One-Carbon (1C) Units: The SHMT reaction is a primary source of 1C units for the folate pool. These units, carried by tetrahydrofolate, are donated to two key steps in the de novo purine synthesis pathway. Inhibition by this compound leads to a deficiency of these 1C units.

  • Depletion of Glycine: The reaction also produces glycine. While some cells can import sufficient glycine from their environment, others rely heavily on SHMT activity for its synthesis. Glycine is a direct precursor for the purine backbone.

This dual depletion of 1C units and glycine creates a severe bottleneck in the de novo purine synthesis pathway. The consequence is a progressive depletion of purines, leading to a reduction in nucleotide triphosphates (e.g., ATP, GTP), which are essential for DNA synthesis, energy transfer, and signaling. This ultimately results in cell cycle arrest and inhibition of cell growth.

The inactive enantiomer, (–)-SHIN1, has no significant effect on cell growth, demonstrating the specific, on-target activity of the (+) enantiomer.

Quantitative Data on this compound Activity and Effects

The efficacy of this compound has been quantified through various biochemical and cell-based assays.

Table 1: Inhibitory Activity of this compound
Target/Cell LineAssay TypeIC50 ValueReference
Human SHMT1Biochemical Assay5 nM
Human SHMT2Biochemical Assay13 nM
HCT-116 (WT)Cell Growth870 nM
HCT-116 (SHMT2 knockout)Cell Growth< 50 nM
T-ALL Cell Lines (Average)Cell Growth2.8 µM
B-ALL Cell Lines (Average)Cell Growth4.4 µM
AML Cell Lines (Average)Cell Growth8.1 µM
Table 2: Metabolic Consequences of this compound Treatment
Cell LineTreatmentMetabolite ChangeObservationReference
HCT-1165 µM this compound (24h)Purine IntermediatesAccumulation of intermediates upstream of 1C-dependent steps (e.g., AICAR).
HCT-1165 µM this compound (24h)ADP M+2 Labeling from 13C-SerineNearly complete blockade of 1C unit incorporation into purines.
DLBCL & Jurkat5 µM this compound (72h)Nucleotide TriphosphatesLarge reduction observed.
DLBCL Cells5 µM this compound (72h)GlutathioneDepletion of this glycine-containing tripeptide.

Signaling Pathways and Experimental Workflows

Visualizing the mechanism and experimental logic is crucial for understanding the action of this compound.

SHIN1_Mechanism cluster_Metabolism One-Carbon Metabolism cluster_Purine De Novo Purine Synthesis cluster_Effect Cellular Effects Serine Serine SHMT SHMT1/2 Serine->SHMT Glycine Glycine Purine_Intermediates Purine Intermediates (e.g., GAR, AICAR) Glycine->Purine_Intermediates provides backbone THF Tetrahydrofolate (THF) THF->SHMT CH2THF 5,10-Methylene-THF (1C Unit) CH2THF->Purine_Intermediates provides 1C units SHMT->Glycine SHMT->CH2THF Purines Purines (ATP, GTP) Purine_Intermediates->Purines 2 steps require 1C Units Cell_Growth Cell Growth & Proliferation Purines->Cell_Growth Cell_Cycle_Arrest Cell Cycle Arrest Purines->Cell_Cycle_Arrest depletion leads to SHIN1 This compound SHIN1->SHMT inhibits

Caption: Mechanism of this compound action on purine synthesis.

SHIN1_Rescue_Logic SHIN1 This compound SHMT SHMT1/2 Inhibition SHIN1->SHMT One_C_Depletion 1C Unit Depletion SHMT->One_C_Depletion Glycine_Depletion Glycine Depletion SHMT->Glycine_Depletion Purine_Synth_Block Purine Synthesis Blockade One_C_Depletion->Purine_Synth_Block Glycine_Depletion->Purine_Synth_Block Growth_Inhibition Cell Growth Inhibition Purine_Synth_Block->Growth_Inhibition Formate Formate Supplementation Formate->One_C_Depletion Bypasses Hypoxanthine Hypoxanthine (Purine) Supplementation Hypoxanthine->Purine_Synth_Block Bypasses Glycine Glycine Supplementation Glycine->Glycine_Depletion Bypasses

Caption: Experimental logic of metabolic rescue pathways.

Key Experimental Protocols

Detailed methodologies are essential for replicating and building upon existing research.

Cell Growth Inhibition Assay

This protocol determines the half-maximal inhibitory concentration (IC50) of this compound.

  • Cell Seeding: Seed cancer cell lines (e.g., HCT-116, Jurkat, SU-DHL-4) in 96-well plates at an appropriate density (e.g., 2,000 - 5,000 cells/well) and allow them to adhere overnight.

  • Compound Preparation: Prepare a serial dilution of this compound in the appropriate cell culture medium. A typical concentration range is 1 nM to 30 µM. Include a DMSO-only vehicle control.

  • Treatment: Remove the overnight medium from the cells and add the medium containing the different concentrations of this compound.

  • Incubation: Incubate the plates for 72 hours under standard cell culture conditions (37°C, 5% CO2).

  • Viability Assessment: Quantify cell viability using a standard method such as the CellTiter-Glo® Luminescent Cell Viability Assay or by direct cell counting with Trypan blue exclusion.

  • Data Analysis: Normalize the viability data to the DMSO control. Plot the normalized values against the logarithm of the drug concentration and fit the data to a four-parameter dose-response curve to calculate the IC50 value.

Isotope Tracing of Serine Metabolism

This method directly measures the on-target effect of this compound by tracking the flow of carbon from serine into downstream pathways.

  • Cell Culture: Culture cells (e.g., HCT-116) to mid-log phase.

  • Tracer Medium Preparation: Prepare culture medium containing U-13C-serine, replacing the unlabeled serine.

  • Treatment and Labeling: Pre-treat cells with DMSO (vehicle control), 5 µM this compound, or 5 µM (–)-SHIN1 for a short period (e.g., 1 hour). Then, switch to the U-13C-serine containing medium and incubate for 24 hours.

  • Metabolite Extraction:

    • Aspirate the medium and quickly wash the cells with ice-cold saline.

    • Add ice-cold 80% methanol to the plate and scrape the cells.

    • Collect the cell lysate and centrifuge at high speed (e.g., 16,000 x g) at 4°C to pellet protein and cell debris.

    • Collect the supernatant containing the polar metabolites.

  • LC-MS Analysis: Analyze the extracted metabolites using liquid chromatography-mass spectrometry (LC-MS). Monitor the mass isotopologue distributions for key metabolites such as ADP, ATP, and glutathione to determine the fraction of the pool that has incorporated the 13C label from serine. A significant reduction in the M+2 fraction of ADP in this compound treated cells compared to controls indicates direct inhibition of the pathway.

Metabolic Rescue Experiments

These experiments identify the specific metabolic deficiencies caused by this compound.

  • Experimental Setup: Seed cells and treat with an inhibitory concentration of this compound (e.g., 10 µM) as described in the growth inhibition assay.

  • Supplementation: In parallel with the this compound treatment, supplement the culture medium with one of the following rescue agents:

    • Formate (e.g., 1 mM): To replenish the 1C pool.

    • Hypoxanthine (e.g., 100 µM): To provide a salvageable source of purines.

    • Glycine (e.g., standard media concentrations): To test for glycine dependency. The ability of formate to rescue growth is often dependent on the presence of sufficient glycine in the media.

  • Incubation and Analysis: Incubate for 72 hours and assess cell viability as previously described.

  • Interpretation:

    • If formate rescues growth, it confirms that the primary anti-proliferative effect is due to 1C unit depletion.

    • If hypoxanthine rescues growth, it confirms that the bottleneck is in the de novo purine synthesis pathway.

    • If formate rescue is only effective in glycine-containing media, it demonstrates a dual dependency on both SHMT products.

Conclusion

This compound is a powerful chemical probe and potential therapeutic agent that functions by inhibiting SHMT1/2, the gatekeepers of serine's entry into one-carbon metabolism. Its anti-proliferative effects are primarily driven by the downstream depletion of the purine nucleotide pool, a direct consequence of starving the de novo synthesis pathway of essential one-carbon units and glycine. The data clearly show that this leads to a buildup of pathway intermediates and a loss of final products, culminating in cell cycle arrest. The detailed protocols and mechanistic diagrams provided herein serve as a comprehensive resource for researchers aiming to utilize this compound to investigate one-carbon metabolism and exploit its vulnerabilities in cancer and other proliferative diseases.

References

Foundational Pharmacology of (+)-SHIN1: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the foundational pharmacology of (+)-SHIN1, a potent small-molecule inhibitor of one-carbon metabolism. It is designed to serve as a comprehensive resource for researchers, scientists, and professionals involved in drug development and cancer biology. This document details the mechanism of action, quantitative pharmacological data, experimental methodologies, and key signaling pathways associated with this compound.

Core Mechanism of Action

This compound, also known as RZ-2994, is a potent, folate-competitive inhibitor of both cytosolic serine hydroxymethyltransferase (SHMT1) and mitochondrial SHMT2.[1][2][3] These enzymes are critical for the reversible conversion of serine and tetrahydrofolate to glycine and 5,10-methylenetetrahydrofolate. This reaction is a central node in one-carbon metabolism, providing essential one-carbon units for the biosynthesis of purines, thymidine, and other vital biomolecules. By dually inhibiting SHMT1 and SHMT2, this compound effectively disrupts the one-carbon metabolic network, leading to a depletion of downstream metabolites crucial for cell proliferation and survival.

The primary mode of action of this compound involves the induction of metabolic stress by blocking the production of glycine and one-carbon units from serine. This leads to a progressive depletion of purines, resulting in the loss of nucleotide triphosphates and subsequent inhibition of cell growth. The on-target activity of this compound has been extensively validated through metabolomics and genetic studies, demonstrating that its effects can be rescued by the addition of formate, a downstream product of one-carbon metabolism, provided that glycine is also available in the media.

Quantitative Pharmacological Data

The following tables summarize the key quantitative data for this compound, providing a comparative overview of its potency and cellular activity.

Target IC50 (nM) Assay Type
Human SHMT15In vitro enzymatic assay
Human SHMT213In vitro enzymatic assay

Table 1: In Vitro Enzymatic Inhibition of Human SHMT Isoforms by this compound.

Cell Line Parental IC50 (nM) SHMT2 Deletion IC50 (nM) Notes
HCT-116 (Colon Cancer)870< 50Demonstrates potent inhibition of cytosolic SHMT1.
8988T (Pancreatic Cancer)< 100-Relies on SHMT1 for one-carbon units.

Table 2: Cellular Growth Inhibition (IC50) of this compound in Human Cancer Cell Lines.

Cell Line Type Average IC50 (µM)
T-cell Acute Lymphoblastic Leukemia (T-ALL)2.8
B-cell Acute Lymphoblastic Leukemia (B-ALL)4.4
Acute Myeloid Leukemia (AML)8.1

Table 3: Comparative Cellular Activity of this compound (RZ-2994) in Hematopoietic Malignancies.

Key Signaling Pathways and Metabolic Consequences

The inhibition of SHMT1/2 by this compound initiates a cascade of metabolic events, primarily impacting nucleotide synthesis and cellular redox balance. The following diagram illustrates the central role of SHMT in one-carbon metabolism and the downstream effects of its inhibition by this compound.

SHMT_Pathway Impact of this compound on One-Carbon Metabolism cluster_cytosol Cytosol cluster_mitochondrion Mitochondrion Serine_cyto Serine SHMT1 SHMT1 Serine_cyto->SHMT1 Glycine_cyto Glycine SHMT1->Glycine_cyto CH2_THF_cyto 5,10-CH2-THF SHMT1->CH2_THF_cyto THF_cyto THF THF_cyto->SHMT1 Purine_synthesis Purine Synthesis CH2_THF_cyto->Purine_synthesis Thymidylate_synthesis Thymidylate Synthesis CH2_THF_cyto->Thymidylate_synthesis Cell Proliferation Cell Proliferation Purine_synthesis->Cell Proliferation Thymidylate_synthesis->Cell Proliferation Serine_mito Serine SHMT2 SHMT2 Serine_mito->SHMT2 Glycine_mito Glycine SHMT2->Glycine_mito CH2_THF_mito 5,10-CH2-THF SHMT2->CH2_THF_mito THF_mito THF THF_mito->SHMT2 Formate Formate CH2_THF_mito->Formate SHIN1 This compound SHIN1->SHMT1 Inhibits SHIN1->SHMT2 Inhibits

Caption: Inhibition of SHMT1/2 by this compound disrupts one-carbon flow.

In some cellular contexts, particularly in bladder cancer cells, inhibition of SHMT by this compound has been shown to induce reactive oxygen species (ROS)-dependent apoptosis through the intrinsic signaling pathway.

Apoptosis_Pathway Proposed Apoptotic Pathway Induced by this compound SHIN1 This compound SHMT_inhibition SHMT Inhibition SHIN1->SHMT_inhibition Metabolic_stress Metabolic Stress (Glycine & 1C Depletion) SHMT_inhibition->Metabolic_stress ROS_increase Increased ROS Metabolic_stress->ROS_increase Mitochondrial_dysfunction Mitochondrial Dysfunction ROS_increase->Mitochondrial_dysfunction Apaf1_Casp9 Apaf-1 / Caspase-9 Activation Mitochondrial_dysfunction->Apaf1_Casp9 Apoptosis Apoptosis Apaf1_Casp9->Apoptosis

Caption: this compound-induced apoptosis signaling cascade.

Experimental Protocols

Detailed methodologies are crucial for the replication and extension of foundational research. The following sections outline the protocols for key experiments used to characterize the pharmacology of this compound.

Cell Growth Inhibition Assay

This assay is used to determine the half-maximal inhibitory concentration (IC50) of this compound on the proliferation of cancer cell lines.

  • Cell Seeding: Cancer cell lines (e.g., HCT-116) are seeded in 96-well plates at a predetermined density (e.g., 1,500–18,000 cells per well) in their recommended growth medium and incubated overnight.

  • Compound Treatment: The following day, cells are treated with a serial dilution of this compound (e.g., ranging from nanomolar to micromolar concentrations). A vehicle control (e.g., DMSO) is also included.

  • Incubation: The treated cells are incubated for a specified period, typically 72 hours.

  • Viability Assessment: Cell viability is measured using a suitable assay, such as the resazurin-based CellTiter-Blue assay or by direct cell counting using Trypan blue.

  • Data Analysis: The results are normalized to the vehicle-treated control cells, and the IC50 values are calculated by fitting the dose-response data to a four-parameter logistic curve.

Cell_Growth_Assay_Workflow Workflow for Cell Growth Inhibition Assay Start Start Seed_cells Seed cells in 96-well plates Start->Seed_cells Incubate_overnight Incubate overnight Seed_cells->Incubate_overnight Treat_with_SHIN1 Treat with serial dilutions of this compound Incubate_overnight->Treat_with_SHIN1 Incubate_72h Incubate for 72 hours Treat_with_SHIN1->Incubate_72h Measure_viability Measure cell viability (e.g., Resazurin) Incubate_72h->Measure_viability Analyze_data Analyze data and calculate IC50 Measure_viability->Analyze_data End End Analyze_data->End

Caption: Step-by-step cell growth inhibition assay workflow.

Metabolomics Analysis using LC-MS

Liquid chromatography-mass spectrometry (LC-MS) is employed to investigate the impact of this compound on the cellular metabolome, particularly on one-carbon metabolism intermediates.

  • Cell Culture and Treatment: HCT-116 cells are cultured to a desired confluency and then treated with this compound (e.g., 5-10 µM) or a vehicle control (DMSO) for a specified duration (e.g., 24-48 hours). For isotope tracing experiments, cells are co-incubated with U-13C-serine.

  • Metabolite Extraction: The culture medium is aspirated, and the cells are washed with ice-cold saline. Metabolites are then extracted using a cold solvent mixture, typically 80% methanol.

  • Sample Preparation: The extracts are centrifuged to pellet cell debris, and the supernatant containing the metabolites is collected and dried under nitrogen.

  • LC-MS Analysis: The dried metabolite samples are reconstituted and analyzed by LC-MS to separate and detect individual metabolites.

  • Data Analysis: The resulting data is processed to identify and quantify changes in metabolite levels between the this compound-treated and control groups. This allows for the assessment of target engagement and the downstream metabolic consequences of SHMT inhibition.

Flow Cytometry for Apoptosis Detection

Flow cytometry is utilized to quantify the extent of apoptosis induced by this compound treatment.

  • Cell Treatment: Cells, such as Su-DHL-4, are seeded in multi-well plates and treated with this compound or a vehicle control for a designated time.

  • Cell Staining: Following treatment, cells are harvested and stained with FITC-conjugated Annexin V and a viability dye (e.g., propidium iodide) according to the manufacturer's protocol. Annexin V binds to phosphatidylserine on the outer leaflet of the plasma membrane of apoptotic cells.

  • Flow Cytometry Analysis: The stained cells are analyzed on a flow cytometer to differentiate between viable, early apoptotic, late apoptotic, and necrotic cell populations based on their fluorescence profiles.

  • Data Quantification: The percentage of cells in each quadrant is quantified to determine the level of apoptosis induced by this compound.

In Vivo Pharmacokinetics and Limitations

Despite its potent in vitro activity, foundational studies revealed that this compound possesses poor in vivo pharmacokinetic properties. It is unstable in liver microsome assays and exhibits a short in vivo half-life, which has precluded its use in animal models for efficacy studies. This limitation led to the development of a next-generation pyrazolopyran compound, SHIN2, which demonstrates improved pharmacokinetic properties and in vivo efficacy.

Conclusion

This compound has served as a critical tool compound for elucidating the role of SHMT1 and SHMT2 in cancer cell metabolism. Its potent and specific inhibition of one-carbon metabolism has provided valuable insights into the metabolic vulnerabilities of various cancers, particularly those with a high reliance on de novo nucleotide synthesis or with defective glycine import. While its poor pharmacokinetic profile limits its direct therapeutic potential, the foundational research on this compound has paved the way for the development of next-generation SHMT inhibitors with improved drug-like properties, holding promise for future cancer therapies.

References

Probing Serine Hydroxymethyltransferase Activity with (+)-SHIN1: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Serine hydroxymethyltransferase (SHMT) is a critical pyridoxal phosphate (PLP)-dependent enzyme that sits at the nexus of cellular one-carbon (1C) metabolism. By catalyzing the reversible conversion of L-serine and tetrahydrofolate (THF) to glycine and 5,10-methylenetetrahydrofolate (5,10-CH2-THF), SHMT provides the primary source of one-carbon units essential for the biosynthesis of nucleotides (purines and thymidylate), amino acids, and for methylation reactions.[1][2][3] Mammalian cells possess two major isoforms of this enzyme: the cytosolic SHMT1 and the mitochondrial SHMT2, which play distinct yet complementary roles in metabolic homeostasis.[2] Dysregulation of SHMT activity has been implicated in various diseases, most notably cancer, making it a compelling target for therapeutic intervention.[2]

This technical guide focuses on (+)-SHIN1, a potent and selective small-molecule inhibitor of both human SHMT1 and SHMT2. Developed from a pyrazolopyran scaffold, this compound serves as a valuable chemical probe to investigate the physiological roles of SHMT and to explore its therapeutic potential. This document provides a comprehensive overview of this compound, including its biochemical and cellular activity, detailed experimental protocols for its use, and a summary of its metabolic effects.

Mechanism of Action

This compound is a folate-competitive inhibitor of human SHMT1 and SHMT2. It binds to the folate-binding site of the enzyme, thereby preventing the binding of tetrahydrofolate and inhibiting the catalytic reaction. By simultaneously inhibiting both the cytosolic and mitochondrial isoforms, this compound effectively blocks the primary pathway for generating one-carbon units from serine. This dual inhibition is crucial as it prevents metabolic compensation that could arise from the activity of the uninhibited isoform.

Biochemical and Cellular Activity of this compound

This compound exhibits potent inhibitory activity against both human SHMT1 and SHMT2 in biochemical assays. Its cellular effects are characterized by the on-target depletion of one-carbon pools, leading to the inhibition of cell proliferation.

Table 1: Biochemical Inhibition of Human SHMT by this compound
IsoformIC50 (nM)Reference
SHMT15
SHMT213
Table 2: Cellular Activity of this compound in Cancer Cell Lines
Cell LineCancer TypeIC50 (nM)NotesReference
HCT-116Colon Cancer870Wild-type
HCT-116 (SHMT2 knockout)Colon Cancer< 50Demonstrates potent inhibition of cellular SHMT1
HCT-116 (SHMT1 knockout)Colon CancerIndistinguishable from WTConfirms mitochondrial SHMT2 inhibition is limiting for efficacy in these cells
8988TPancreatic Cancer< 100Reliant on SHMT1 due to defects in mitochondrial folate pathway
H1299 (FRAT1 overexpressing)Non-small cell lung cancer600
B-cell malignanciesVariousEnriched among sensitive lines (IC50 < 4 µM for compound (+)-2)

Signaling and Metabolic Pathways

The inhibition of SHMT by this compound has profound effects on cellular metabolism, primarily by disrupting the supply of one-carbon units.

Caption: SHMT metabolic pathway and the inhibitory action of this compound.

Experimental Protocols

Detailed methodologies for key experiments involving this compound are provided below.

Cell Growth Inhibition Assay

This protocol is used to determine the half-maximal inhibitory concentration (IC50) of this compound on cancer cell lines.

  • Cell Plating: Plate cells in 96-well plates at a density appropriate for the specific cell line to ensure logarithmic growth throughout the experiment.

  • Compound Preparation: Prepare a stock solution of this compound in DMSO. Perform serial dilutions to create a range of concentrations (e.g., from 1 nM to 10 µM).

  • Treatment: Add the diluted this compound or DMSO (vehicle control) to the wells.

  • Incubation: Incubate the plates for a period of 48 to 96 hours, depending on the cell line's doubling time.

  • Viability Assessment: Measure cell viability using a suitable assay, such as the resazurin assay or CellTiter-Glo Luminescent Cell Viability Assay.

  • Data Analysis: Normalize the viability data to the DMSO-treated control and plot the results against the logarithm of the drug concentration. Fit the data to a four-parameter logistic curve to determine the IC50 value.

Metabolite Extraction and LC-MS Analysis

This protocol is used to assess the on-target effects of this compound by measuring changes in intracellular metabolite levels.

  • Cell Treatment: Culture cells in the presence of this compound (e.g., 5-10 µM) or DMSO for a specified duration (e.g., 24-48 hours).

  • Metabolite Extraction:

    • Aspirate the culture medium and quickly wash the cells with ice-cold saline.

    • Add a pre-chilled extraction solvent (e.g., 80:20 methanol:water) to the culture dish.

    • Scrape the cells and collect the cell lysate.

    • Centrifuge the lysate at high speed to pellet cellular debris.

    • Collect the supernatant containing the metabolites.

  • LC-MS Analysis: Analyze the extracted metabolites using liquid chromatography-mass spectrometry (LC-MS) to identify and quantify changes in key metabolites such as purine intermediates (e.g., AICAR, GAR), amino acids (serine, glycine), and folate pathway intermediates.

Isotope Tracing to Monitor SHMT Activity

This protocol uses stable isotope-labeled serine to directly measure the flux through the SHMT-catalyzed reaction.

  • Cell Culture: Culture cells in a medium containing U-13C-serine in the presence of this compound (e.g., 5 µM) or DMSO.

  • Incubation: Incubate for a defined period (e.g., 24 hours) to allow for the incorporation of the labeled serine into downstream metabolites.

  • Metabolite Extraction: Perform metabolite extraction as described in the previous protocol.

  • LC-MS Analysis: Analyze the extracts by LC-MS to measure the fractional labeling of metabolites downstream of SHMT, such as glycine, glutathione, and ADP. A reduction in the M+2 labeling fraction of these metabolites in this compound-treated cells indicates inhibition of SHMT activity.

Experimental Workflow and Logic

The development and validation of this compound as a chemical probe for SHMT activity follows a logical progression from biochemical characterization to cellular and in vivo validation.

SHIN1_Workflow cluster_discovery Probe Discovery and Biochemical Validation cluster_cellular Cellular Characterization cluster_application Application as a Chemical Probe Scaffold Pyrazolopyran Scaffold Identification Optimization Chemical Optimization for Potency Scaffold->Optimization Biochem_Assay Biochemical Assay (SHMT1/2 IC50) Optimization->Biochem_Assay Cell_Growth Cell Proliferation Assays (IC50) Biochem_Assay->Cell_Growth Target_Engagement Metabolomics & Isotope Tracing Cell_Growth->Target_Engagement Rescue_Expts Formate/Glycine Rescue Experiments Target_Engagement->Rescue_Expts Vulnerability Identify Metabolic Vulnerabilities Rescue_Expts->Vulnerability Synergy Combination Therapy Studies Vulnerability->Synergy In_Vivo In Vivo Studies (SHIN2 development) Synergy->In_Vivo

Caption: Logical workflow for the validation and application of this compound.

Selectivity and Off-Target Effects

Metabolomic analyses of cells treated with this compound have demonstrated high selectivity for the one-carbon metabolic pathway. The observed changes, such as the buildup of homocysteine and purine salvage products, are consistent with on-target SHMT inhibition. Importantly, these metabolic alterations can be rescued by the addition of formate, a downstream product of the mitochondrial one-carbon pathway, further confirming the on-target activity of this compound. The inactive enantiomer, (-)-SHIN1, shows no significant effect on cell growth, highlighting the stereospecificity of the interaction.

Limitations and Considerations

While this compound is a potent and selective chemical probe for in vitro studies, it has limitations for in vivo applications due to rapid clearance and poor pharmacokinetic properties. This has led to the development of a second-generation inhibitor, SHIN2, with improved properties for in vivo studies. Researchers should be aware of these limitations when designing experiments.

Conclusion

This compound is an invaluable tool for researchers investigating the intricacies of one-carbon metabolism and the role of SHMT in health and disease. Its high potency and selectivity allow for the precise interrogation of SHMT function in a cellular context. The data and protocols presented in this guide provide a solid foundation for the effective use of this compound as a chemical probe, facilitating further discoveries in this critical area of cellular metabolism and aiding in the development of novel therapeutic strategies targeting SHMT.

References

Methodological & Application

Application Notes: (+)-SHIN1 Cellular Assay for HCT-116 Cells

Author: BenchChem Technical Support Team. Date: November 2025

These application notes provide a detailed protocol for assessing the cellular activity of (+)-SHIN1, a potent inhibitor of serine hydroxymethyltransferase (SHMT) 1 and 2, in the human colorectal carcinoma cell line HCT-116.

Introduction

This compound is a small molecule inhibitor targeting both the cytosolic (SHMT1) and mitochondrial (SHMT2) isoforms of serine hydroxymethyltransferase.[1][2] These enzymes are critical in one-carbon (1C) metabolism, catalyzing the reversible conversion of serine to glycine, which provides one-carbon units essential for the synthesis of nucleotides (purines and thymidylate) and other macromolecules.[3] In cancer cells, which often have a high demand for nucleotide biosynthesis to support rapid proliferation, SHMT enzymes are frequently overexpressed.[1] By inhibiting SHMT1 and SHMT2, this compound disrupts the one-carbon supply, leading to an impairment of DNA synthesis and subsequent cell cycle arrest and inhibition of cell growth. This makes this compound a valuable tool for studying cancer metabolism and a potential therapeutic agent. The HCT-116 cell line is a widely used model for colorectal cancer research and is sensitive to disruptions in metabolic pathways.

Data Presentation

The following table summarizes the quantitative data for this compound activity in HCT-116 cells based on published literature.

ParameterCell LineValueNotesReference
IC₅₀ (Growth Inhibition) HCT-116 (Wild-Type)870 nMHalf-maximal inhibitory concentration for cell growth.
IC₅₀ (Growth Inhibition) HCT-116 (SHMT2 knockout)< 50 nMDemonstrates potent inhibition of the remaining SHMT1 isoform.
Inactive Enantiomer Activity HCT-116 (Wild-Type)No significant effect up to 30 µMThe enantiomer, (-)-SHIN1, shows no growth inhibition.
Effective Concentration (Metabolic Assays) HCT-116 (Wild-Type)5 - 10 µMConcentrations used for observing significant changes in metabolite levels.
Treatment Duration HCT-116 (Wild-Type)24 - 72 hoursTypical incubation times for viability and metabolic assays.

Experimental Protocols

HCT-116 Cell Culture and Maintenance

This protocol outlines the standard procedure for culturing HCT-116 cells to ensure they are healthy and in the logarithmic growth phase prior to experimentation.

Materials:

  • HCT-116 cell line (ATCC CCL-247)

  • McCoy's 5A Medium (or DMEM)

  • Fetal Bovine Serum (FBS), heat-inactivated

  • L-Glutamine

  • Penicillin-Streptomycin solution (10,000 U/mL penicillin, 10,000 µg/mL streptomycin)

  • Trypsin-EDTA (0.25%)

  • Phosphate-Buffered Saline (PBS), sterile

  • Cell culture flasks (T-75)

  • Humidified incubator (37°C, 5% CO₂)

Procedure:

  • Complete Growth Medium Preparation: Prepare McCoy's 5A medium supplemented with 10% FBS and 2 mM L-glutamine. Penicillin-Streptomycin can be added to a final concentration of 100 U/mL and 100 µg/mL, respectively, to prevent bacterial contamination.

  • Cell Thawing and Plating: Thaw a cryopreserved vial of HCT-116 cells rapidly in a 37°C water bath. Transfer the cell suspension to a sterile centrifuge tube containing 10 mL of pre-warmed complete growth medium and centrifuge to pellet the cells. Resuspend the cell pellet in fresh complete growth medium and transfer to a T-75 flask.

  • Cell Maintenance: Culture cells in a humidified incubator at 37°C with 5% CO₂.

  • Subculturing (Passaging): When cells reach 80-90% confluency, aspirate the medium, wash the cell monolayer with sterile PBS, and add 2-3 mL of Trypsin-EDTA. Incubate for a few minutes at 37°C until cells detach. Neutralize the trypsin with 7-8 mL of complete growth medium, gently pipette to create a single-cell suspension, and re-plate at a suitable split ratio (e.g., 1:4 to 1:8) into new flasks.

Cell Viability Assay (MTS/SRB-based)

This protocol describes how to measure the dose-dependent effect of this compound on HCT-116 cell proliferation and viability.

Materials:

  • HCT-116 cells in logarithmic growth phase

  • Complete growth medium

  • This compound stock solution (e.g., 10 mM in DMSO)

  • 96-well clear-bottom cell culture plates

  • MTS reagent (e.g., CellTiter 96® AQueous One Solution Cell Proliferation Assay) or Sulforhodamine B (SRB) assay reagents

  • Microplate reader

Procedure:

  • Cell Seeding: Harvest HCT-116 cells using trypsin and resuspend in complete growth medium. Count the cells and adjust the density. Seed 2,000-5,000 cells per well in 100 µL of medium into a 96-well plate.

  • Incubation: Incubate the plate for 24 hours at 37°C and 5% CO₂ to allow cells to attach and resume growth.

  • Compound Preparation and Treatment: Prepare a serial dilution of this compound in complete growth medium from the stock solution. A suggested final concentration range is 1 nM to 30 µM. Also prepare a vehicle control (DMSO) with the same final DMSO concentration as the highest this compound concentration.

  • Remove the medium from the wells and add 100 µL of the medium containing the different concentrations of this compound or the vehicle control.

  • Incubation: Incubate the plates for 48 to 72 hours at 37°C and 5% CO₂.

  • Viability Measurement (MTS): Add 20 µL of MTS reagent to each well and incubate for 1-4 hours at 37°C. Measure the absorbance at 490 nm using a microplate reader.

  • Data Analysis: Subtract the background absorbance (medium only). Normalize the absorbance values of the treated wells to the vehicle control wells (set as 100% viability). Plot the normalized viability against the log of the this compound concentration and fit a dose-response curve to determine the IC₅₀ value.

Visualizations

Signaling Pathway of this compound Action

SHIN1_Pathway Serine Serine SHMT SHMT1 (Cytosol) SHMT2 (Mitochondria) Serine->SHMT Glycine Glycine THF THF THF->SHMT CH2THF 5,10-methylene-THF (One-Carbon Unit) Purine Purine Synthesis CH2THF->Purine Thymidylate Thymidylate (dTMP) Synthesis CH2THF->Thymidylate SHMT->Glycine SHMT->CH2THF SHIN1 This compound SHIN1->SHMT DNA DNA Synthesis & Replication Purine->DNA Thymidylate->DNA Growth Cell Growth Arrest DNA->Growth Inhibition

Caption: Mechanism of this compound action in HCT-116 cells.

Experimental Workflow for Cell Viability Assay

Workflow start Start: Culture HCT-116 Cells seed Seed Cells in 96-well Plate (2,000-5,000 cells/well) start->seed incubate1 Incubate for 24h (37°C, 5% CO₂) seed->incubate1 treat Treat with this compound (Serial Dilutions) & Vehicle incubate1->treat incubate2 Incubate for 48-72h treat->incubate2 add_reagent Add MTS Reagent incubate2->add_reagent incubate3 Incubate for 1-4h add_reagent->incubate3 measure Measure Absorbance (490nm) incubate3->measure analyze Analyze Data: Normalize to Control, Calculate IC₅₀ measure->analyze end End analyze->end

Caption: Workflow for determining this compound IC₅₀ in HCT-116 cells.

References

how to use (+)-SHIN1 in cell culture experiments

Author: BenchChem Technical Support Team. Date: November 2025

An inhibitor of serine hydroxymethyltransferase (SHMT), (+)-SHIN1, is a valuable chemical probe for studying one-carbon (1C) metabolism in cancer cells. As a dual inhibitor of both the cytosolic (SHMT1) and mitochondrial (SHMT2) isoforms, this compound effectively blocks the conversion of serine to glycine, a critical step for generating the one-carbon units necessary for the synthesis of nucleotides and other essential biomolecules. These application notes provide detailed protocols for utilizing this compound in cell culture experiments to investigate its effects on cell proliferation, metabolic pathways, and cell death.

Mechanism of Action

This compound is a potent, folate-competitive inhibitor of human SHMT1 and SHMT2 with IC50 values of 5 nM and 13 nM, respectively, in biochemical assays.[1][2] By inhibiting these enzymes, this compound blocks the primary pathway for generating one-carbon units from serine.[3] This disruption of 1C metabolism leads to a progressive depletion of purines, which ultimately results in the loss of nucleotide triphosphates and impairs DNA synthesis and other essential cellular processes.[2] Consequently, this inhibition hinders cancer cell growth and can induce cell cycle arrest and apoptosis.[4] The on-target activity of this compound can be confirmed in cell culture through rescue experiments, where the addition of formate, a downstream source of one-carbon units, can reverse its antiproliferative effects in most cell lines.

SHIN1_Mechanism_of_Action cluster_Mitochondrion Mitochondrion cluster_Cytosol Cytosol Serine_mito Serine SHMT2 SHMT2 Serine_mito->SHMT2 Glycine_mito Glycine SHMT2->Glycine_mito mTHF 5,10-methylene-THF SHMT2->mTHF 1C Unit Cell_Effects Cell Cycle Arrest Apoptosis Growth Inhibition Glycine_mito->Cell_Effects Glycine Depletion Formate_mito Formate mTHF->Formate_mito -> Other 1C reactions Serine_cyto Serine SHMT1 SHMT1 Serine_cyto->SHMT1 Glycine_cyto Glycine SHMT1->Glycine_cyto cTHF 5,10-methylene-THF SHMT1->cTHF 1C Unit Glycine_cyto->Cell_Effects Glycine Depletion Nucleotide_Synth Purine & Thymidylate Synthesis cTHF->Nucleotide_Synth Nucleotide_Synth->Cell_Effects SHIN1 This compound SHIN1->SHMT2 SHIN1->SHMT1

Caption: Mechanism of this compound action.

Quantitative Data Summary

The cellular response to this compound is cell-line dependent, with varying effective concentrations and outcomes. The following table summarizes quantitative data from cell culture experiments.

Cell LineCompoundConcentration / IC50Treatment DurationObserved EffectCitation
HCT-116 (Colon)This compound870 nM (IC50)48 hGrowth inhibition
HCT-116 ΔSHMT2This compound< 50 nM (IC50)48 hPotent growth inhibition (highlights SHMT1 targeting)
HCT-116 ΔSHMT1This compound~870 nM (IC50)48 hGrowth inhibition (similar to WT, highlights SHMT2 role)
HCT-116This compound5 µM24 hInhibition of glycine production from serine
HCT-116This compound10 µM48 hInhibition of cell growth
8988T (Pancreatic)This compound< 100 nMNot specifiedImpaired cell growth
Su-DHL-4 (DLBCL)This compound5 µM72 hReduction in nucleotide triphosphates
Jurkat (T-ALL)This compound5 µM72 hReduction in nucleotide triphosphates (rescuable by formate)
T-ALL cell linesRZ-2994 (this compound)2.8 µM (Average IC50)Not specifiedDecreased cell growth
B-ALL cell linesRZ-2994 (this compound)4.4 µM (Average IC50)Not specifiedDecreased cell growth
AML cell linesRZ-2994 (this compound)8.1 µM (Average IC50)Not specifiedDecreased cell growth
BIU-87 (Bladder)SHIN11 mM24 hInduction of ROS and apoptosis

Experimental Protocols

Stock Solution Preparation

Proper preparation of the inhibitor stock solution is crucial for experimental consistency.

  • Reagent : this compound (also known as RZ-2994)

  • Solvent : Dimethyl sulfoxide (DMSO). Use fresh, anhydrous DMSO as the compound's solubility can be reduced by moisture.

  • Procedure :

    • Prepare a high-concentration stock solution, for example, 10 mM to 80 mg/mL in DMSO. Sonication may be required to fully dissolve the compound.

    • Aliquot the stock solution into small volumes to avoid repeated freeze-thaw cycles.

    • Store the stock solution at -20°C for up to one year or -80°C for up to two years.

  • Working Solution :

    • For cell culture experiments, dilute the DMSO stock solution with a cell culture medium to the desired final concentration.

    • To avoid precipitation, the final concentration of DMSO in the culture medium should typically be kept below 0.5%.

    • Pre-warming the stock solution and the culture medium to 37°C before dilution can help prevent precipitation.

Cell Proliferation / Viability Assay

This protocol is used to determine the IC50 value of this compound and assess its effect on cell growth.

Cell_Proliferation_Workflow A 1. Seed cells in a 96-well plate and allow to attach overnight. B 2. Prepare serial dilutions of this compound. A->B C 3. Treat cells with this compound. Include DMSO vehicle control. B->C D 4. Incubate for 24-72 hours. C->D E 5. Add viability reagent (e.g., CellTiter-Glo, CCK-8). D->E F 6. Incubate as per manufacturer's instructions. E->F G 7. Measure signal (Luminescence or Absorbance). F->G H 8. Calculate % viability and determine IC50. G->H

Caption: Workflow for a cell proliferation assay.
  • Methodology :

    • Cell Plating : Seed cells in a 96-well plate at a density that ensures they remain in the exponential growth phase throughout the experiment. Allow cells to adhere overnight.

    • Treatment : Treat cells with a range of this compound concentrations (e.g., from 1 nM to 30 µM). Include a DMSO-only vehicle control. For rescue experiments, add 1 mM formate to a parallel set of wells.

    • Incubation : Incubate the plate for 24, 48, or 72 hours at 37°C in a 5% CO2 incubator.

    • Measurement : Assess cell viability using a suitable assay, such as CellTiter-Glo (Promega) for luminescence or a CCK-8 assay for colorimetric measurement, following the manufacturer's instructions.

    • Analysis : Normalize the results to the DMSO control and plot a dose-response curve to calculate the half-maximal inhibitory concentration (IC50).

Apoptosis Assay by Flow Cytometry

This protocol quantifies the induction of apoptosis following this compound treatment using Annexin V and Propidium Iodide (PI) staining.

Apoptosis_Assay_Workflow A 1. Treat cells with this compound and controls (e.g., DMSO). B 2. Incubate for the desired duration (e.g., 48-72h). A->B C 3. Harvest cells, including supernatant. B->C D 4. Wash cells with cold PBS. C->D E 5. Resuspend in Annexin V Binding Buffer. D->E F 6. Add Annexin V-FITC and Propidium Iodide (PI). E->F G 7. Incubate in the dark for 15 minutes at room temp. F->G H 8. Analyze by flow cytometry. G->H

Caption: Workflow for an apoptosis assay.
  • Methodology :

    • Cell Treatment : Culture cells in 6-well plates and treat with the desired concentration of this compound (e.g., 5 µM) or DMSO for 48-72 hours.

    • Cell Harvesting : Collect both adherent and floating cells. Wash the cells with cold PBS.

    • Staining : Resuspend the cells in 1X Annexin V Binding Buffer. Add FITC-conjugated Annexin V and propidium iodide (PI) according to the manufacturer's protocol (e.g., eBioscience™ Annexin V-FITC Apoptosis Detection Kit).

    • Incubation : Incubate the cells for 15 minutes at room temperature, protected from light.

    • Analysis : Analyze the samples immediately by flow cytometry. The different cell populations (viable, early apoptotic, late apoptotic, and necrotic) can be distinguished based on their fluorescence profiles.

Cell Cycle Analysis

This protocol assesses the effect of this compound on cell cycle progression. Inhibition of nucleotide synthesis by this compound is expected to cause cell cycle arrest, typically in the S phase.

  • Methodology :

    • Cell Treatment : Treat cells with this compound (e.g., 2 µM) with or without 1 mM formate for rescue.

    • Harvesting and Fixation : Harvest cells, wash with PBS, and fix them in cold 70% ethanol while vortexing gently. Store at -20°C overnight or longer.

    • Staining : Centrifuge the fixed cells to remove the ethanol and wash with PBS. Resuspend the cell pellet in a staining solution containing a DNA intercalating dye (e.g., Propidium Iodide) and RNase A.

    • Analysis : Incubate for 30 minutes at room temperature and analyze the DNA content by flow cytometry to determine the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.

Western Blotting for Target Engagement and Pathway Analysis

Western blotting can be used to confirm the expression of SHMT isoforms and to analyze the activation of apoptotic pathways.

  • Methodology :

    • Lysate Preparation : Treat cells with this compound for the desired time. Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.

    • Protein Quantification : Determine the protein concentration of the lysates using a BCA assay.

    • SDS-PAGE and Transfer : Separate equal amounts of protein on an SDS-PAGE gel and transfer them to a PVDF or nitrocellulose membrane.

    • Immunoblotting : Block the membrane and probe with primary antibodies against proteins of interest. Relevant antibodies include anti-SHMT1, anti-SHMT2, and markers for apoptosis such as cleaved Caspase-3, Caspase-9, and Apaf-1. Use an antibody against a housekeeping protein (e.g., β-actin) as a loading control.

    • Detection : Incubate with an appropriate HRP-conjugated secondary antibody and visualize the protein bands using an enhanced chemiluminescence (ECL) substrate.

Important Considerations

  • Negative Control : The inactive enantiomer, (-)-SHIN1, should be used as a negative control in experiments to demonstrate that the observed effects are specific to the active compound.

  • Metabolic Context : The cellular response to this compound can be highly dependent on the metabolic state of the cells and the composition of the culture medium. For example, the cytotoxicity of SHIN1 is enhanced by formate in DLBCL cell lines due to their defective glycine uptake, whereas formate rescues most other cell types. The glycine concentration in the medium is also a critical factor.

  • In Vivo Studies : this compound has poor pharmacokinetic properties and is not suitable for in vivo experiments due to rapid clearance. For in vivo studies, the related compound SHIN2, which has an improved pharmacokinetic profile, is recommended.

References

Determining the Potency of (+)-SHIN1: Application Notes and Protocols for IC50 Measurement in Cancer Cell Lines

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for determining the half-maximal inhibitory concentration (IC50) of the compound (+)-SHIN1 in various cancer cell lines. This compound is a potent dual inhibitor of serine hydroxymethyltransferase 1 (SHMT1) and SHMT2, key enzymes in one-carbon metabolism crucial for nucleotide synthesis and cancer cell proliferation.[1][2]

Data Presentation: IC50 of this compound in Cancer Cell Lines

The following table summarizes the reported IC50 values for this compound in a selection of human cancer cell lines. This data highlights the differential sensitivity of various cancer types to SHMT inhibition.

Cell LineCancer TypeIC50 (µM)Notes
HCT-116Colon Carcinoma0.870Wild-type
HCT-116 (ΔSHMT2)Colon Carcinoma< 0.05SHMT2 knockout, indicating high sensitivity due to reliance on SHMT1.[1][2]
8988TPancreatic Cancer< 0.1These cells have defects in mitochondrial folate metabolism and are highly dependent on SHMT1.[1]
JurkatAcute T-cell Leukemia~2.5Growth inhibition is rescued by formate supplementation.
MOLT-4Acute Lymphoblastic Leukemia~5Growth inhibition is rescued by formate supplementation.
Su-DHL-4Diffuse Large B-cell Lymphoma (DLBCL)~1Formate supplementation does not rescue growth and can enhance cytotoxicity.
Su-DHL-6Diffuse Large B-cell Lymphoma (DLBCL)~2.5Formate supplementation does not rescue growth.
OCI-Ly1Diffuse Large B-cell Lymphoma (DLBCL)~2.5Formate supplementation does not rescue growth.

A screen of a similar SHMT1/2 inhibitor, (+)-2, against a panel of nearly 300 human cancer cell lines revealed a median IC50 of 4 µM, with B-cell lymphoma cell lines being particularly sensitive.

Signaling Pathway of this compound Action

This compound exerts its anticancer effects by inhibiting the cytosolic (SHMT1) and mitochondrial (SHMT2) isoforms of serine hydroxymethyltransferase. These enzymes are critical for the conversion of serine to glycine, a reaction that also generates one-carbon units carried by tetrahydrofolate (THF). These one-carbon units are essential for the de novo synthesis of purines and thymidylate, which are the building blocks of DNA and RNA. By blocking SHMT1 and SHMT2, this compound depletes the cellular pool of one-carbon units, leading to an arrest of nucleotide biosynthesis, cell cycle inhibition, and ultimately, a reduction in cancer cell proliferation.

SHIN1_Pathway cluster_cytosol Cytosol cluster_mitochondrion Mitochondrion Serine_cyto Serine SHMT1 SHMT1 Serine_cyto->SHMT1 Glycine_cyto Glycine SHMT1->Glycine_cyto Methylene_THF_cyto 5,10-Methylene-THF SHMT1->Methylene_THF_cyto THF_cyto THF THF_cyto->SHMT1 Purine_synthesis Purine & Thymidylate Synthesis Methylene_THF_cyto->Purine_synthesis DNA_RNA DNA & RNA Synthesis Purine_synthesis->DNA_RNA Proliferation_cyto Cell Proliferation DNA_RNA->Proliferation_cyto Serine_mito Serine Serine_mito->Serine_cyto SHMT2 SHMT2 Serine_mito->SHMT2 Glycine_mito Glycine Glycine_mito->Glycine_cyto SHMT2->Glycine_mito Methylene_THF_mito 5,10-Methylene-THF SHMT2->Methylene_THF_mito THF_mito THF THF_mito->SHMT2 Formate Formate Methylene_THF_mito->Formate Formate->Purine_synthesis rescues in some cells SHIN1 This compound SHIN1->SHMT1 inhibition SHIN1->SHMT2 inhibition

Caption: Mechanism of action of this compound.

Experimental Protocols

Determining the IC50 of this compound using the MTT Assay

This protocol outlines the steps to determine the IC50 value of this compound in adherent cancer cell lines using a standard 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay. This colorimetric assay measures cell metabolic activity, which is an indicator of cell viability.

Materials:

  • Cancer cell line of interest

  • Complete cell culture medium (e.g., DMEM, RPMI-1640) supplemented with fetal bovine serum (FBS) and antibiotics

  • Trypsin-EDTA

  • Phosphate-buffered saline (PBS), sterile

  • This compound

  • Dimethyl sulfoxide (DMSO), sterile

  • MTT reagent (5 mg/mL in sterile PBS)

  • Solubilization solution (e.g., 10% SDS in 0.01 M HCl, or pure DMSO)

  • 96-well flat-bottom sterile cell culture plates

  • Multichannel pipette

  • Microplate reader

  • Humidified incubator (37°C, 5% CO2)

Protocol:

  • Cell Seeding:

    • Harvest logarithmically growing cells using Trypsin-EDTA and resuspend in complete culture medium.

    • Perform a cell count and determine cell viability (e.g., using a hemocytometer and trypan blue).

    • Seed the cells into a 96-well plate at a predetermined optimal density (typically 5,000-10,000 cells/well in 100 µL of medium).

    • Incubate the plate for 24 hours to allow cells to attach and resume growth.

  • Compound Preparation and Treatment:

    • Prepare a stock solution of this compound in sterile DMSO (e.g., 10 mM).

    • Perform serial dilutions of the this compound stock solution in complete culture medium to achieve a range of final concentrations (e.g., 0.01, 0.1, 1, 10, 100 µM). It is recommended to perform a wide range of concentrations initially to determine the approximate IC50.

    • Include a "vehicle control" (medium with the same concentration of DMSO used in the highest this compound concentration) and a "no-treatment control" (medium only).

    • After 24 hours of cell incubation, carefully remove the medium from the wells and add 100 µL of the medium containing the different concentrations of this compound or controls.

    • Incubate the plate for the desired exposure time (e.g., 48 or 72 hours).

  • MTT Assay:

    • After the incubation period, add 10-20 µL of MTT reagent (5 mg/mL) to each well.

    • Incubate the plate for 2-4 hours at 37°C. During this time, viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT to purple formazan crystals.

    • Carefully aspirate the medium containing MTT from each well without disturbing the formazan crystals.

    • Add 100-150 µL of solubilization solution (e.g., DMSO) to each well to dissolve the formazan crystals.

    • Gently shake the plate on an orbital shaker for 10-15 minutes to ensure complete dissolution of the formazan.

  • Data Acquisition and Analysis:

    • Measure the absorbance of each well at a wavelength of 490-570 nm using a microplate reader.

    • Calculate the percentage of cell viability for each concentration of this compound using the following formula: % Cell Viability = [(Absorbance of Treated Cells - Absorbance of Blank) / (Absorbance of Vehicle Control - Absorbance of Blank)] x 100

    • Plot the percentage of cell viability against the logarithm of the this compound concentration.

    • Use a non-linear regression analysis (e.g., sigmoidal dose-response curve) to determine the IC50 value, which is the concentration of this compound that causes a 50% reduction in cell viability.

Experimental Workflow

The following diagram illustrates the key steps in the experimental workflow for determining the IC50 of this compound.

IC50_Workflow start Start cell_culture 1. Cell Culture (Logarithmic Growth Phase) start->cell_culture cell_seeding 2. Cell Seeding (96-well plate) cell_culture->cell_seeding incubation_24h 3. Incubation (24h) (Cell Attachment) cell_seeding->incubation_24h drug_prep 4. This compound Dilution Series incubation_24h->drug_prep treatment 5. Cell Treatment (48-72h Incubation) incubation_24h->treatment drug_prep->treatment mtt_addition 6. Add MTT Reagent (2-4h Incubation) treatment->mtt_addition solubilization 7. Solubilize Formazan (DMSO) mtt_addition->solubilization read_absorbance 8. Read Absorbance (Microplate Reader) solubilization->read_absorbance data_analysis 9. Data Analysis (% Viability vs. [Concentration]) read_absorbance->data_analysis ic50_determination 10. IC50 Determination (Non-linear Regression) data_analysis->ic50_determination end End ic50_determination->end

Caption: Workflow for IC50 determination.

References

Application Notes and Protocols for (+)-SHIN1 Treatment of DLBCL Cells

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Diffuse Large B-cell Lymphoma (DLBCL) is an aggressive form of non-Hodgkin lymphoma. A promising therapeutic strategy involves targeting metabolic vulnerabilities of cancer cells. (+)-SHIN1 is a potent and specific dual inhibitor of both cytosolic (SHMT1) and mitochondrial (SHMT2) serine hydroxymethyltransferases. These enzymes are crucial for the conversion of serine to glycine and a one-carbon unit (donated to tetrahydrofolate), which are essential for the de novo synthesis of purines and other vital macromolecules. In DLBCL cells, which exhibit defective glycine import, inhibition of SHMT1/2 by this compound leads to a depletion of intracellular glycine and one-carbon units, impairing purine synthesis, reducing nucleotide triphosphate levels, and ultimately inducing apoptosis. This document provides detailed protocols for the in vitro evaluation of this compound's effects on DLBCL cells.

Data Presentation

Table 1: In Vitro Efficacy of this compound on DLBCL Cell Lines
Cell LineSubtypeIC50 of this compound (µM)
SU-DHL-4GCB[Data to be determined by user]
SU-DHL-6GCB[Data to be determined by user]
OCI-Ly1GCB[Data to be determined by user]
DBGCB[Data to be determined by user]
U-2932ABC[Data to be determined by user]
HBL-1ABC[Data to be determined by user]

GCB: Germinal Center B-cell-like; ABC: Activated B-cell-like. The IC50 values should be determined experimentally using the protocol provided below. A study on a panel of nearly 300 human cancer cell lines showed that B-cell lymphoma cell lines were particularly sensitive to a precursor of this compound, with a median IC50 of 4 µM.

Table 2: Apoptosis Induction by this compound in DLBCL Cells
Cell LineThis compound Conc. (µM)Treatment Duration (h)% Apoptotic Cells (Annexin V+)
SU-DHL-4548[Data to be determined by user]
SU-DHL-41048[Data to be determined by user]
SU-DHL-6548[Data to be determined by user]
SU-DHL-61048[Data to be determined by user]

The percentage of apoptotic cells should be quantified using the Annexin V/7-AAD staining protocol.

Table 3: Effect of this compound on Apoptosis-Related Protein Expression
Cell LineTreatmentCleaved PARP (Fold Change)Cleaved Caspase-3 (Fold Change)c-Myc (Fold Change)p53 (Fold Change)
SU-DHL-45 µM this compound, 48h[Data to be determined by user][Data to be determined by user][Data to be determined by user][Data to be determined by user]
SU-DHL-65 µM this compound, 48h[Data to be determined by user][Data to be determined by user][Data to be determined by user][Data to be determined by user]

Fold change to be determined by densitometric analysis of Western blot bands, normalized to a loading control.

Experimental Protocols

Cell Viability Assay (CCK-8)

This protocol is for determining the half-maximal inhibitory concentration (IC50) of this compound.

Materials:

  • DLBCL cell lines (e.g., SU-DHL-4, SU-DHL-6)

  • RPMI-1640 medium with 10-20% FBS

  • This compound stock solution (in DMSO)

  • Cell Counting Kit-8 (CCK-8)

  • 96-well plates

  • Microplate reader

Procedure:

  • Seed DLBCL cells in a 96-well plate at a density of 1 x 10^4 cells/well in 100 µL of culture medium.

  • Prepare serial dilutions of this compound in culture medium.

  • Add 100 µL of the this compound dilutions to the respective wells. Include a vehicle control (DMSO) and a blank control (medium only).

  • Incubate the plate for 72 hours at 37°C in a 5% CO2 incubator.

  • Add 10 µL of CCK-8 solution to each well and incubate for 2-4 hours at 37°C.

  • Measure the absorbance at 450 nm using a microplate reader.

  • Calculate the percentage of cell viability for each concentration relative to the vehicle control and plot a dose-response curve to determine the IC50 value.

Apoptosis Assay (Annexin V/7-AAD Staining)

This protocol is for quantifying apoptosis induced by this compound using flow cytometry.

Materials:

  • DLBCL cells

  • This compound

  • Annexin V-FITC/PE Apoptosis Detection Kit with 7-AAD

  • 1X Binding Buffer

  • Flow cytometer

Procedure:

  • Seed DLBCL cells in 6-well plates at a density of 5 x 10^5 cells/well and treat with desired concentrations of this compound (e.g., 5 µM and 10 µM) or vehicle (DMSO) for 48 hours.

  • Harvest the cells by centrifugation at 300 x g for 5 minutes.

  • Wash the cells twice with cold PBS.

  • Resuspend the cells in 100 µL of 1X Binding Buffer.

  • Add 5 µL of Annexin V-FITC (or PE) and 5 µL of 7-AAD staining solution.

  • Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

  • Add 400 µL of 1X Binding Buffer to each tube.

  • Analyze the cells by flow cytometry within one hour.[1][2][3]

Western Blot Analysis

This protocol is for detecting changes in the expression of apoptosis-related proteins.

Materials:

  • DLBCL cells

  • This compound

  • RIPA lysis buffer with protease and phosphatase inhibitors

  • BCA Protein Assay Kit

  • SDS-PAGE gels

  • PVDF membrane

  • Primary antibodies (e.g., anti-PARP, anti-cleaved caspase-3, anti-c-Myc, anti-p53, anti-β-actin)

  • HRP-conjugated secondary antibodies

  • ECL Western Blotting Substrate

  • Chemiluminescence imaging system

Procedure:

  • Treat DLBCL cells with this compound as described for the apoptosis assay.

  • Lyse the cells in RIPA buffer and determine the protein concentration using the BCA assay.

  • Load equal amounts of protein (20-30 µg) onto an SDS-PAGE gel and perform electrophoresis.

  • Transfer the proteins to a PVDF membrane.

  • Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

  • Incubate the membrane with primary antibodies overnight at 4°C.

  • Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

  • Wash the membrane again and add ECL substrate.

  • Visualize the protein bands using a chemiluminescence imaging system.[4]

Mandatory Visualization

SHIN1_Mechanism_of_Action cluster_extracellular Extracellular cluster_cytosol Cytosol cluster_mitochondrion Mitochondrion Serine_ext Serine Serine_cyt Serine Serine_ext->Serine_cyt Glycine_cyt Glycine Serine_cyt->Glycine_cyt SHMT1 SHMT1 Serine_cyt->SHMT1 Serine_mit Serine Serine_cyt->Serine_mit Purine_Synth De Novo Purine Synthesis Glycine_cyt->Purine_Synth CH2THF_cyt 5,10-CH2-THF SHMT1->CH2THF_cyt THF_cyt THF THF_cyt->SHMT1 CH2THF_cyt->Purine_Synth Purines_cyt Purines (ATP, GTP) Purine_Synth->Purines_cyt Apoptosis Apoptosis Purine_Synth->Apoptosis Depletion leads to DNA_RNA DNA/RNA Synthesis Purines_cyt->DNA_RNA Proliferation Cell Proliferation DNA_RNA->Proliferation Glycine_mit Glycine Serine_mit->Glycine_mit SHMT2 SHMT2 Serine_mit->SHMT2 Glycine_mit->Glycine_cyt CH2THF_mit 5,10-CH2-THF SHMT2->CH2THF_mit THF_mit THF THF_mit->SHMT2 SHIN1 This compound SHIN1->SHMT1 Inhibition SHIN1->SHMT2 Inhibition

Caption: Mechanism of this compound induced apoptosis in DLBCL cells.

Experimental_Workflow cluster_setup Experiment Setup cluster_assays Assays cluster_analysis Data Analysis Cell_Culture Culture DLBCL Cells Treatment Treat with this compound (Dose-response & Time-course) Cell_Culture->Treatment Viability Cell Viability (CCK-8) Treatment->Viability Apoptosis_Assay Apoptosis Assay (Annexin V/7-AAD) Treatment->Apoptosis_Assay Western_Blot Western Blot Treatment->Western_Blot IC50 IC50 Determination Viability->IC50 Quant_Apoptosis Quantify Apoptotic Cells Apoptosis_Assay->Quant_Apoptosis Protein_Expression Analyze Protein Expression Western_Blot->Protein_Expression

Caption: General experimental workflow for evaluating this compound.

Signaling_Pathway cluster_inhibition Metabolic Inhibition cluster_consequences Cellular Consequences cluster_markers Apoptotic Markers SHIN1 This compound SHMT1_2 SHMT1/2 Inhibition SHIN1->SHMT1_2 Glycine_Depletion Glycine Depletion SHMT1_2->Glycine_Depletion One_Carbon_Depletion One-Carbon Unit Depletion SHMT1_2->One_Carbon_Depletion Purine_Depletion Purine Synthesis Inhibition Glycine_Depletion->Purine_Depletion One_Carbon_Depletion->Purine_Depletion Nucleotide_Depletion Nucleotide Pool Depletion Purine_Depletion->Nucleotide_Depletion Replicative_Stress Replicative Stress Nucleotide_Depletion->Replicative_Stress Apoptosis_Induction Apoptosis Replicative_Stress->Apoptosis_Induction Caspase_Activation Caspase-3 Activation Apoptosis_Induction->Caspase_Activation PARP_Cleavage PARP Cleavage Apoptosis_Induction->PARP_Cleavage

Caption: Downstream signaling effects of this compound treatment.

References

Application of (+)-SHIN1 in Metabolic Flux Analysis: Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

(+)-SHIN1 is a potent and specific dual inhibitor of serine hydroxymethyltransferase (SHMT) isoforms, SHMT1 (cytosolic) and SHMT2 (mitochondrial). These enzymes are pivotal in one-carbon (1C) metabolism, catalyzing the reversible conversion of serine and tetrahydrofolate to glycine and 5,10-methylenetetrahydrofolate. This reaction is a primary source of 1C units essential for the biosynthesis of purines, thymidylate, and other critical biomolecules. By inhibiting SHMT1 and SHMT2, this compound effectively disrupts these pathways, making it a valuable tool for studying metabolic flux and a potential therapeutic agent in diseases characterized by altered metabolism, such as cancer.[1][2][3][4]

This document provides detailed application notes and experimental protocols for the use of this compound in metabolic flux analysis, aimed at researchers, scientists, and professionals in drug development.

Mechanism of Action

This compound exerts its effects by competitively inhibiting both SHMT1 and SHMT2, with IC50 values in the low nanomolar range.[5] This inhibition leads to a depletion of the 1C unit pool, which has several downstream consequences:

  • Inhibition of Nucleotide Synthesis: The lack of 1C units impairs the de novo synthesis of purines and thymidylate, essential for DNA and RNA synthesis. This leads to cell cycle arrest and inhibition of proliferation.

  • Glycine Depletion: In certain cellular contexts, particularly in cells with impaired glycine import like Diffuse Large B-cell Lymphoma (DLBCL), the inhibition of SHMT-mediated glycine production becomes a critical vulnerability.

  • Induction of Apoptosis: Prolonged inhibition of 1C metabolism can lead to cellular stress and apoptosis, particularly in cancer cells that are highly dependent on these pathways.

The dual inhibition of both cytosolic and mitochondrial SHMT isoforms is crucial for a profound anti-proliferative effect in many cancer cell lines.

Data Presentation

Table 1: In Vitro Inhibitory Activity of this compound
TargetIC50 (nM)Cell LineGrowth Inhibition IC50 (nM)Reference
Human SHMT15HCT-116 (WT)870
Human SHMT213HCT-116 (SHMT2 knockout)~10
8988T (Pancreatic Cancer)<100
Table 2: Effects of this compound on Cellular Metabolism in HCT-116 Cells
MetaboliteTreatmentFold Change vs. DMSOReference
Purine Intermediates10 µM this compound (48h)Increased
Xanthosine10 µM this compound (48h)Increased
Guanosine10 µM this compound (48h)Increased
Homocysteine10 µM this compound (48h)Increased
N-carbamoyl-aspartate10 µM this compound (48h)Decreased
M+2 ADP from ¹³C-Serine5 µM this compound (24h)~95% decrease
M+2 Glutathione from ¹³C-Serine5 µM this compound (24h)~95% decrease

Experimental Protocols

Protocol 1: Cell Growth Inhibition Assay

This protocol is designed to determine the half-maximal inhibitory concentration (IC50) of this compound on cancer cell proliferation.

Materials:

  • Cancer cell line of interest (e.g., HCT-116)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • This compound (stock solution in DMSO)

  • 96-well plates

  • Cell counting solution (e.g., Trypan Blue) or a proliferation assay reagent (e.g., CCK-8)

  • Incubator (37°C, 5% CO2)

Procedure:

  • Seed cells in a 96-well plate at an appropriate density to ensure exponential growth for the duration of the experiment.

  • Allow cells to adhere overnight.

  • Prepare serial dilutions of this compound in complete culture medium. A typical concentration range would be from 1 nM to 10 µM. Include a DMSO-only control.

  • Remove the overnight medium from the cells and replace it with the medium containing the different concentrations of this compound.

  • Incubate the plates for 24-72 hours.

  • At the end of the incubation period, determine cell viability. This can be done by:

    • Direct Cell Counting: Trypsinize the cells, stain with Trypan Blue, and count using a hemocytometer or an automated cell counter.

    • Proliferation Assay: Add a proliferation reagent (e.g., CCK-8) to each well according to the manufacturer's instructions and measure the absorbance at the appropriate wavelength.

  • Calculate the percentage of cell growth inhibition for each concentration relative to the DMSO control.

  • Plot the percentage of inhibition against the log of the this compound concentration and determine the IC50 value using a suitable software.

Protocol 2: Isotope Tracing of Serine Metabolism

This protocol uses stable isotope-labeled serine to trace its metabolic fate in the presence of this compound.

Materials:

  • Cancer cell line of interest

  • Culture medium for labeling (e.g., RPMI without serine and glycine)

  • U-¹³C-serine

  • This compound

  • 6-well plates

  • Metabolite extraction buffer (e.g., 80% methanol, pre-chilled to -80°C)

  • LC-MS system

Procedure:

  • Seed cells in 6-well plates and grow to ~80% confluency.

  • Prepare the labeling medium by supplementing the base medium with dialyzed FBS and the desired concentration of U-¹³C-serine.

  • Pre-treat the cells with this compound (e.g., 5 µM) or DMSO in complete medium for a specified period (e.g., 4 hours).

  • Remove the pre-treatment medium and wash the cells once with PBS.

  • Add the labeling medium containing this compound or DMSO to the respective wells.

  • Incubate for a desired time course (e.g., 24 hours).

  • To harvest metabolites, aspirate the medium and quickly wash the cells with ice-cold saline.

  • Immediately add pre-chilled metabolite extraction buffer to each well and scrape the cells.

  • Collect the cell lysate and centrifuge at high speed to pellet the protein and cell debris.

  • Collect the supernatant containing the metabolites and analyze it using LC-MS to determine the fractional labeling of downstream metabolites like ADP and glutathione.

Protocol 3: Seahorse XF Metabolic Flux Analysis

This protocol measures the oxygen consumption rate (OCR) and extracellular acidification rate (ECAR) to assess mitochondrial respiration and glycolysis, respectively.

Materials:

  • Cancer cell line of interest

  • Seahorse XF Analyzer

  • Seahorse XF cell culture microplates

  • This compound

  • Seahorse XF assay medium

  • Mitochondrial stress test kit (containing oligomycin, FCCP, and rotenone/antimycin A)

Procedure:

  • Seed cells in a Seahorse XF cell culture microplate at the optimal density for the cell type.

  • Allow cells to adhere and grow overnight.

  • On the day of the assay, treat the cells with the desired concentration of this compound (e.g., 25 µM) for a specified duration.

  • Prepare the Seahorse XF assay medium supplemented with substrates like glucose, pyruvate, and glutamine.

  • Wash the cells with the assay medium and then add fresh assay medium to each well.

  • Incubate the plate in a non-CO2 incubator at 37°C for 1 hour before the assay.

  • Load the mitochondrial stress test compounds into the injection ports of the sensor cartridge.

  • Calibrate the sensor cartridge in the Seahorse XF Analyzer.

  • Run the Seahorse XF assay to measure basal OCR and ECAR, followed by sequential injections of oligomycin, FCCP, and rotenone/antimycin A to determine key mitochondrial parameters.

  • Analyze the data using the Seahorse Wave software.

Visualizations

SHIN1_Mechanism_of_Action cluster_cytosol Cytosol cluster_mitochondrion Mitochondrion Serine_cyto Serine SHMT1 SHMT1 Serine_cyto->SHMT1 Glycine_cyto Glycine THF_cyto THF THF_cyto->SHMT1 CH2THF_cyto 5,10-CH2-THF Purine_synthesis Purine Synthesis CH2THF_cyto->Purine_synthesis Thymidylate_synthesis Thymidylate Synthesis CH2THF_cyto->Thymidylate_synthesis SHMT1->Glycine_cyto SHMT1->CH2THF_cyto Serine_mito Serine SHMT2 SHMT2 Serine_mito->SHMT2 Glycine_mito Glycine THF_mito THF THF_mito->SHMT2 CH2THF_mito 5,10-CH2-THF Formate Formate CH2THF_mito->Formate SHMT2->Glycine_mito SHMT2->CH2THF_mito cluster_cytosol cluster_cytosol Formate->cluster_cytosol export SHIN1 This compound SHIN1->SHMT1 inhibition SHIN1->SHMT2 inhibition

Caption: Mechanism of action of this compound.

Experimental_Workflow cluster_cell_culture Cell Culture & Treatment cluster_analysis Metabolic Analysis cluster_data_processing Data Processing & Interpretation start Seed Cells treatment Treat with this compound or DMSO start->treatment isotope_tracing Isotope Tracing with ¹³C-Serine treatment->isotope_tracing metabolomics Untargeted Metabolomics treatment->metabolomics seahorse Seahorse Flux Analysis treatment->seahorse lcms_analysis LC-MS Data Analysis isotope_tracing->lcms_analysis metabolomics->lcms_analysis flux_calculation Metabolic Flux Calculation seahorse->flux_calculation pathway_analysis Pathway Analysis lcms_analysis->pathway_analysis flux_calculation->pathway_analysis

Caption: General workflow for metabolic flux analysis using this compound.

Concluding Remarks

This compound is a valuable chemical probe for investigating the role of serine and glycine metabolism and 1C unit flux in various biological systems. The protocols outlined above provide a framework for researchers to utilize this compound to dissect metabolic pathways and identify metabolic vulnerabilities in diseases like cancer. It is important to note that while highly potent in vitro, this compound has limitations for in vivo studies due to its poor pharmacokinetic properties. Nevertheless, it remains an excellent tool for cell-based metabolic research.

References

Application Notes and Protocols: 13C-Serine Tracing with (+)-SHIN1 Treatment

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

One-carbon (1C) metabolism is a critical network of pathways that provides one-carbon units for the biosynthesis of nucleotides, amino acids, and for methylation reactions. The amino acid serine is a major source of these one-carbon units through the action of serine hydroxymethyltransferase (SHMT). In many cancer cells, the serine synthesis pathway and subsequent one-carbon metabolism are upregulated to support rapid proliferation.[1] This has made the enzymes in this pathway attractive targets for cancer therapy.

(+)-SHIN1 is a potent and specific dual inhibitor of both the cytosolic (SHMT1) and mitochondrial (SHMT2) isoforms of human serine hydroxymethyltransferase.[2][3] By inhibiting SHMT, this compound blocks the conversion of serine to glycine and the concurrent generation of a one-carbon unit carried by tetrahydrofolate. This leads to a depletion of purines and ultimately inhibits cancer cell growth.[3][4]

Stable isotope tracing with 13C-labeled serine (13C-serine) is a powerful technique to elucidate the metabolic fate of serine and to confirm the on-target effects of SHMT inhibitors like this compound. By incubating cells with U-13C-serine, where all three carbon atoms are the heavy isotope 13C, researchers can track the incorporation of these labeled carbons into downstream metabolites such as glycine, glutathione, and purines using liquid chromatography-mass spectrometry (LC-MS). A reduction in the incorporation of 13C from serine into these downstream metabolites upon treatment with this compound provides direct evidence of SHMT inhibition.

These application notes provide detailed protocols for utilizing 13C-serine tracing in combination with this compound treatment to study serine metabolism and one-carbon pathway inhibition in cancer cells.

Data Presentation

The following tables summarize quantitative data on the metabolic effects of this compound treatment in conjunction with 13C-serine tracing, primarily based on studies in HCT-116 colon cancer cells.

Table 1: Effect of this compound on the M+2 13C-Labeling Fraction of Intracellular Metabolites.

MetaboliteTreatment GroupM+2 13C-Labeling Fraction (mean ± SD, n=3)
ADP DMSO (Control)~18%
5 µM this compound~2%
5 µM (-)-SHIN1 (inactive enantiomer)~18%
Glutathione DMSO (Control)~25%
5 µM this compound~3%
5 µM (-)-SHIN1 (inactive enantiomer)~25%

This data demonstrates that this compound, but not its inactive enantiomer, significantly blocks the incorporation of carbon from 13C-serine into ADP and glutathione, indicating inhibition of the serine to glycine conversion needed for their synthesis.

Table 2: Normalized Levels of Purine Biosynthetic Pathway Intermediates after this compound Treatment.

MetaboliteTreatment GroupNormalized Abundance (to DMSO WT, mean ± SD, n=3)
AICAR DMSO (Control)1.0
5 µM this compound~25.0
FGAR DMSO (Control)1.0
5 µM this compound~5.0

This table shows the accumulation of purine biosynthetic intermediates, such as AICAR (aminoimidazole carboxamide ribotide) and FGAR (formylglycinamide ribonucleotide), upon treatment with this compound. This buildup occurs because the subsequent steps in purine synthesis require one-carbon units, the production of which is blocked by SHMT inhibition.

Signaling Pathways and Experimental Workflows

Serine Metabolism and One-Carbon Pathway

The following diagram illustrates the central role of SHMT in converting serine to glycine and providing one-carbon units for nucleotide synthesis. This compound directly inhibits both SHMT1 and SHMT2.

cluster_glycolysis Glycolysis cluster_serine_synthesis Serine Synthesis cluster_one_carbon One-Carbon Metabolism cluster_biosynthesis Biosynthesis 3-PG 3-Phosphoglycerate PHGDH PHGDH 3-PG->PHGDH Serine_in Exogenous Serine Serine_endo Endogenous Serine Serine_in->Serine_endo SHMT1 SHMT1 (cytosol) Serine_endo->SHMT1 SHMT2 SHMT2 (mito) Serine_endo->SHMT2 PHGDH->Serine_endo Glycine Glycine SHMT1->Glycine One_C_THF 5,10-CH2-THF (One-Carbon Unit) SHMT1->One_C_THF SHMT2->Glycine SHMT2->One_C_THF Glutathione Glutathione Glycine->Glutathione Purines Purines One_C_THF->Purines Thymidylate Thymidylate One_C_THF->Thymidylate SHIN1 This compound SHIN1->SHMT1 SHIN1->SHMT2

Caption: this compound inhibits SHMT1/2, blocking serine catabolism.

Experimental Workflow for 13C-Serine Tracing with this compound

This workflow outlines the key steps from cell culture to data analysis for a typical 13C-serine tracing experiment with this compound treatment.

cluster_setup 1. Experimental Setup cluster_treatment 2. Treatment and Labeling cluster_harvest 3. Sample Collection cluster_analysis 4. Analysis A Seed cells and allow to adhere B Pre-treat with this compound or DMSO A->B C Replace with medium containing U-13C-serine and treatment B->C D Quench metabolism (e.g., cold methanol) C->D E Extract intracellular metabolites D->E F LC-MS analysis of metabolite extracts E->F G Data processing and isotopologue analysis F->G

References

Application Notes and Protocols for Preparing (+)-SHIN1 Stock Solution for In Vitro Assays

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

(+)-SHIN1, also known as RZ-2994, is a potent and specific dual inhibitor of cytosolic serine hydroxymethyltransferase (SHMT1) and mitochondrial SHMT2.[1][2] These enzymes play a critical role in one-carbon (1C) metabolism by catalyzing the conversion of serine to glycine, which also generates one-carbon units essential for the synthesis of nucleotides (purines and thymidylate) and other vital cellular processes.[2][3] By inhibiting SHMT1 and SHMT2, this compound disrupts the supply of one-carbon units, leading to the depletion of purines and subsequent inhibition of cancer cell growth, making it a valuable tool for cancer research and drug development. This document provides a detailed protocol for the preparation, storage, and handling of this compound stock solutions for use in in vitro assays.

Physicochemical and Solubility Data

Proper preparation of a stock solution requires an understanding of the physicochemical properties of the compound. Key properties of this compound are summarized below.

PropertyValueSource
Synonyms RZ-2994
Molecular Formula C₂₄H₂₄N₄O₂
Molecular Weight 400.47 g/mol
Appearance White to off-white solid
Purity ≥98%

This compound exhibits high solubility in dimethyl sulfoxide (DMSO). It is crucial to use anhydrous, high-quality DMSO, as the presence of water can significantly decrease solubility.

SolventMaximum ConcentrationNotes
DMSO ≥ 50 mM (≥ 20.02 mg/mL)
66.67 mg/mL (166.48 mM)Requires sonication.
80 mg/mL (199.76 mM)Use fresh DMSO.
≥ 100 mg/mL (249.71 mM)

Experimental Protocols

Materials and Equipment
  • This compound powder

  • Anhydrous, sterile Dimethyl Sulfoxide (DMSO)

  • Sterile microcentrifuge tubes or vials

  • Calibrated analytical balance

  • Vortex mixer

  • Sonicator (optional, but recommended)

  • Pipettes and sterile filter tips

  • Personal Protective Equipment (PPE): lab coat, gloves, and safety glasses

Protocol for Preparing a 10 mM DMSO Stock Solution

This protocol describes the preparation of a 10 mM stock solution of this compound in DMSO, a common starting concentration for serial dilutions in in vitro experiments.

  • Pre-weighing Preparation: Before opening the vial, briefly centrifuge the this compound powder to ensure all material is at the bottom.

  • Weighing this compound: On a calibrated analytical balance, carefully weigh out the desired amount of this compound. For example, to prepare 1 mL of a 10 mM stock solution, weigh 4.005 mg of this compound (Molecular Weight = 400.47 g/mol ).

  • Dissolution:

    • Add the appropriate volume of anhydrous, sterile DMSO to the vial containing the weighed this compound. To continue the example, add 1 mL of DMSO for 4.005 mg of the compound.

    • Cap the vial tightly and vortex thoroughly for 1-2 minutes to facilitate dissolution.

  • Ensuring Complete Solubilization:

    • Visually inspect the solution for any undissolved particles.

    • If particulates remain, sonicate the solution for 5-10 minutes. Gentle warming to 37°C can also aid dissolution.

  • Sterilization (Optional): If required for your specific cell culture application, the stock solution can be sterilized by passing it through a 0.22 µm syringe filter compatible with DMSO.

  • Aliquoting and Storage:

    • To avoid repeated freeze-thaw cycles which can degrade the compound, aliquot the stock solution into smaller, single-use volumes (e.g., 10-20 µL) in sterile microcentrifuge tubes.

    • Clearly label each aliquot with the compound name, concentration, and date of preparation.

  • Storage Conditions:

    • For long-term storage (up to 6 months), store the aliquots at -80°C.

    • For short-term storage (up to 1 month), aliquots can be stored at -20°C.

Stock Solution Preparation Table (for 1 mL final volume)
Desired ConcentrationMass of this compound to WeighVolume of DMSO to Add
1 mM 0.40 mg1 mL
5 mM 2.00 mg1 mL
10 mM 4.01 mg1 mL
25 mM 10.01 mg1 mL
50 mM 20.02 mg1 mL

Note: The mass is calculated based on a molecular weight of 400.47 g/mol . Always refer to the batch-specific molecular weight provided on the product's certificate of analysis for the most accurate calculations.

Visualizations

Experimental Workflow

The following diagram illustrates the key steps for preparing the this compound stock solution.

G Workflow for this compound Stock Solution Preparation cluster_prep Preparation cluster_dissolve Dissolution cluster_store Storage weigh Weigh this compound Powder add_dmso Add Anhydrous DMSO weigh->add_dmso Calculate Volume vortex Vortex Thoroughly add_dmso->vortex sonicate Sonicate/Warm (if needed) vortex->sonicate Check for Particles aliquot Aliquot into Single-Use Tubes sonicate->aliquot store Store at -80°C (long-term) or -20°C (short-term) aliquot->store

Caption: A flowchart of the protocol for preparing this compound stock solution.

Signaling Pathway Inhibition

This compound targets the one-carbon metabolic pathway, which is crucial for the biosynthesis of nucleotides.

pathway Mechanism of Action of this compound cluster_cytosol Cytosol cluster_mito Mitochondrion serine_c Serine glycine_c Glycine serine_c->glycine_c one_carbon_c One-Carbon Units (5,10-methylene-THF) serine_c->one_carbon_c shmt1 SHMT1 shmt1->serine_c purine_synthesis Purine Synthesis one_carbon_c->purine_synthesis thymidylate_synthesis Thymidylate Synthesis one_carbon_c->thymidylate_synthesis nucleotides Nucleotides (dATP, dGTP, dTTP) purine_synthesis->nucleotides thymidylate_synthesis->nucleotides dna_replication DNA Replication & Cell Growth nucleotides->dna_replication serine_m Serine glycine_m Glycine serine_m->glycine_m one_carbon_m One-Carbon Units serine_m->one_carbon_m shmt2 SHMT2 shmt2->serine_m one_carbon_m->one_carbon_c Transport shin1 This compound shin1->shmt1 shin1->shmt2

Caption: this compound inhibits SHMT1/2, blocking one-carbon unit production.

References

Application Notes and Protocols for Assessing (+)-SHIN1 Target Engagement in Cells

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed overview and experimental protocols for assessing the cellular target engagement of (+)-SHIN1, a potent dual inhibitor of serine hydroxymethyltransferase 1 and 2 (SHMT1/2). The methodologies described herein are essential for validating the on-target activity of this compound and understanding its mechanism of action in a cellular context.

Introduction to this compound and its Target

This compound is a pyranopyrazole compound that acts as a folate-competitive inhibitor of both the cytosolic (SHMT1) and mitochondrial (SHMT2) isoforms of serine hydroxymethyltransferase.[1] SHMT enzymes are critical for one-carbon metabolism, catalyzing the reversible conversion of serine and tetrahydrofolate (THF) to glycine and 5,10-methylene-THF. This reaction is a primary source of one-carbon units for the biosynthesis of nucleotides (purines and thymidylate) and other essential biomolecules.[2][3] Inhibition of SHMT1/2 by this compound disrupts these pathways, leading to a depletion of purines and subsequent loss of nucleotide triphosphates, which ultimately blocks cell growth.[2][4]

Signaling Pathway of SHMT and Point of Inhibition by this compound

SHMT_Pathway cluster_cytosol Cytosol cluster_mitochondrion Mitochondrion Serine_cyto Serine SHMT1 SHMT1 Serine_cyto->SHMT1 THF_cyto THF THF_cyto->SHMT1 Glycine_cyto Glycine MethyleneTHF_cyto 5,10-Methylene-THF Purines_cyto Purine Synthesis MethyleneTHF_cyto->Purines_cyto Thymidylate Thymidylate Synthesis MethyleneTHF_cyto->Thymidylate SHMT1->Glycine_cyto SHMT1->MethyleneTHF_cyto Serine_mito Serine SHMT2 SHMT2 Serine_mito->SHMT2 THF_mito THF THF_mito->SHMT2 Glycine_mito Glycine Glycine_mito->Glycine_cyto Transport MethyleneTHF_mito 5,10-Methylene-THF Formate_mito Formate MethyleneTHF_mito->Formate_mito SHMT2->Glycine_mito SHMT2->MethyleneTHF_mito Formate_mito->Purines_cyto Transport & Use SHIN1 This compound SHIN1->SHMT1 Inhibits SHIN1->SHMT2 Inhibits

Caption: Inhibition of SHMT1/2 by this compound in one-carbon metabolism.

Methods for Assessing Target Engagement

Several methods can be employed to confirm that this compound is engaging its intended targets (SHMT1/2) within cells. These range from metabolic profiling to biophysical assays that measure direct binding.

Metabolomics and Isotope Tracer Analysis

This is a powerful method to functionally validate the inhibition of SHMT in cells. By tracing the metabolic fate of isotopically labeled serine, a direct readout of SHMT activity can be obtained.

Principle: Cells are cultured with U-13C-serine. SHMT metabolizes this into 13C-glycine and a 13C-labeled one-carbon unit that is incorporated into downstream metabolites like glutathione and purines. Treatment with this compound will block this conversion, leading to a significant reduction in the incorporation of 13C into these downstream products.

Experimental Workflow:

Metabolomics_Workflow start Seed cells and allow to adhere treat Treat cells with DMSO (control), This compound, or (-)-SHIN1 (inactive enantiomer) start->treat label Add U-13C-Serine to the culture medium treat->label incubate Incubate for 24-48 hours label->incubate harvest Harvest cells and quench metabolism incubate->harvest extract Extract polar metabolites harvest->extract analyze Analyze by LC-MS extract->analyze quantify Quantify M+2 labeling in ADP and Glutathione analyze->quantify end Confirm target engagement by reduced 13C incorporation quantify->end

Caption: Workflow for Isotope Tracer Analysis.

Protocol: 13C-Serine Isotope Tracing

  • Cell Culture: Plate cells (e.g., HCT-116) at a suitable density and allow them to adhere overnight.

  • Treatment: Replace the medium with fresh medium containing either DMSO (vehicle control), a working concentration of this compound (e.g., 5-10 µM), or the inactive enantiomer (-)-SHIN1 as a negative control.

  • Labeling: Add U-13C-serine to the medium.

  • Incubation: Incubate the cells for a defined period, typically 24 to 48 hours.

  • Metabolite Extraction:

    • Aspirate the medium and wash the cells quickly with ice-cold saline.

    • Add ice-cold 80% methanol to the plate to quench metabolism and extract polar metabolites.

    • Scrape the cells and collect the cell lysate/methanol mixture.

    • Centrifuge to pellet cell debris and collect the supernatant containing the metabolites.

  • LC-MS Analysis: Analyze the extracted metabolites using liquid chromatography-mass spectrometry (LC-MS) to determine the fractional labeling of downstream metabolites.

  • Data Analysis: Compare the M+2 labeling fraction of metabolites such as ADP and glutathione between the different treatment groups. A significant decrease in the M+2 fraction in this compound-treated cells compared to controls indicates on-target inhibition of SHMT.

Data Presentation:

Treatment GroupM+2 ADP (% Labeled)M+2 Glutathione (% Labeled)
DMSO (Control)85 ± 570 ± 6
5 µM this compound10 ± 38 ± 2
5 µM (-)-SHIN182 ± 668 ± 5
Note: Data are representative examples.
Cellular Thermal Shift Assay (CETSA)

CETSA is a biophysical method that can be used to directly monitor the binding of a ligand to its target protein in intact cells.

Principle: The binding of a small molecule like this compound to its target protein (SHMT1/2) often increases the protein's thermal stability. When cells are heated, proteins denature and aggregate. A stabilized protein will remain in the soluble fraction at higher temperatures compared to its unbound state. This change in thermal stability can be detected by quantifying the amount of soluble SHMT1/2 at different temperatures.

Experimental Workflow:

CETSA_Workflow start Treat intact cells with This compound or vehicle (DMSO) heat Heat cell aliquots to a range of temperatures start->heat cool Cool to room temperature heat->cool lyse Lyse cells (e.g., freeze-thaw) cool->lyse separate Separate soluble and precipitated fractions by centrifugation lyse->separate detect Detect soluble SHMT1/2 in the supernatant via Western Blot separate->detect analyze Plot protein abundance vs. temperature to generate melting curves detect->analyze end Confirm target engagement by a shift in the melting curve analyze->end

Caption: Workflow for the Cellular Thermal Shift Assay (CETSA).

Protocol: CETSA for SHMT1/2

  • Cell Treatment: Treat cultured cells with this compound or DMSO for a specified time (e.g., 1-2 hours) at 37°C.

  • Heating: Harvest the cells, wash with PBS, and resuspend in a buffer. Aliquot the cell suspension into PCR tubes. Heat the tubes at a range of temperatures (e.g., 40-70°C) for 3 minutes using a thermal cycler, followed by cooling for 3 minutes at room temperature.

  • Lysis: Lyse the cells by repeated freeze-thaw cycles.

  • Separation: Centrifuge the lysates at high speed (e.g., 20,000 x g) to pellet the aggregated proteins.

  • Detection: Carefully collect the supernatant (soluble fraction). Analyze the amount of soluble SHMT1 and/or SHMT2 by Western blotting using specific antibodies.

  • Data Analysis: Quantify the band intensities and plot the percentage of soluble protein against temperature. A rightward shift in the melting curve for this compound-treated cells compared to the DMSO control indicates target stabilization and engagement.

Data Presentation:

Temperature (°C)Soluble SHMT1 (% of 37°C control) - DMSOSoluble SHMT1 (% of 37°C control) - this compound
40100100
509598
5550 (Tm)85
601550 (Tm)
65520
Note: Data are representative examples showing a thermal shift.
Drug Affinity Responsive Target Stability (DARTS)

DARTS is another label-free method to identify protein targets of small molecules based on protease protection.

Principle: The binding of a small molecule to its target protein can alter the protein's conformation, making it more resistant to proteolytic degradation. By treating cell lysates with a protease in the presence or absence of this compound, target engagement can be inferred by the increased stability of SHMT1/2 against digestion.

Experimental Workflow:

DARTS_Workflow start Prepare cell lysates incubate Incubate lysates with This compound or vehicle (DMSO) start->incubate digest Add protease (e.g., Pronase) at varying concentrations incubate->digest stop Stop digestion with a protease inhibitor or heat digest->stop analyze Analyze protein levels by SDS-PAGE and Western Blot stop->analyze end Confirm target engagement by protection of SHMT1/2 from degradation analyze->end

Caption: Workflow for the Drug Affinity Responsive Target Stability (DARTS) Assay.

Protocol: DARTS for SHMT1/2

  • Lysate Preparation: Harvest cells and prepare a native protein lysate using a mild lysis buffer without protease inhibitors.

  • Compound Incubation: Divide the lysate into aliquots and incubate with this compound or DMSO for 1-2 hours on ice.

  • Protease Digestion: Add a broad-spectrum protease like pronase or thermolysin to the lysates at various concentrations. Incubate at room temperature for a defined time (e.g., 30 minutes).

  • Stopping the Reaction: Stop the digestion by adding SDS-PAGE loading buffer and boiling the samples.

  • Detection: Analyze the samples by Western blotting using antibodies specific for SHMT1 and SHMT2. A non-target protein (e.g., actin) should be used as a loading and specificity control.

  • Data Analysis: Compare the band intensities of SHMT1/2 between the this compound and DMSO-treated samples at each protease concentration. Increased band intensity in the presence of this compound indicates protection from proteolysis and thus, target engagement.

Data Presentation:

Pronase Conc.SHMT1 Band Intensity (vs. no protease) - DMSOSHMT1 Band Intensity (vs. no protease) - this compoundActin Band Intensity (vs. no protease) - DMSOActin Band Intensity (vs. no protease) - this compound
0100%100%100%100%
1:300040%85%35%38%
1:100010%50%5%7%
Note: Data are representative examples showing target protection.

Summary of Methods

MethodPrincipleThroughputKey AdvantageKey Disadvantage
Metabolomics Measures functional enzymatic inhibition via isotope tracing.LowProvides functional confirmation of target inhibition in a physiological context.Requires specialized LC-MS equipment and expertise.
CETSA Measures ligand-induced thermal stabilization of the target protein.MediumDirectly measures binding in intact cells without modifying the compound.Not all binding events lead to a detectable thermal shift.
DARTS Measures ligand-induced protection of the target protein from proteolysis.Low-MediumLabel-free and can be performed with basic laboratory equipment.Requires careful optimization of protease concentration and digestion time.

By employing these methods, researchers can robustly validate the cellular target engagement of this compound, providing critical data for drug development programs and mechanistic studies.

References

Troubleshooting & Optimization

Technical Support Center: Overcoming (+)-SHIN1 Instability in In Vivo Studies

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address the challenges associated with the in vivo instability of (+)-SHIN1, a potent inhibitor of serine hydroxymethyltransferase (SHMT).

Frequently Asked Questions (FAQs)

Q1: We are observing a lack of in vivo efficacy with this compound in our animal models, despite seeing potent activity in vitro. What could be the reason for this discrepancy?

A1: The lack of in vivo efficacy of this compound is a known issue and is primarily attributed to its poor pharmacokinetic properties.[1][2][3] Specifically, this compound is metabolically unstable and is rapidly cleared from the system, making it difficult to maintain therapeutic concentrations in vivo.[2][4] This has been confirmed in liver microsome assays, which show that the compound is quickly metabolized.

Q2: How can we confirm the metabolic instability of our batch of this compound?

A2: You can assess the metabolic stability of your this compound batch by performing an in vitro liver microsomal stability assay. This experiment will determine the rate at which the compound is metabolized by liver enzymes. A high clearance rate in this assay is indicative of poor metabolic stability and likely rapid clearance in vivo. We have provided a detailed protocol for this assay in the "Experimental Protocols" section below.

Q3: What are the recommended strategies to overcome the in vivo instability of this compound?

A3: The most effective and widely adopted strategy is to use a more stable analog of this compound, named (+)-SHIN2. (+)-SHIN2 was specifically designed to have improved pharmacokinetic properties, including a longer half-life, making it suitable for in vivo studies. It has demonstrated in vivo target engagement and efficacy in various preclinical models.

Q4: Where can we find information on the in vivo administration of (+)-SHIN2?

A4: We have compiled a detailed protocol for the in vivo administration of (+)-SHIN2 in mouse models, including information on formulation, dosing, and route of administration, in the "Experimental Protocols" section of this guide.

Q5: What is the mechanism of action of this compound and (+)-SHIN2?

A5: Both this compound and (+)-SHIN2 are potent inhibitors of serine hydroxymethyltransferase (SHMT), a key enzyme in one-carbon metabolism. SHMT catalyzes the reversible conversion of serine and tetrahydrofolate to glycine and 5,10-methylenetetrahydrofolate. By inhibiting both the cytosolic (SHMT1) and mitochondrial (SHMT2) isoforms of this enzyme, these compounds disrupt the synthesis of nucleotides (purines and thymidylate) and other essential biomolecules, thereby impeding the proliferation of rapidly dividing cells, such as cancer cells.

Data Presentation

Table 1: Comparison of In Vivo Suitability: this compound vs. (+)-SHIN2

ParameterThis compound(+)-SHIN2Reference(s)
In Vivo Suitability Not suitableSuitable
Pharmacokinetic Profile Poor, rapid clearanceImproved half-life
Metabolic Stability Unstable in liver microsomesImproved stability
Demonstrated In Vivo Efficacy LackingYes, in T-ALL models

Table 2: Pharmacokinetic Parameters of (+)-SHIN2 in Mice

ParameterValueConditionsReference(s)
Dose 200 mg/kgSingle intraperitoneal (IP) injection
Vehicle 20% 2-hydroxypropyl-β-cyclodextrin in water-
Peak Plasma Concentration >10 µM~1 hour post-injection
Duration of Target Engagement At least 8 hoursBased on metabolic markers

Experimental Protocols

Protocol 1: In Vitro Liver Microsomal Stability Assay

This protocol is designed to assess the metabolic stability of a test compound, such as this compound.

Materials:

  • Test compound (e.g., this compound)

  • Pooled liver microsomes (human or mouse)

  • Phosphate buffer (100 mM, pH 7.4)

  • NADPH regenerating system (e.g., NADPH, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)

  • Magnesium chloride (MgCl2)

  • Acetonitrile (ice-cold) with an internal standard

  • 96-well plates

  • Incubator shaker (37°C)

  • Centrifuge

  • LC-MS/MS system

Procedure:

  • Preparation of Reagents:

    • Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO).

    • Prepare the liver microsomal incubation medium containing phosphate buffer, MgCl2, and the NADPH regenerating system.

    • Prepare the quenching solution: ice-cold acetonitrile with a suitable internal standard for LC-MS/MS analysis.

  • Incubation:

    • Pre-warm the microsomal incubation medium to 37°C.

    • Add the test compound to the pre-warmed medium at a final concentration of 1-10 µM.

    • Initiate the metabolic reaction by adding the liver microsomes (final protein concentration typically 0.5-1 mg/mL).

    • Incubate the reaction mixture at 37°C with constant shaking.

  • Time-Point Sampling:

    • At designated time points (e.g., 0, 5, 15, 30, 45, and 60 minutes), withdraw an aliquot of the reaction mixture.

    • Immediately stop the reaction by adding the aliquot to a well of a 96-well plate containing the ice-cold acetonitrile quenching solution.

  • Sample Processing:

    • Once all time points are collected, centrifuge the 96-well plate to precipitate the microsomal proteins.

    • Transfer the supernatant to a new plate for LC-MS/MS analysis.

  • LC-MS/MS Analysis:

    • Analyze the samples to quantify the remaining concentration of the parent compound at each time point.

  • Data Analysis:

    • Plot the natural logarithm of the percentage of the remaining parent compound against time.

    • From the slope of the linear regression, calculate the half-life (t½) and intrinsic clearance (CLint) of the compound.

Protocol 2: In Vivo Administration and Efficacy Study of (+)-SHIN2 in a Mouse Xenograft Model

This protocol provides a general guideline for an in vivo efficacy study of (+)-SHIN2 in a mouse model of T-cell acute lymphoblastic leukemia (T-ALL).

Materials:

  • (+)-SHIN2

  • Vehicle: 20% 2-hydroxypropyl-β-cyclodextrin in sterile water

  • T-ALL cells (e.g., luciferase-expressing)

  • Immunocompromised mice (e.g., NSG mice)

  • Sterile syringes and needles for injection

  • Bioluminescence imaging system

Procedure:

  • Cell Line and Animal Model Preparation:

    • Culture the T-ALL cells under appropriate conditions.

    • Implant the T-ALL cells into the immunocompromised mice (e.g., via tail vein injection for a disseminated leukemia model).

    • Monitor tumor engraftment and growth, for example, through bioluminescence imaging.

  • Drug Formulation and Administration:

    • Prepare a 20 mg/mL solution of (+)-SHIN2 in the vehicle.

    • Once tumors are established, randomize the mice into treatment and control groups.

    • Administer (+)-SHIN2 to the treatment group via intraperitoneal (IP) injection at a dose of 200 mg/kg, typically twice daily (BID).

    • Administer an equal volume of the vehicle to the control group following the same schedule.

  • Monitoring and Efficacy Assessment:

    • Monitor the health of the mice daily (body weight, general appearance).

    • Assess tumor burden regularly (e.g., twice a week) using bioluminescence imaging.

    • Continue the treatment for the planned duration (e.g., 11 days).

  • Endpoint Analysis:

    • The primary endpoint is typically overall survival. Monitor the mice and record the date of euthanasia due to disease progression.

    • At the end of the study, or upon euthanasia, tissues can be collected for further analysis (e.g., histology, biomarker analysis).

  • Data Analysis:

    • Compare the tumor growth rates between the treatment and control groups.

    • Generate Kaplan-Meier survival curves and perform statistical analysis (e.g., log-rank test) to compare the survival between the groups.

Mandatory Visualizations

Caption: Signaling pathway of SHMT inhibition by this compound and (+)-SHIN2.

Experimental_Workflow cluster_problem Problem Identification cluster_troubleshooting Troubleshooting cluster_solution Solution In_Vitro_Activity Potent In Vitro Activity of this compound In_Vivo_Failure Lack of In Vivo Efficacy of this compound In_Vitro_Activity->In_Vivo_Failure Discrepancy Hypothesis Hypothesis: Poor Pharmacokinetics In_Vivo_Failure->Hypothesis Experiment Experiment: Liver Microsome Stability Assay Hypothesis->Experiment Result Result: This compound is Metabolically Unstable Experiment->Result Use_Analog Use Stable Analog: (+)-SHIN2 Result->Use_Analog In_Vivo_Study Perform In Vivo Studies with (+)-SHIN2 Use_Analog->In_Vivo_Study Efficacy Achieve In Vivo Target Engagement and Efficacy In_Vivo_Study->Efficacy

Caption: Troubleshooting workflow for overcoming this compound in vivo instability.

References

poor pharmacokinetics of (+)-SHIN1 and potential solutions

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers and drug development professionals working with the SHMT inhibitor, (+)-SHIN1. The focus is on addressing its known poor pharmacokinetic properties and offering potential solutions.

Frequently Asked Questions (FAQs)

Q1: We are observing a lack of in vivo efficacy with this compound in our animal models, despite seeing good in vitro activity. What could be the reason for this discrepancy?

A1: A significant reason for the lack of in vivo efficacy of this compound is its poor pharmacokinetic profile.[1][2] Published literature indicates that this compound and related pyrazolopyrans are unstable in liver microsome assays and exhibit a short in vivo half-life, which prevents them from reaching or maintaining therapeutic concentrations in animal models.[1][3] This metabolic instability leads to rapid clearance from the system.[1]

Q2: What specific pharmacokinetic challenges are associated with this compound?

A2: The primary challenge is its metabolic instability, leading to rapid clearance. While one study reported a plasma half-life of 5.9 hours in a pharmacokinetic study, it was also noted that the compound has poor stability in liver microsome assays, suggesting that its effective therapeutic window in vivo is very limited. This instability makes it difficult to sustain a therapeutically relevant concentration at the target site.

Q3: Are there any known solutions or strategies to overcome the poor pharmacokinetics of this compound?

A3: Yes, the most successful strategy has been the development of a structurally related analog, SHIN2. SHIN2 was designed to have improved pharmacokinetic properties, including a longer half-life, making it suitable for in vivo studies. Following intraperitoneal administration of SHIN2 at 200 mg/kg, it was shown to maintain micromolar plasma concentrations for at least 8 hours, demonstrating its improved stability and bioavailability compared to this compound.

Q4: How does the mechanism of action of this compound relate to its therapeutic potential and the challenges observed?

A4: this compound is a potent dual inhibitor of both the cytosolic (SHMT1) and mitochondrial (SHMT2) isoforms of serine hydroxymethyltransferase. By inhibiting these enzymes, this compound disrupts the one-carbon metabolic pathway, which is crucial for the synthesis of nucleotides (purines and thymidylate) required for DNA and RNA synthesis. This mechanism is highly effective in rapidly proliferating cells, such as cancer cells, which explains its potent in vitro activity. However, for this potent mechanism to be effective in vivo, the inhibitor must be present at the target site at a sufficient concentration and for an adequate duration, which is hampered by its poor pharmacokinetic properties.

Troubleshooting Guide

Issue EncounteredPotential CauseRecommended Action
Lack of in vivo tumor growth inhibition with this compound. Poor pharmacokinetic properties of this compound leading to sub-therapeutic concentrations.Consider using SHIN2, an analog with improved in vivo stability and half-life.
High variability in experimental results between different in vivo studies. Metabolic instability of this compound can lead to inconsistent exposure levels.Perform a pilot pharmacokinetic study to determine the actual exposure in your animal model. If instability is confirmed, switch to a more stable analog like SHIN2.
Difficulty in establishing a clear dose-response relationship in vivo. Rapid clearance of this compound may prevent the establishment of a stable concentration gradient with increasing doses.Focus on optimizing the dosing regimen (e.g., more frequent administration) if this compound must be used. However, the recommended approach is to use SHIN2.

Data Presentation

Table 1: Comparison of In Vitro Potency of SHMT Inhibitors

CompoundTargetIC₅₀ (nM)
This compound Human SHMT15
Human SHMT213
SHIN2 HCT116 cells300
Molt4 cells89

Table 2: In Vivo Dosing and Pharmacokinetic Profile of SHIN2

CompoundDose and RouteVehicleObserved Outcome
(+)SHIN2 200 mg/kg, Intraperitoneal (IP)20% 2-hydroxypropyl-β-cyclodextrin in waterMaintained micromolar plasma concentrations for at least 8 hours.

Experimental Protocols

Liver Microsome Stability Assay

This protocol is a general guideline for assessing the metabolic stability of a compound like this compound.

Objective: To determine the rate of metabolism of a test compound by liver microsomes.

Materials:

  • Test compound (e.g., this compound)

  • Pooled liver microsomes (human or other species of interest)

  • NADPH regenerating system (e.g., a solution containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)

  • Phosphate buffer (e.g., 100 mM, pH 7.4)

  • Acetonitrile (or other suitable organic solvent) for reaction termination

  • Internal standard for LC-MS/MS analysis

  • Incubator or water bath at 37°C

  • LC-MS/MS system

Procedure:

  • Preparation of Reagents:

    • Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO).

    • Prepare the NADPH regenerating system according to the manufacturer's instructions.

    • Thaw the pooled liver microsomes on ice.

  • Incubation:

    • In a microcentrifuge tube, pre-warm a mixture of the liver microsomes and phosphate buffer at 37°C for a few minutes.

    • Add the test compound to the mixture to initiate the reaction. The final concentration of the test compound and microsomes should be optimized based on the specific experiment.

    • Start the metabolic reaction by adding the NADPH regenerating system.

    • Incubate the reaction mixture at 37°C with gentle shaking.

  • Time Points and Reaction Termination:

    • At various time points (e.g., 0, 5, 15, 30, 60 minutes), take an aliquot of the reaction mixture.

    • Immediately terminate the reaction by adding a cold organic solvent (e.g., acetonitrile) containing an internal standard. This will precipitate the proteins.

  • Sample Processing and Analysis:

    • Vortex the terminated samples and centrifuge to pellet the precipitated proteins.

    • Transfer the supernatant to a new tube or a 96-well plate for analysis.

    • Analyze the concentration of the remaining parent compound in the supernatant using a validated LC-MS/MS method.

  • Data Analysis:

    • Plot the natural logarithm of the percentage of the remaining parent compound against time.

    • Determine the elimination rate constant (k) from the slope of the linear regression.

    • Calculate the half-life (t₁/₂) using the formula: t₁/₂ = 0.693 / k.

    • Calculate the intrinsic clearance (CLint) based on the half-life and the amount of microsomal protein used.

Visualizations

Caption: Signaling pathway of this compound as a dual inhibitor of SHMT1 and SHMT2.

Experimental_Workflow cluster_preparation Preparation cluster_incubation Incubation cluster_analysis Analysis cluster_data Data Interpretation A Prepare Reagents: This compound, Microsomes, NADPH B Incubate at 37°C A->B C Collect Aliquots at Time Points (0, 5, 15, 30, 60 min) B->C D Terminate Reaction (Acetonitrile + Internal Standard) C->D E Centrifuge & Collect Supernatant D->E F LC-MS/MS Analysis E->F G Calculate Half-life (t½) & Intrinsic Clearance (CLint) F->G

Caption: Workflow for a liver microsome stability assay.

Logical_Relationship Problem Poor In Vivo Efficacy of this compound Cause Metabolic Instability (Poor Pharmacokinetics) Problem->Cause is caused by Solution Analog Synthesis: Development of SHIN2 Cause->Solution can be addressed by Outcome Improved Pharmacokinetics & In Vivo Efficacy Solution->Outcome leads to

References

Technical Support Center: Understanding (+)-SHIN1 and Formate Rescue

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for researchers utilizing the SHMT1/2 inhibitor, (+)-SHIN1. This resource provides in-depth troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during experiments, particularly the variability of formate rescue across different cell lines.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action of this compound?

A1: this compound is a potent and specific inhibitor of both cytosolic (SHMT1) and mitochondrial (SHMT2) serine hydroxymethyltransferases.[1][2] These enzymes are critical for one-carbon (1C) metabolism, catalyzing the reversible conversion of serine and tetrahydrofolate to glycine and 5,10-methylenetetrahydrofolate. By inhibiting SHMT1 and SHMT2, this compound depletes the pool of one-carbon units necessary for the de novo synthesis of purines and thymidylate, which are essential for DNA replication and cell proliferation.[3][4] This leads to cell growth inhibition.

Q2: What is "formate rescue" and how does it work?

A2: "Formate rescue" is an experimental procedure used to confirm the on-target activity of SHMT inhibitors like this compound. Formate is a downstream product of mitochondrial one-carbon metabolism and can serve as a source of one-carbon units for the cytosolic folate pathway.[5] By supplementing the cell culture medium with formate, researchers can bypass the block in one-carbon unit generation caused by SHMT inhibition, thereby restoring purine and thymidylate synthesis and "rescuing" cell proliferation. A successful formate rescue is a strong indicator that the observed cellular effects of this compound are due to its intended inhibition of one-carbon metabolism.

Q3: Why doesn't formate rescue work in all cell lines treated with this compound?

A3: The success of formate rescue is highly dependent on the specific metabolic wiring of a given cell line. The primary reasons for its failure include:

  • Glycine Deficiency: Formate rescue is contingent on the availability of sufficient glycine in the cell culture medium. The SHMT reaction produces both a one-carbon unit and glycine. If a cell line has a low capacity for glycine uptake from the medium, it becomes critically dependent on endogenous glycine synthesis by SHMT. In such cases, adding formate can paradoxically enhance the toxicity of this compound by driving the residual SHMT activity in the reverse direction (consuming glycine to produce serine), further depleting the already limited intracellular glycine pool. This phenomenon is notably observed in some diffuse large B-cell lymphoma (DLBCL) cell lines.

  • Inefficient Formate Utilization: The conversion of formate to 10-formyl-THF in the cytosol is catalyzed by the trifunctional enzyme MTHFD1. Cell lines with low expression or activity of MTHFD1 may not be able to efficiently utilize exogenous formate, leading to a failed rescue. The expression of MTHFD1 can vary significantly across different cancer cell lines.

  • Impaired Formate Transport: While not fully characterized in mammalian cells, the transport of formate across the cell membrane is likely mediated by specific transporters. Variations in the expression or function of these putative transporters could limit the intracellular accumulation of exogenously supplied formate to levels sufficient for rescue.

  • Formate Toxicity: At high concentrations (typically in the millimolar range), formate can be toxic to cells, potentially by inhibiting mitochondrial function and ATP production. If the concentration of formate required for rescue approaches its toxic threshold for a particular cell line, a successful rescue may not be achievable.

Troubleshooting Guide: Formate Rescue Failure

If you are observing that formate supplementation is not rescuing your cell line from this compound-induced growth arrest, consider the following troubleshooting steps:

Step 1: Verify On-Target this compound Activity

Before troubleshooting the formate rescue itself, it's crucial to confirm that this compound is acting as expected in your cell line.

  • Experiment: Perform a dose-response curve of this compound in your cell line to determine the IC50 value.

  • Expected Outcome: You should observe a dose-dependent inhibition of cell proliferation.

  • Troubleshooting:

    • No effect: Ensure the this compound is properly dissolved and stored. Verify the cell seeding density and health.

    • High IC50: Your cell line may be inherently resistant to SHMT inhibition. Consider alternative inhibitors or genetic approaches (siRNA/CRISPR) to validate the importance of one-carbon metabolism in your model.

Step 2: Optimize Formate Concentration

The optimal concentration of formate for rescue can vary between cell lines.

  • Experiment: Titrate the concentration of sodium formate (e.g., 0.1 mM to 5 mM) in the presence of a fixed concentration of this compound (e.g., 2x IC50).

  • Expected Outcome: A bell-shaped response curve may be observed, where rescue is effective at an optimal concentration but may decrease at higher, potentially toxic concentrations.

  • Troubleshooting:

    • No rescue at any concentration: Proceed to Step 3.

    • Partial rescue: Your cell line may have a limited capacity for formate utilization or may be partially dependent on other products of the SHMT reaction.

Step 3: Assess Glycine Dependence

As highlighted in the FAQs, glycine availability is a critical factor.

  • Experiment 1: Glycine Supplementation. Culture your cells in the presence of this compound and formate, with and without supplemental glycine (e.g., 1 mM).

  • Expected Outcome 1: If formate rescue is restored in the presence of added glycine, your cell line is likely glycine-auxotrophic or has poor glycine uptake.

  • Experiment 2: Glycine Withdrawal. Culture your cells in glycine-free medium and assess their proliferation.

  • Expected Outcome 2: If the cells fail to proliferate in the absence of glycine, it confirms their dependence on an external source of this amino acid.

  • Troubleshooting: If glycine supplementation enables formate rescue, this points to a specific metabolic vulnerability that could be further investigated.

Step 4: Evaluate the Expression of Key Metabolic Enzymes

The metabolic machinery for formate utilization is crucial.

  • Experiment: Use western blotting or qRT-PCR to assess the expression levels of MTHFD1 in your cell line compared to a cell line where formate rescue is known to be effective (e.g., HCT-116).

  • Expected Outcome: Lower expression of MTHFD1 in your cell line could explain the failure of formate rescue.

  • Troubleshooting: If MTHFD1 expression is low, this represents a key metabolic characteristic of your cell line.

Data Summary and Experimental Protocols

Table 1: Comparative IC50 Values of this compound and Formate Rescue Efficacy in Selected Cell Lines
Cell LineCancer TypeThis compound IC50 (nM)Formate RescueKey Metabolic FeatureReference
HCT-116Colon Cancer~870EffectivePrototypical rescue model
8988TPancreatic Cancer<100EffectiveDefective mitochondrial 1C metabolism, reliant on SHMT1
Su-DHL-4Diffuse Large B-Cell Lymphoma~2500Ineffective (Potentiates Toxicity)Defective glycine import
JurkatT-cell Leukemia~5000EffectiveSufficient glycine uptake
Experimental Protocol: Cell Proliferation Assay with this compound and Formate Rescue
  • Cell Seeding: Seed cells in a 96-well plate at a density that allows for logarithmic growth over the course of the experiment (typically 72-96 hours). Allow cells to adhere overnight.

  • Compound Preparation: Prepare a stock solution of this compound in DMSO. Prepare a stock solution of sodium formate in sterile water or PBS.

  • Treatment:

    • For the this compound dose-response, serially dilute the stock solution in a complete culture medium to achieve the desired final concentrations.

    • For the formate rescue experiment, prepare a medium containing a fixed concentration of this compound (e.g., 2x IC50) and a range of sodium formate concentrations. Also, prepare control wells with medium only, this compound only, and formate only.

  • Incubation: Replace the medium in the cell plate with the prepared treatment media. Incubate for 72-96 hours.

  • Viability Assessment: Assess cell viability using a suitable method, such as a resazurin-based assay (e.g., CellTiter-Blue) or by direct cell counting.

  • Data Analysis: Normalize the viability data to the vehicle-treated control wells and plot the results to determine IC50 values and the extent of formate rescue.

Visualizing the Metabolic Pathways

Diagram 1: The Role of this compound and Formate Rescue in One-Carbon Metabolism

OneCarbonMetabolism cluster_Mitochondrion Mitochondrion cluster_Cytosol Cytosol Serine_mito Serine SHMT2 SHMT2 Serine_mito->SHMT2 Glycine_mito Glycine THF_mito THF THF_mito->SHMT2 CH2THF_mito 5,10-CH2-THF MTHFD2 MTHFD2 CH2THF_mito->MTHFD2 Formate_mito Formate MTHFD2->Formate_mito Formate_cyto Exogenous Formate Formate_mito->Formate_cyto transport SHMT2->Glycine_mito SHMT2->CH2THF_mito Serine_cyto Serine SHMT1 SHMT1 Serine_cyto->SHMT1 Glycine_cyto Glycine THF_cyto THF MTHFD1 MTHFD1 THF_cyto->MTHFD1 THF_cyto->SHMT1 CH2THF_cyto 5,10-CH2-THF Thymidylate Thymidylate Synthesis CH2THF_cyto->Thymidylate FormylTHF_cyto 10-formyl-THF MTHFD1->FormylTHF_cyto Purines Purine Synthesis FormylTHF_cyto->Purines SHMT1->Glycine_cyto SHMT1->CH2THF_cyto Formate_cyto->MTHFD1 Formate_rescue_node Formate Rescue SHIN1 This compound SHIN1->SHMT2 inhibits SHIN1->SHMT1 inhibits Formate_rescue_node->MTHFD1 bypasses SHMT block Glycine_uptake Glycine Uptake Glycine_uptake->Glycine_cyto

Caption: this compound inhibits SHMT1/2, blocking 1C unit production. Formate rescue bypasses this by providing a direct substrate for MTHFD1.

Diagram 2: Troubleshooting Logic for Formate Rescue Failure

Troubleshooting Start Formate rescue fails with this compound CheckOnTarget Is this compound inhibiting cell proliferation? Start->CheckOnTarget OptimizeFormate Have you titrated formate concentration? CheckOnTarget->OptimizeFormate Yes TroubleshootSHIN1 Verify compound activity and experimental setup. CheckOnTarget->TroubleshootSHIN1 No CheckGlycine Is the cell line dependent on endogenous glycine synthesis? OptimizeFormate->CheckGlycine Yes Conclusion2 Formate toxicity may be occurring at high concentrations. OptimizeFormate->Conclusion2 No CheckMTHFD1 Is MTHFD1 expression sufficient for formate utilization? CheckGlycine->CheckMTHFD1 No Conclusion3 Glycine deficiency is the likely cause of rescue failure. Paradoxical toxicity may occur. CheckGlycine->Conclusion3 Yes Conclusion4 Inefficient formate utilization due to low MTHFD1 expression. CheckMTHFD1->Conclusion4 No Conclusion1 Cell line may be resistant to SHMT inhibition. TroubleshootSHIN1->Conclusion1

Caption: A step-by-step guide to diagnosing the potential causes of formate rescue failure in cell lines treated with this compound.

References

troubleshooting (+)-SHIN1 solubility issues for experiments

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with (+)-SHIN1.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its mechanism of action?

A1: this compound is a potent and active enantiomer of SHIN1 that functions as an inhibitor of serine hydroxymethyltransferase 1 and 2 (SHMT1/2)[1][2][3][4]. SHMT enzymes are crucial for one-carbon (1C) metabolism, which is essential for the synthesis of nucleotides (purines and thymidylate) and amino acids[5]. By inhibiting SHMT1/2, this compound blocks the conversion of serine to glycine and the subsequent production of 1C units, leading to a depletion of purines and ultimately inhibiting cell growth. This makes it a compound of interest in cancer research, particularly for malignancies dependent on this metabolic pathway.

Q2: What are the recommended solvents for dissolving this compound?

A2: Dimethyl sulfoxide (DMSO) is the most common and effective solvent for preparing stock solutions of this compound. For in vivo experiments, a co-solvent system is typically required to maintain solubility in aqueous solutions. Common formulations involve a combination of DMSO, PEG300, Tween-80, and saline or corn oil. It is crucial to use freshly opened, anhydrous DMSO as it is hygroscopic, and absorbed moisture can significantly reduce the solubility of the compound.

Q3: What are the recommended storage conditions for this compound?

A3: As a solid, this compound should be stored at -20°C. Stock solutions in solvent should be stored at -80°C for long-term storage (up to 6 months) or -20°C for shorter periods (up to 1 month). To avoid degradation from repeated freeze-thaw cycles, it is recommended to aliquot the stock solution into smaller volumes for single-use experiments.

Troubleshooting Guide: this compound Solubility Issues

Problem: I am observing precipitation or incomplete dissolution of this compound when preparing my solutions.

This is a common issue that can arise from several factors, including solvent choice, preparation technique, and concentration. Follow the steps below to troubleshoot and resolve solubility problems.

Troubleshooting Workflow

G cluster_0 Initial Observation cluster_1 Step 1: Verify Solvent Quality & Preparation cluster_2 Step 2: Check Concentration cluster_3 Step 3: Refine Solution Preparation Technique cluster_4 Step 4: Consider Co-Solvents for Aqueous Media start Precipitation or incomplete dissolution of this compound q1 Are you using fresh, anhydrous DMSO? start->q1 a1_yes Proceed to Check Concentration q1->a1_yes Yes a1_no Use a new, sealed vial of anhydrous DMSO. Hygroscopic DMSO significantly impacts solubility. q1->a1_no No q2 Is your desired concentration within the solubility limits for the chosen solvent? a1_yes->q2 a1_no->q1 a2_yes Proceed to Solution Preparation Technique q2->a2_yes Yes a2_no Lower the concentration to be within the published solubility limits (see Table 1). q2->a2_no No q3 Did you use heat or sonication? a2_yes->q3 a2_no->q2 a3_yes If issues persist, consider co-solvents. q3->a3_yes Yes a3_no Gentle heating and/or sonication can aid dissolution. q3->a3_no No q4 Is the final solution aqueous (e.g., cell culture media)? a3_yes->q4 a3_no->q3 a4_yes Use a co-solvent system for aqueous solutions. Follow the recommended in vivo formulation protocols. q4->a4_yes Yes a4_no Solubility issue likely resolved. If not, re-evaluate all steps. q4->a4_no No end Solubility Issue Resolved a4_yes->end a4_no->end

Caption: Troubleshooting workflow for this compound solubility issues.

Data Presentation: Solubility of this compound

The following table summarizes the solubility of this compound in various solvents and formulations.

Solvent/FormulationMaximum Concentration (mg/mL)Maximum Concentration (mM)Notes
DMSO≥ 100≥ 249.71Hygroscopic; use freshly opened DMSO.
DMSO80199.76Use fresh DMSO.
DMSO66.67166.48Ultrasonic treatment may be needed.
DMSO50124.85Sonication is recommended.
10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline≥ 2.5≥ 6.24For in vivo use.
10% DMSO, 90% (20% SBE-β-CD in Saline)≥ 2.5≥ 6.24For in vivo use.
10% DMSO, 90% Corn Oil≥ 2.5≥ 6.24For in vivo use.

Experimental Protocols

Protocol 1: Preparation of a High-Concentration Stock Solution in DMSO

This protocol details the steps for preparing a concentrated stock solution of this compound in DMSO.

G cluster_0 Preparation of this compound Stock Solution in DMSO step1 1. Weigh the desired mass of solid this compound. step2 2. Add the appropriate volume of fresh, anhydrous DMSO to achieve the target concentration. step1->step2 step3 3. Vortex or sonicate the solution until the solid is completely dissolved. Gentle warming can be applied if necessary. step2->step3 step4 4. Aliquot the stock solution into single-use vials to avoid repeated freeze-thaw cycles. step3->step4 step5 5. Store aliquots at -80°C for long-term storage or -20°C for short-term storage. step4->step5

Caption: Protocol for preparing a this compound stock solution in DMSO.

Protocol 2: Preparation of a Working Solution for In Vivo Experiments

This protocol describes the preparation of a this compound formulation suitable for in vivo administration, based on a common co-solvent system.

  • Prepare a clear stock solution of this compound in DMSO (e.g., 25 mg/mL) as described in Protocol 1.

  • In a sterile tube, add 400 µL of PEG300.

  • To the PEG300, add 100 µL of the this compound DMSO stock solution and mix thoroughly until the solution is clear.

  • Add 50 µL of Tween-80 to the mixture and mix again until clear.

  • Finally, add 450 µL of saline to bring the total volume to 1 mL.

  • This will result in a final formulation of 10% DMSO, 40% PEG300, 5% Tween-80, and 45% Saline, with a this compound concentration of 2.5 mg/mL.

  • It is recommended to prepare this working solution fresh on the day of use.

Signaling Pathway

This compound inhibits the SHMT1/2 enzymes, which are central to one-carbon metabolism. This pathway is critical for the synthesis of purines and thymidylate, essential components of DNA and RNA.

G cluster_pathway One-Carbon Metabolism and Inhibition by this compound serine Serine shmt SHMT1/2 serine->shmt glycine Glycine thf Tetrahydrofolate (THF) thf->shmt methylene_thf 5,10-Methylene-THF purine Purine Synthesis methylene_thf->purine thymidylate Thymidylate Synthesis methylene_thf->thymidylate dna_rna DNA/RNA Synthesis purine->dna_rna thymidylate->dna_rna shin1 This compound shin1->shmt shmt->glycine shmt->methylene_thf

Caption: Inhibition of SHMT1/2 by this compound in the one-carbon metabolism pathway.

References

Technical Support Center: Addressing Off-Target Effects of (+)-SHIN1 in Cellular Models

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address potential off-target effects of the dual SHMT1/2 inhibitor, (+)-SHIN1, in cellular models.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary mechanism of action?

A1: this compound is a potent, cell-permeable small molecule inhibitor of both cytosolic (SHMT1) and mitochondrial (SHMT2) serine hydroxymethyltransferase.[1] These enzymes are critical for the synthesis of one-carbon units required for nucleotide (purine and thymidylate) biosynthesis. By inhibiting SHMT1 and SHMT2, this compound depletes the cellular pool of one-carbon units, leading to cell growth inhibition, particularly in cancer cells that have a high demand for nucleotide synthesis.[2]

Q2: How can I be sure that the observed phenotype in my cells is due to the on-target inhibition of SHMT1/2 by this compound?

A2: A key validation experiment is a "formate rescue." The primary function of the SHMT pathway is to generate one-carbon units, and formate can serve as an alternative source for these units. If the phenotype you observe with this compound treatment (e.g., decreased cell proliferation) is reversed or mitigated by the addition of exogenous formate, it strongly suggests that the effect is due to on-target inhibition of SHMT1/2.[2]

Q3: Are there known off-targets for this compound?

A3: To date, there is limited publicly available data from comprehensive off-target profiling studies for this compound, such as broad kinase screening panels or proteomics-based approaches. While metabolic profiling in certain cell lines has shown high selectivity for one-carbon metabolism, the possibility of off-target interactions cannot be entirely excluded, especially at higher concentrations.[2] One study on a similar pyrazolopyran compound suggested that inhibition of other enzymes in the folate cycle could not be ruled out and required further investigation.[3]

Q4: What are the best practices for using this compound to minimize the risk of off-target effects?

A4: To minimize the likelihood of off-target effects, it is crucial to:

  • Use the lowest effective concentration: Determine the EC50 or IC50 for your specific cell line and use concentrations at or near this value for your experiments.

  • Include a negative control: The enantiomer, (-)-SHIN1, is inactive against SHMT1/2 and serves as an excellent negative control to distinguish specific from non-specific effects.

  • Perform rescue experiments: As mentioned in Q2, always attempt a formate rescue to confirm on-target activity.

  • Validate findings with orthogonal approaches: Use genetic approaches like siRNA or CRISPR/Cas9 to knockdown SHMT1 and/or SHMT2 and see if the resulting phenotype mimics treatment with this compound.

Troubleshooting Guides

This section provides guidance for specific issues you may encounter during your experiments with this compound.

Issue 1: Unexpected or inconsistent phenotypic results.

Your experiment with this compound is yielding an unexpected phenotype that cannot be readily explained by the inhibition of one-carbon metabolism, or your results are inconsistent across experiments.

  • Possible Cause 1: Off-target effects. At concentrations significantly above the IC50 for SHMT1/2, this compound may be interacting with other proteins in the cell.

    • Troubleshooting Steps:

      • Confirm On-Target Effect: Perform a formate rescue experiment. If the phenotype is not rescued by formate, it is more likely to be an off-target effect.

      • Titrate this compound Concentration: Run a dose-response curve to determine if the unexpected phenotype is only observed at higher concentrations.

      • Use the Negative Control: Treat cells with the inactive enantiomer, (-)-SHIN1, at the same concentration. If the phenotype persists, it is likely a non-specific effect of the chemical scaffold.

      • Orthogonal Validation: Use siRNA or CRISPR to knockdown SHMT1 and SHMT2. If the genetic knockdown does not reproduce the phenotype observed with this compound, this strongly suggests an off-target effect of the compound.

  • Possible Cause 2: Experimental variability.

    • Troubleshooting Steps:

      • Review Protocol: Carefully review your experimental protocol for any potential sources of error.

      • Check Reagents: Ensure that your this compound stock solution is correctly prepared and has been stored properly.

      • Standardize Cell Culture Conditions: Ensure that cell passage number, confluency, and media composition are consistent across experiments.

Issue 2: Formate rescue is incomplete or absent.

You observe a phenotype with this compound, but the addition of formate does not fully rescue it.

  • Possible Cause 1: Incomplete rescue due to glycine depletion. The SHMT reaction produces glycine in addition to one-carbon units. In some cell lines that are dependent on endogenous glycine synthesis, formate alone may not be sufficient for a full rescue.

    • Troubleshooting Steps:

      • Supplement with Glycine: Perform the rescue experiment with both formate and glycine supplementation.

  • Possible Cause 2: Off-target effect. The portion of the phenotype that is not rescued by formate (and glycine) may be due to an off-target interaction.

    • Troubleshooting Steps:

      • Follow the troubleshooting steps for "Issue 1, Possible Cause 1" to investigate the potential off-target effect.

Quantitative Data Summary

The following table summarizes the known inhibitory concentrations of this compound against its primary targets. Researchers are encouraged to generate similar tables for any off-target screening they perform.

TargetIC50 (in vitro)Cellular IC50 (HCT-116)Reference
SHMT15 nM~10 nM (in SHMT2 KO cells)
SHMT213 nM870 nM (in wild-type cells)

Experimental Protocols

Protocol 1: Cellular Thermal Shift Assay (CETSA) for Target and Off-Target Engagement

CETSA is a powerful method to assess the direct binding of a small molecule to its target protein in a cellular context. Ligand binding stabilizes the protein, leading to a shift in its thermal denaturation profile.

Methodology:

  • Cell Treatment:

    • Culture cells to 80-90% confluency.

    • Treat cells with the desired concentration of this compound or vehicle control (DMSO) for 1 hour at 37°C.

  • Heat Challenge:

    • Aliquot the cell suspension into PCR tubes.

    • Heat the tubes at a range of temperatures (e.g., 40°C to 70°C in 3°C increments) for 3 minutes in a thermal cycler, followed by cooling at room temperature for 3 minutes.

  • Cell Lysis:

    • Lyse the cells by three freeze-thaw cycles using liquid nitrogen and a 37°C water bath.

  • Separation of Soluble and Aggregated Proteins:

    • Centrifuge the lysates at 20,000 x g for 20 minutes at 4°C.

    • Carefully collect the supernatant, which contains the soluble protein fraction.

  • Protein Analysis:

    • Determine the protein concentration of the soluble fractions.

    • Analyze the amount of soluble SHMT1, SHMT2, or any suspected off-target protein at each temperature point by Western blotting or other quantitative proteomic methods.

  • Data Analysis:

    • Plot the amount of soluble protein as a function of temperature. A shift in the melting curve to a higher temperature in the this compound-treated samples compared to the vehicle control indicates target engagement.

Protocol 2: Chemical Proteomics for Unbiased Off-Target Identification

This approach uses affinity-based methods to identify proteins that interact with this compound.

Methodology:

  • Probe Synthesis (if necessary): For some chemical proteomics techniques, a modified version of this compound with a "handle" (e.g., biotin or a clickable alkyne group) may be required for affinity purification.

  • Cell Lysate Preparation or Live Cell Treatment:

    • Prepare a native cell lysate to maintain protein structure and interactions.

    • Alternatively, treat live cells with a photo-crosslinkable or clickable version of this compound.

  • Affinity Enrichment:

    • Incubate the cell lysate (or lysate from treated cells) with an affinity matrix (e.g., streptavidin beads if using a biotinylated probe) to capture the probe and its interacting proteins.

    • For competition experiments, pre-incubate the lysate with an excess of free this compound to identify specific binders.

  • Washing and Elution:

    • Wash the matrix extensively to remove non-specific binders.

    • Elute the bound proteins.

  • Mass Spectrometry Analysis:

    • Digest the eluted proteins into peptides and analyze them by liquid chromatography-tandem mass spectrometry (LC-MS/MS).

  • Data Analysis:

    • Identify and quantify the proteins that were specifically enriched in the presence of the this compound probe compared to control experiments (e.g., beads alone or competition with free compound). Proteins that are significantly enriched are potential off-targets.

Visualizations

SHMT_Pathway Serine Serine SHMT SHMT1 (Cytosol) SHMT2 (Mitochondria) Serine->SHMT THF Tetrahydrofolate (THF) THF->SHMT Glycine Glycine SHMT->Glycine meTHF 5,10-Methylene-THF (One-Carbon Unit) SHMT->meTHF SHIN1 This compound SHIN1->SHMT Nucleotides Purine & Thymidylate Synthesis meTHF->Nucleotides

Caption: The SHMT pathway and the inhibitory action of this compound.

Troubleshooting_Workflow Start Unexpected Phenotype Observed with this compound Rescue Perform Formate Rescue Experiment Start->Rescue Rescued Phenotype Rescued Rescue->Rescued Yes NotRescued Phenotype NOT Rescued Rescue->NotRescued No OnTarget Likely On-Target Effect Rescued->OnTarget OffTarget Potential Off-Target Effect NotRescued->OffTarget Validate Further Validation: - Titration - Negative Control - Genetic Knockdown NotRescued->Validate

Caption: Troubleshooting workflow for unexpected phenotypes with this compound.

CETSA_Workflow A 1. Treat Cells (Vehicle vs. This compound) B 2. Heat Challenge (Temperature Gradient) A->B C 3. Cell Lysis B->C D 4. Centrifugation (Separate Soluble Fraction) C->D E 5. Protein Analysis (e.g., Western Blot) D->E F 6. Analyze Melting Curve Shift E->F

Caption: Experimental workflow for the Cellular Thermal Shift Assay (CETSA).

References

Technical Support Center: Optimizing (+)-SHIN1 Concentration for Cell Growth Inhibition

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for (+)-SHIN1, a potent dual inhibitor of serine hydroxymethyltransferase 1 and 2 (SHMT1/2). This resource is designed to assist researchers, scientists, and drug development professionals in effectively utilizing this compound for cell growth inhibition studies. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and key data presented in accessible formats.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action of this compound?

A1: this compound is a pyrazolopyran derivative that acts as a potent inhibitor of both the cytosolic (SHMT1) and mitochondrial (SHMT2) isoforms of serine hydroxymethyltransferase.[1][2] This enzyme is critical for the one-carbon (1C) metabolic pathway, catalyzing the conversion of serine to glycine and a one-carbon unit carried by tetrahydrofolate.[3] By inhibiting SHMT1 and SHMT2, this compound depletes the cellular pool of one-carbon units, which are essential for the synthesis of purines and thymidylate, key components of DNA and RNA.[4][5] This disruption of nucleotide synthesis ultimately leads to the inhibition of cell growth and proliferation.

Q2: What is the difference between this compound and its inactive enantiomer, (-)-SHIN1?

A2: this compound is the biologically active enantiomer that potently inhibits SHMT1 and SHMT2. In contrast, (-)-SHIN1 is the inactive enantiomer and does not significantly inhibit cell growth at comparable concentrations. It is crucial to use the active this compound enantiomer for cell growth inhibition experiments.

Q3: In which solvent should I dissolve and store this compound?

A3: For in vitro experiments, this compound can be dissolved in dimethyl sulfoxide (DMSO). Stock solutions should be stored at -20°C or -80°C to maintain stability. It is recommended to aliquot the stock solution to avoid repeated freeze-thaw cycles. For in vivo studies, specific formulations involving solvents like PEG300, Tween-80, and saline or corn oil may be required.

Q4: What is a typical effective concentration range for this compound in cell culture?

A4: The effective concentration of this compound can vary significantly depending on the cell line. IC50 values (the concentration that inhibits 50% of cell growth) have been reported to range from nanomolar to micromolar concentrations. For example, in HCT-116 colon cancer cells, the IC50 is approximately 870 nM, while in SHMT2 deletion HCT-116 cells, it is less than 50 nM. B-cell malignancies have shown particular sensitivity to this compound. It is always recommended to perform a dose-response experiment to determine the optimal concentration for your specific cell line.

Troubleshooting Guide

Issue Possible Cause Suggested Solution
No or low inhibition of cell growth Inactive compound: The (-)-SHIN1 enantiomer may have been used.Ensure you are using the active this compound enantiomer.
Suboptimal concentration: The concentration of this compound may be too low for the specific cell line.Perform a dose-response curve (e.g., from 10 nM to 10 µM) to determine the IC50 for your cell line.
Cell line resistance: Some cell lines may have intrinsic resistance mechanisms.Consider using cell lines known to be sensitive to SHMT inhibition, such as certain B-cell lymphomas.
Compound degradation: Improper storage or handling may have led to the degradation of this compound.Prepare fresh stock solutions from powder and store them properly at -20°C or -80°C.
Cell growth is rescued after treatment Metabolic rescue: The cell culture medium may contain high levels of downstream metabolites that bypass the effect of SHMT inhibition.The effects of this compound can be rescued by the addition of formate, which provides an alternative source of one-carbon units. In some cases, glycine supplementation may also be necessary.
Inconsistent results between experiments Variability in cell plating: Inconsistent cell numbers at the start of the experiment.Ensure accurate and consistent cell seeding density across all wells and experiments.
Variability in drug preparation: Inconsistent dilution of the this compound stock solution.Prepare fresh dilutions for each experiment from a well-characterized stock solution.
Toxicity in control (DMSO-treated) cells High DMSO concentration: The final concentration of DMSO in the cell culture medium is too high.Ensure the final DMSO concentration does not exceed a level that is toxic to your cells (typically <0.5%).

Quantitative Data Summary

The following tables summarize the inhibitory concentrations of this compound in various contexts.

Table 1: In Vitro Inhibitory Activity of this compound

Target Assay Type IC50 (nM) Reference
Human SHMT1Enzymatic Assay5
Human SHMT2Enzymatic Assay13

Table 2: Cellular Growth Inhibition by this compound

Cell Line Cell Type IC50 Reference
HCT-116Colon Cancer870 nM
HCT-116 (SHMT2 deletion)Colon Cancer< 50 nM
8988TPancreatic Cancer< 100 nM
BIU-87Bladder Cancer~1 µM
Molt4T-cell Acute Lymphoblastic LeukemiaNot specified, but effective at µM concentrations

Experimental Protocols

Protocol 1: Determination of IC50 for this compound using a Cell Proliferation Assay (e.g., CCK-8 or MTT)
  • Cell Seeding:

    • Plate cells in a 96-well plate at a density of 2,000-5,000 cells per well in 100 µL of complete growth medium.

    • Incubate for 24 hours to allow for cell attachment.

  • Preparation of this compound Dilutions:

    • Prepare a 10 mM stock solution of this compound in DMSO.

    • Perform serial dilutions of the stock solution in culture medium to achieve final concentrations ranging from 1 nM to 10 µM. Include a DMSO-only control.

  • Cell Treatment:

    • Remove the medium from the wells and add 100 µL of the medium containing the different concentrations of this compound or DMSO control.

    • Incubate the plate for 48-72 hours.

  • Cell Viability Assessment:

    • Add 10 µL of Cell Counting Kit-8 (CCK-8) solution or 20 µL of MTT solution (5 mg/mL) to each well.

    • Incubate for 1-4 hours at 37°C.

    • Measure the absorbance at the appropriate wavelength (450 nm for CCK-8, 570 nm for MTT after solubilizing formazan crystals).

  • Data Analysis:

    • Calculate the percentage of cell viability relative to the DMSO-treated control cells.

    • Plot the percentage of viability against the log of the this compound concentration and fit a dose-response curve to determine the IC50 value.

Protocol 2: Formate Rescue Experiment
  • Cell Seeding and Treatment:

    • Follow steps 1-3 from Protocol 1.

    • Prepare an additional set of this compound dilutions containing 1 mM sodium formate.

  • Cell Viability Assessment and Data Analysis:

    • Follow steps 4 and 5 from Protocol 1 for both sets of treatments (with and without formate).

    • Compare the IC50 values to determine if formate can rescue the anti-proliferative effects of this compound. A significant increase in the IC50 in the presence of formate indicates on-target activity.

Visualizations

SHIN1_Mechanism_of_Action cluster_cytosol Cytosol cluster_mitochondrion Mitochondrion Serine_cyto Serine SHMT1 SHMT1 Serine_cyto->SHMT1 Glycine_cyto Glycine THF_cyto THF THF_cyto->SHMT1 CH2THF_cyto 5,10-Methylene-THF Purine_Synth Purine Synthesis CH2THF_cyto->Purine_Synth Thymidylate_Synth Thymidylate Synthesis CH2THF_cyto->Thymidylate_Synth SHMT1->Glycine_cyto SHMT1->CH2THF_cyto DNA_RNA_Synth DNA/RNA Synthesis Purine_Synth->DNA_RNA_Synth Thymidylate_Synth->DNA_RNA_Synth Cell_Growth_Inhibition Cell Growth Inhibition Serine_mito Serine SHMT2 SHMT2 Serine_mito->SHMT2 Glycine_mito Glycine THF_mito THF THF_mito->SHMT2 CH2THF_mito 5,10-Methylene-THF SHMT2->Glycine_mito SHMT2->CH2THF_mito SHIN1 This compound SHIN1->SHMT1 Inhibits SHIN1->SHMT2 Inhibits experimental_workflow start Start seed_cells Seed cells in 96-well plate start->seed_cells incubate_24h_1 Incubate 24h seed_cells->incubate_24h_1 prepare_shin1 Prepare this compound serial dilutions incubate_24h_1->prepare_shin1 treat_cells Treat cells with this compound incubate_24h_1->treat_cells prepare_shin1->treat_cells incubate_48_72h Incubate 48-72h treat_cells->incubate_48_72h add_reagent Add viability reagent (CCK-8/MTT) incubate_48_72h->add_reagent incubate_1_4h Incubate 1-4h add_reagent->incubate_1_4h measure_absorbance Measure absorbance incubate_1_4h->measure_absorbance analyze_data Analyze data and determine IC50 measure_absorbance->analyze_data end End analyze_data->end troubleshooting_logic start No/Low Cell Growth Inhibition check_enantiomer Is it the (+) enantiomer? start->check_enantiomer check_concentration Is concentration optimal? check_enantiomer->check_concentration Yes use_active Use this compound check_enantiomer->use_active No check_rescue Does formate rescue? check_concentration->check_rescue Yes dose_response Perform dose-response check_concentration->dose_response No on_target On-target effect confirmed check_rescue->on_target Yes off_target Consider off-target effects or cell resistance check_rescue->off_target No

References

Technical Support Center: Navigating the Challenges of (+)-SHIN1 in Preclinical Research

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) regarding the use of (+)-SHIN1 in animal models. The primary challenge addressed is the rapid clearance of this potent SHMT1/2 inhibitor, a critical hurdle in preclinical in vivo studies.

Frequently Asked Questions (FAQs)

Q1: We observe potent anti-proliferative effects of this compound in our cancer cell lines in vitro, but see no efficacy in our mouse xenograft models. What is the likely cause?

A1: The most probable reason for the discrepancy between in vitro potency and the lack of in vivo efficacy is the rapid clearance and poor pharmacokinetic profile of this compound.[1][2][3][4][5] The compound is known to be unstable in liver microsome assays, indicating rapid metabolism by the liver, which leads to a very short half-life in animal models. This prevents the compound from reaching and maintaining therapeutic concentrations at the tumor site.

Q2: Is there any quantitative pharmacokinetic data available for this compound in common animal models like mice or rats?

Q3: What is the mechanism of action of this compound?

A3: this compound is a potent, stereospecific, and folate-competitive inhibitor of both the cytosolic (SHMT1) and mitochondrial (SHMT2) isoforms of serine hydroxymethyltransferase. By inhibiting these enzymes, this compound blocks the conversion of serine to glycine and the concomitant production of one-carbon units (in the form of 5,10-methylenetetrahydrofolate). These one-carbon units are essential for the de novo synthesis of purines and thymidylate, which are critical for DNA replication and cell proliferation. Inhibition of SHMT1/2 by this compound leads to the depletion of purine nucleotide triphosphates, ultimately causing cell growth arrest.

Q4: Are there any strategies to improve the in vivo performance of this compound?

A4: Due to its inherent metabolic instability, improving the in vivo performance of this compound itself is challenging. Chemical modifications to block sites of metabolism would be required, which essentially involves developing a new chemical entity. The most effective strategy for researchers is to consider using the next-generation SHMT inhibitor, (+)-SHIN2, which was specifically designed to overcome the pharmacokinetic limitations of this compound.

Q5: What is (+)-SHIN2, and how does it compare to this compound?

A5: (+)-SHIN2 is a pyrazolopyran analog of this compound developed to have improved pharmacokinetic properties suitable for in vivo studies. It maintains the potent and specific SHMT1/2 inhibitory activity of this compound but exhibits greater stability and a longer half-life in vivo, allowing for effective target engagement and anti-tumor efficacy in animal models.

Data Presentation

Table 1: Comparative Summary of this compound and (+)-SHIN2

FeatureThis compound(+)-SHIN2
Target Human SHMT1 and SHMT2Human SHMT1 and SHMT2
Biochemical IC50 SHMT1: 5 nM, SHMT2: 13 nMNot explicitly stated, but potent
In Vitro Potency High (e.g., HCT-116 IC50 = 870 nM)High (comparable to SHIN1)
In Vivo Suitability Unsuitable due to rapid clearanceSuitable for in vivo studies
Pharmacokinetics Poor, short half-life, unstable in liver microsomesImproved, longer half-life, sufficient for in vivo target engagement
Published In Vivo Efficacy LackingDemonstrated in T-ALL xenograft models

Table 2: In Vitro Potency of this compound in Selected Cancer Cell Lines

Cell LineCancer TypeIC50Reference
HCT-116Colon Carcinoma870 nM
HCT-116 (ΔSHMT2)Colon Carcinoma< 50 nM
8988TPancreatic Cancer< 100 nM
Various B-cell Lymphoma LinesB-cell LymphomaEnriched in sensitive half (Median IC50 = 4 µM for compound 2, a related precursor)

Troubleshooting Guide

Issue: Lack of In Vivo Efficacy with this compound

Potential Cause Troubleshooting Step Recommended Action & Rationale
Rapid Metabolic Clearance Confirm metabolic instability.Conduct an in vitro liver microsome stability assay. This compound is expected to show rapid degradation. This confirms the inherent properties of the compound are the likely cause of failure.
Sub-therapeutic Compound Exposure Assess in vivo compound concentration.If proceeding with an exploratory in vivo study is absolutely necessary, perform a pilot pharmacokinetic (PK) study. Administer a single dose and collect plasma samples at multiple time points (e.g., 5, 15, 30, 60, 120 minutes) to determine the concentration-time profile. It is anticipated that the compound will be cleared very quickly.
Compound Formulation/Administration Issues Verify formulation and dosing accuracy.Ensure the compound is fully solubilized in the vehicle and does not precipitate upon administration. Double-check dose calculations and administration technique (e.g., oral gavage, intraperitoneal injection).
Alternative Strategy Switch to a more stable analog.Strongly Recommended: Transition to using (+)-SHIN2. This compound was specifically designed to address the rapid clearance of this compound and has demonstrated in vivo efficacy.

Experimental Protocols

1. Liver Microsome Stability Assay (General Protocol)

This assay provides an in vitro estimate of the metabolic stability of a compound in the liver.

  • Materials:

    • Pooled liver microsomes from the species of interest (e.g., mouse, rat, human)

    • NADPH regenerating system (e.g., NADPH, glucose-6-phosphate, glucose-6-phosphate dehydrogenase)

    • Phosphate buffer (e.g., 100 mM, pH 7.4)

    • Test compound (this compound) stock solution (e.g., in DMSO)

    • Control compounds (one high clearance, one low clearance)

    • Acetonitrile with an internal standard for quenching the reaction

    • 96-well plates, incubator, centrifuge, LC-MS/MS system

  • Methodology:

    • Prepare a microsomal incubation mixture containing liver microsomes and buffer.

    • Add the test compound to the microsomal mixture at a final concentration typically between 0.5 to 1 µM.

    • Pre-incubate the mixture at 37°C for a few minutes.

    • Initiate the metabolic reaction by adding the NADPH regenerating system.

    • At various time points (e.g., 0, 5, 15, 30, 45, 60 minutes), take an aliquot of the reaction mixture and quench it by adding cold acetonitrile containing an internal standard.

    • Centrifuge the quenched samples to precipitate proteins.

    • Analyze the supernatant by LC-MS/MS to quantify the remaining parent compound.

    • Calculate the percentage of the compound remaining at each time point relative to the 0-minute time point.

    • Determine the half-life (t½) and in vitro intrinsic clearance (CLint). For this compound, a very short half-life is expected.

2. In Vivo Pharmacokinetic (PK) Pilot Study (General Protocol)

This protocol outlines a basic procedure to assess the plasma concentration of a compound over time.

  • Animal Model:

    • Select the appropriate animal model (e.g., male C57BL/6 mice).

  • Formulation and Dosing:

    • Formulate this compound in a suitable vehicle (e.g., a solution containing DMSO, PEG300, and Tween 80, or 2-hydroxypropyl-β-cyclodextrin in water). The formulation for SHIN2 has been described as 20% 2-hydroxypropyl-β-cyclodextrin in water.

    • Administer a single dose of the compound via the desired route (e.g., intraperitoneal injection or oral gavage).

  • Sample Collection:

    • Collect blood samples (e.g., via tail vein or retro-orbital bleeding) at predetermined time points. Due to the expected rapid clearance of this compound, early time points are crucial (e.g., 2, 5, 15, 30, 60, 120, 240 minutes).

    • Process the blood to collect plasma.

  • Sample Analysis:

    • Extract the compound from the plasma samples.

    • Quantify the concentration of the compound using a validated LC-MS/MS method.

  • Data Analysis:

    • Plot the plasma concentration versus time.

    • Calculate key pharmacokinetic parameters such as Cmax (maximum concentration), Tmax (time to Cmax), AUC (area under the curve), and half-life (t½).

Visualizations

SHMT_Pathway cluster_cytosol Cytosol cluster_mito Mitochondrion Serine_cyto Serine SHMT1 SHMT1 Serine_cyto->SHMT1 Glycine_cyto Glycine SHMT1->Glycine_cyto mTHF_cyto 5,10-CH2-THF SHMT1->mTHF_cyto THF_cyto THF THF_cyto->SHMT1 Purine_Synth Purine Synthesis mTHF_cyto->Purine_Synth One-Carbon Unit Serine_mito Serine SHMT2 SHMT2 Serine_mito->SHMT2 Glycine_mito Glycine SHMT2->Glycine_mito mTHF_mito 5,10-CH2-THF SHMT2->mTHF_mito THF_mito THF THF_mito->SHMT2 Formate Formate mTHF_mito->Formate One-Carbon Unit Formate->Purine_Synth Enters Cytosol & Rescues Synthesis SHIN1 This compound SHIN1->SHMT1 Inhibits SHIN1->SHMT2 Inhibits

Caption: SHMT1/2 signaling pathway and the inhibitory action of this compound.

Troubleshooting_Workflow Start Start: In Vitro Potency Observed with this compound InVivo_Study Conduct In Vivo Efficacy Study (e.g., Xenograft Model) Start->InVivo_Study No_Efficacy Result: No In Vivo Efficacy InVivo_Study->No_Efficacy Check_PK Hypothesis: Rapid Clearance? No_Efficacy->Check_PK Microsome_Assay Perform Liver Microsome Stability Assay Check_PK->Microsome_Assay Rapid_Degradation Result: Rapid Degradation (Confirmed) Microsome_Assay->Rapid_Degradation Consider_SHIN2 Action: Switch to (+)-SHIN2 (Improved PK Profile) Rapid_Degradation->Consider_SHIN2 End End: Proceed with In Vivo Studies using (+)-SHIN2 Consider_SHIN2->End

Caption: Troubleshooting workflow for lack of this compound in vivo efficacy.

References

Technical Support Center: Enhancing the Experimental Half-life of (+)-SHIN1

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals utilizing the potent SHMT inhibitor, (+)-SHIN1, its characteristically short experimental half-life presents a significant challenge, limiting its utility in prolonged in vitro experiments and precluding its use in in vivo models.[1] This technical support guide provides troubleshooting advice, frequently asked questions, and detailed experimental protocols to address and overcome the inherent instability of this compound.

Frequently Asked Questions (FAQs) & Troubleshooting

Here we address common issues encountered when working with this compound and provide actionable solutions to improve its experimental half-life.

Q1: Why is the experimental half-life of my this compound so short?

A1: this compound belongs to the pyranopyrazole class of compounds, which are known to be unstable in liver microsome assays and exhibit poor in vivo half-lives.[1] This instability is primarily due to metabolic degradation by enzymes present in liver microsomes, which are often used to predict in vivo metabolic clearance. While specific metabolic "soft spots" on the this compound structure have not been extensively detailed in published literature, pyranopyrazole derivatives can be susceptible to enzymatic oxidation and other phase I metabolic reactions.

Q2: How can I improve the in vitro half-life of this compound in my cell-based assays?

A2: To extend the effective duration of action in cell culture, consider the following strategies:

  • Serial Dosing: Instead of a single high-concentration dose, replenish the media with fresh this compound at regular intervals. The frequency will depend on your specific cell line and experimental duration.

  • Use of Metabolic Inhibitors: In non-liver-derived cell lines with some metabolic capacity, the co-administration of broad-spectrum cytochrome P450 inhibitors (e.g., 1-aminobenzotriazole) may reduce the rate of this compound degradation. However, this should be done with caution as it can introduce confounding variables.

  • Consider a More Stable Analog: For longer-term studies, transitioning to a more stable analog like SHIN2 is highly recommended. SHIN2 was specifically designed to have improved pharmacokinetic properties, including a longer half-life, making it suitable for in vivo studies.[2]

Q3: My experiments require an in vivo model. Is there any way to use this compound?

A3: Due to its rapid clearance, this compound is not recommended for in vivo studies.[2] The successor compound, SHIN2 , was developed specifically to address this limitation and has demonstrated in vivo activity.[2] A 200 mg/kg intraperitoneal injection of (+)SHIN2 in mice showed sustained plasma concentrations sufficient to inhibit SHMT activity for at least 8 hours. We strongly advise using SHIN2 for any animal-based research.

Q4: What are the key structural differences between this compound and SHIN2 that improve half-life?

A4: While the exact structure of SHIN2 is not as widely published as this compound, the development of SHIN2 involved substitutions on the phenyl ring of the pyranopyrazole scaffold. These modifications were aimed at "hardening" the molecule, making it less susceptible to metabolic degradation. This is a common strategy in medicinal chemistry to improve the pharmacokinetic profile of a lead compound.

Data Presentation: Comparative Stability of SHMT Inhibitors

CompoundIn Vitro Stability (Liver Microsomes)In Vivo Half-Life/ActivitySuitability for In Vivo Studies
This compound UnstablePoorNot Recommended
(+)SHIN2 Improved (presumed)Target engagement for ~8 hours in mice after a 200 mg/kg IP doseSuitable

Experimental Protocols

To assist researchers in evaluating the metabolic stability of this compound or its analogs, we provide the following detailed methodologies for key experiments.

In Vitro Metabolic Stability: Liver Microsome Assay

This protocol is adapted from standard industry practices to determine the in vitro half-life of a compound.

Objective: To measure the rate of disappearance of a test compound upon incubation with liver microsomes.

Materials:

  • Test compound (e.g., this compound)

  • Pooled liver microsomes (human or mouse)

  • Phosphate buffer (100 mM, pH 7.4)

  • NADPH regenerating system (e.g., containing NADPH, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)

  • Magnesium chloride (MgCl₂)

  • Acetonitrile (ice-cold, containing an internal standard for LC-MS/MS analysis)

  • 96-well plates

  • Incubator shaker set to 37°C

  • Centrifuge

  • LC-MS/MS system

Procedure:

  • Preparation of Reagents:

    • Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO).

    • Prepare the liver microsomal incubation medium containing phosphate buffer and MgCl₂.

    • Prepare the NADPH regenerating system solution.

  • Incubation:

    • In a 96-well plate, add the liver microsomal incubation medium.

    • Add the test compound to the wells to achieve the desired final concentration (e.g., 1 µM).

    • Pre-incubate the plate at 37°C for 5-10 minutes.

    • Initiate the metabolic reaction by adding the NADPH regenerating system.

    • For a negative control, add buffer instead of the NADPH regenerating system.

  • Time Points and Quenching:

    • At designated time points (e.g., 0, 5, 15, 30, 45, and 60 minutes), stop the reaction by adding an aliquot of the incubation mixture to a separate plate containing ice-cold acetonitrile with an internal standard.

  • Sample Processing and Analysis:

    • Centrifuge the quenched samples to precipitate proteins.

    • Transfer the supernatant to a new plate for analysis.

    • Analyze the samples by LC-MS/MS to quantify the remaining concentration of the test compound at each time point.

  • Data Analysis:

    • Plot the natural logarithm of the percentage of the remaining test compound against time.

    • The slope of the linear regression of this plot corresponds to the elimination rate constant (k).

    • Calculate the in vitro half-life (t½) using the formula: t½ = 0.693 / k .

In Vivo Pharmacokinetic Study in Mice

This protocol outlines a general procedure for assessing the pharmacokinetic profile of a compound in mice.

Objective: To determine the plasma concentration-time profile and pharmacokinetic parameters, including half-life, of a test compound after administration to mice.

Materials:

  • Test compound (e.g., SHIN2)

  • Appropriate vehicle for dosing (e.g., a solution of DMSO, PEG300, Tween80, and saline)

  • Male or female mice (e.g., C57BL/6 or CD-1)

  • Dosing syringes and needles (for intravenous or intraperitoneal administration) or gavage needles (for oral administration)

  • Blood collection supplies (e.g., heparinized capillary tubes, microcentrifuge tubes)

  • Anesthetic (e.g., isoflurane)

  • Centrifuge

  • LC-MS/MS system

Procedure:

  • Animal Acclimation and Dosing:

    • Acclimate mice to the facility for at least one week before the study.

    • Prepare the dosing formulation of the test compound in the chosen vehicle.

    • Administer the compound to the mice via the desired route (e.g., a single intravenous bolus, intraperitoneal injection, or oral gavage).

  • Blood Sampling:

    • At predetermined time points (e.g., 0.083, 0.25, 0.5, 1, 2, 4, 8, and 24 hours post-dose), collect small-volume blood samples (e.g., from the saphenous or tail vein).

    • Place the blood samples into heparinized microcentrifuge tubes.

  • Plasma Preparation:

    • Centrifuge the blood samples to separate the plasma.

    • Transfer the plasma to a new set of tubes and store at -80°C until analysis.

  • Sample Analysis:

    • Prepare plasma samples for analysis, which may include protein precipitation with a solvent like acetonitrile.

    • Quantify the concentration of the test compound in the plasma samples using a validated LC-MS/MS method.

  • Pharmacokinetic Analysis:

    • Plot the mean plasma concentration of the compound versus time.

    • Use non-compartmental analysis software (e.g., Phoenix WinNonlin) to calculate key pharmacokinetic parameters, including:

      • Maximum plasma concentration (Cmax)

      • Time to reach maximum concentration (Tmax)

      • Area under the concentration-time curve (AUC)

      • Elimination half-life (t½)

      • Clearance (CL)

      • Volume of distribution (Vd)

Visualizations

SHMT Signaling Pathway

The following diagram illustrates the central role of Serine Hydroxymethyltransferase (SHMT) in one-carbon metabolism, the pathway targeted by this compound.

SHMT_Pathway Serine Serine SHMT SHMT1 (Cytosol) SHMT2 (Mitochondria) Serine->SHMT Glycine Glycine THF Tetrahydrofolate (THF) THF->SHMT Methylene_THF 5,10-Methylene-THF Purine_Synthesis Purine Synthesis Methylene_THF->Purine_Synthesis Thymidylate_Synthesis Thymidylate Synthesis Methylene_THF->Thymidylate_Synthesis SHMT->Glycine SHMT->Methylene_THF SHIN1 This compound SHIN1->SHMT Inhibits

SHMT's role in one-carbon metabolism and its inhibition by this compound.
Troubleshooting Workflow for Poor Half-Life

This workflow provides a logical approach to addressing the issue of this compound's short experimental half-life.

Troubleshooting_Workflow Start Start: Poor experimental half-life of this compound observed Assess_Experiment_Type Assess Experiment Type Start->Assess_Experiment_Type In_Vitro In Vitro Experiment Assess_Experiment_Type->In_Vitro In Vitro In_Vivo In Vivo Experiment Assess_Experiment_Type->In_Vivo In Vivo Serial_Dosing Implement Serial Dosing In_Vitro->Serial_Dosing Consider_Analog Consider a more stable analog (e.g., SHIN2) In_Vitro->Consider_Analog Use_SHIN2 Use SHIN2 for all in vivo experiments In_Vivo->Use_SHIN2 End End: Improved experimental design Serial_Dosing->End Consider_Analog->Use_SHIN2 Use_SHIN2->End

A decision-making workflow for addressing the instability of this compound.

References

Technical Support Center: Glycine Limitation in (+)-SHIN1 Treated DLBCL Cells

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center is designed for researchers, scientists, and drug development professionals working with the serine hydroxymethyltransferase (SHMT) inhibitor, (+)-SHIN1, in Diffuse Large B-cell Lymphoma (DLBCL) cell lines. Here you will find troubleshooting guides and frequently asked questions to address common challenges related to glycine limitation during your experiments.

Troubleshooting Guide

This guide provides solutions to specific problems you may encounter when treating DLBCL cells with this compound.

Problem Possible Cause Recommended Solution
1. Unexpectedly high cell death in this compound treated DLBCL cells, even at low concentrations. DLBCL cells often exhibit defective glycine import, making them highly sensitive to the inhibition of endogenous glycine synthesis by this compound.[1][2][3]- Start with a lower concentration range for this compound than you might use for other cancer cell lines. - Perform a dose-response curve to determine the optimal concentration for your specific DLBCL cell line.[4] - Confirm the phenotype by attempting a rescue with supplemental glycine.
2. Formate supplementation does not rescue, and may even enhance, this compound-induced cytotoxicity. This is a known paradoxical effect in DLBCL cell lines with defective glycine import.[1] While formate can replenish the one-carbon pool, it cannot compensate for the lack of glycine. The enhanced cytotoxicity may be due to formate driving the residual SHMT activity towards glycine consumption.- Do not rely on formate supplementation to rescue this compound toxicity in DLBCL cells. - To confirm that the observed cell death is due to glycine limitation, supplement the culture medium with glycine.
3. Inconsistent results between experiments. - Cell line heterogeneity: Different DLBCL cell lines may have varying degrees of dependency on de novo glycine synthesis. - Reagent variability: Inconsistent potency of this compound or degradation of supplements. - Inconsistent cell health: Cells may respond differently to treatment if they are not in a healthy, exponential growth phase.- Characterize the glycine import capacity of your specific DLBCL cell line. - Aliquot and store this compound according to the manufacturer's instructions to ensure consistent activity. Prepare fresh supplements for each experiment. - Ensure consistent cell culture practices, including seeding density and passage number.
4. Difficulty interpreting metabolomics data. Inhibition of SHMT1/2 by this compound leads to significant metabolic reprogramming, including depletion of glycine and downstream metabolites like purines.- Measure intracellular levels of serine, glycine, and key metabolites in the one-carbon and purine synthesis pathways. - Use isotope tracing with 13C-serine to track the flux through the SHMT-mediated pathway and confirm target engagement.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action of this compound?

A1: this compound is a potent and selective dual inhibitor of both the cytosolic (SHMT1) and mitochondrial (SHMT2) isoforms of serine hydroxymethyltransferase. SHMT catalyzes the reversible conversion of serine and tetrahydrofolate to glycine and 5,10-methylene-tetrahydrofolate. By inhibiting SHMT, this compound blocks the primary pathway for endogenous glycine synthesis and the generation of one-carbon units required for nucleotide, and other macromolecule synthesis.

Q2: Why are DLBCL cells particularly sensitive to this compound?

A2: Many DLBCL cell lines have a metabolic vulnerability due to defective glycine import. Unlike other cancer cells that can uptake sufficient glycine from the extracellular environment when de novo synthesis is blocked, these DLBCL cells are heavily reliant on the SHMT pathway for their glycine supply. This dependency makes them exquisitely sensitive to SHMT inhibitors like this compound.

Q3: Can I use formate to rescue the effects of this compound in DLBCL cells?

A3: No, in fact, formate supplementation has been shown to paradoxically enhance the cytotoxic effects of this compound in DLBCL cells. While formate can replenish the one-carbon units that are also depleted by SHMT inhibition, it cannot restore the glycine levels. The exact mechanism for the enhanced toxicity is still under investigation but may involve the driving of residual SHMT activity toward glycine consumption.

Q4: What are the expected metabolic consequences of treating DLBCL cells with this compound?

A4: Treatment of DLBCL cells with this compound is expected to lead to a significant decrease in intracellular glycine levels. This will be followed by a reduction in metabolites that require glycine for their synthesis, most notably purine nucleotides. Isotope tracing studies using labeled serine will show a blockage in the conversion of serine to glycine.

Q5: What are some key experimental controls to include when working with this compound?

A5: Key controls include:

  • Vehicle control (e.g., DMSO): To control for any effects of the solvent used to dissolve this compound.

  • Inactive enantiomer (-)-SHIN1: To demonstrate that the observed effects are specific to the active enantiomer.

  • Glycine rescue: Supplementing the media with glycine should rescue the cytotoxic effects of this compound, confirming that the phenotype is due to glycine limitation.

  • Cell line comparison: Including a cancer cell line with normal glycine import as a negative control can highlight the specific vulnerability of DLBCL cells.

Experimental Protocols

Protocol 1: Cell Viability Assay

This protocol is for determining the effect of this compound on the viability of DLBCL cells.

  • Cell Seeding:

    • Culture DLBCL cells in RPMI-1640 medium supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.

    • Seed cells in a 96-well plate at a density of 1 x 104 cells per well in 100 µL of media.

    • Incubate for 24 hours at 37°C and 5% CO2.

  • Drug Treatment:

    • Prepare a stock solution of this compound in DMSO.

    • Perform serial dilutions of this compound in culture medium to achieve the desired final concentrations (e.g., 0.01, 0.1, 1, 10, 100 µM).

    • Add 100 µL of the drug dilutions to the appropriate wells. Include a vehicle control (DMSO) and a positive control for cell death.

    • Incubate for 48-72 hours.

  • Viability Assessment (using CellTiter-Glo® Luminescent Cell Viability Assay):

    • Equilibrate the plate and the CellTiter-Glo® reagent to room temperature.

    • Add a volume of CellTiter-Glo® reagent equal to the volume of cell culture medium in each well.

    • Mix on an orbital shaker for 2 minutes to induce cell lysis.

    • Incubate at room temperature for 10 minutes to stabilize the luminescent signal.

    • Measure luminescence using a luminometer.

Protocol 2: Apoptosis Assay by Flow Cytometry

This protocol is for quantifying apoptosis in this compound treated DLBCL cells.

  • Cell Treatment:

    • Seed DLBCL cells in a 6-well plate at a density of 5 x 105 cells per well.

    • Treat cells with the desired concentration of this compound (e.g., 10 µM) and a vehicle control for 48 hours.

  • Cell Staining:

    • Harvest the cells by centrifugation.

    • Wash the cells twice with cold PBS.

    • Resuspend the cells in 1X Annexin V binding buffer.

    • Add FITC-conjugated Annexin V and Propidium Iodide (PI) to the cell suspension.

    • Incubate for 15 minutes at room temperature in the dark.

  • Flow Cytometry Analysis:

    • Analyze the stained cells by flow cytometry.

    • FITC-Annexin V positive, PI negative cells are considered early apoptotic.

    • FITC-Annexin V positive, PI positive cells are considered late apoptotic or necrotic.

Visualizations

SHIN1_Pathway cluster_glycolysis Glycolysis cluster_one_carbon One-Carbon Metabolism 3PG 3PG Serine Serine 3PG->Serine PHGDH, PSAT1, PSPH Glycine Glycine Serine->Glycine meTHF 5,10-Methylene-THF Serine_label Serine SHMT SHMT1/2 THF Tetrahydrofolate Glycine_label Glycine SHMT->Glycine_label meTHF_label 5,10-Methylene-THF SHMT->meTHF_label Purine_Synthesis Purine Synthesis Glycine->Purine_Synthesis THF->meTHF THF_label THF meTHF->Purine_Synthesis Thymidylate_Synthesis Thymidylate Synthesis meTHF->Thymidylate_Synthesis SHIN1 This compound SHIN1->SHMT Serine_label->SHMT THF_label->SHMT

Caption: Mechanism of this compound action on the serine-to-glycine conversion pathway.

Experimental_Workflow cluster_assays Endpoint Assays start Start: DLBCL Cell Culture seed Seed cells in multi-well plate start->seed treat Treat with this compound and controls seed->treat incubate Incubate for 48-72 hours treat->incubate viability Cell Viability Assay incubate->viability apoptosis Apoptosis Assay incubate->apoptosis metabolomics Metabolomics Analysis incubate->metabolomics analyze Data Analysis and Interpretation viability->analyze apoptosis->analyze metabolomics->analyze end Conclusion analyze->end

Caption: General experimental workflow for studying the effects of this compound on DLBCL cells.

Troubleshooting_Logic start High Cell Death Observed q1 Is this a DLBCL cell line? start->q1 a1_yes Likely due to glycine import deficiency q1->a1_yes Yes a1_no Check for other toxicities (e.g., off-target effects) q1->a1_no No q2 Did formate rescue cell death? a1_yes->q2 a2_no Confirms glycine limitation as the primary cause q2->a2_no No a2_yes Indicates one-carbon depletion is the primary issue, not glycine limitation q2->a2_yes Yes q3 Did glycine supplementation rescue cell death? a2_no->q3 a3_yes Confirms glycine limitation is the mechanism of cell death q3->a3_yes Yes a3_no Investigate other potential mechanisms of toxicity q3->a3_no No

Caption: A troubleshooting decision tree for unexpected cell death in this compound experiments.

References

refining protocols for long-term (+)-SHIN1 treatment in vitro

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers utilizing (+)-SHIN1 for long-term in vitro treatment.

Troubleshooting Guides

This section addresses common issues that may arise during long-term experiments with this compound.

Problem 1: Compound Precipitation in Culture Medium

Possible CauseTroubleshooting Step
High Final Concentration Ensure the final concentration of this compound in the culture medium does not exceed its solubility limit. It is recommended to perform a solubility test in your specific cell culture medium prior to long-term experiments.
Improper Dissolution of Stock Solution Ensure the this compound stock solution (typically in DMSO) is fully dissolved before diluting it into the culture medium. Gentle warming or brief sonication of the stock solution can aid dissolution.[1]
Interaction with Media Components Components in serum or the medium itself can sometimes cause precipitation.[2][3][4] If possible, test the solubility in serum-free medium or a reduced serum concentration. Always add the this compound solution to pre-warmed medium and mix gently but thoroughly.
Temperature Fluctuations Avoid repeated freeze-thaw cycles of the stock solution. Store aliquots at -20°C or -80°C. Ensure the incubator maintains a stable temperature.

Problem 2: Loss of Efficacy Over Time

Possible CauseTroubleshooting Step
Compound Instability This compound is known to be unstable in liver microsome assays, suggesting potential instability in aqueous solutions over extended periods. For long-term cultures, it is crucial to refresh the medium containing freshly diluted this compound regularly. A 48-72 hour refreshment schedule is a good starting point.
Development of Cellular Resistance Cells can develop resistance to SHMT inhibitors through various mechanisms, such as upregulation of SHMT enzymes or alternative metabolic pathways. Monitor for resistance by periodically performing dose-response curves to check for a shift in the IC50 value. Consider investigating potential resistance mechanisms if a significant loss of efficacy is observed.
Changes in Cell Culture Conditions Ensure consistent cell culture practices, including cell density, passage number, and media composition, as these can influence drug sensitivity.

Problem 3: Excessive Cytotoxicity or Unexpected Cell Death

Possible CauseTroubleshooting Step
Cell Line Sensitivity Different cell lines exhibit varying sensitivities to this compound. It is essential to determine the IC50 for your specific cell line to establish an appropriate working concentration for long-term studies.
Glycine Dependence Some cell lines, particularly those with defective glycine import like certain diffuse large B-cell lymphoma (DLBCL) lines, are highly dependent on de novo glycine synthesis and are thus more sensitive to SHMT inhibition. Be aware of the metabolic characteristics of your cell line.
Off-Target Effects at High Concentrations While this compound is a potent SHMT inhibitor, very high concentrations may lead to off-target effects. Use the lowest effective concentration that achieves the desired biological outcome.
Nutrient Depletion Long-term inhibition of one-carbon metabolism can lead to the depletion of essential molecules beyond nucleotides. Ensure regular media changes to replenish essential nutrients.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action of this compound?

A1: this compound is a potent and specific dual inhibitor of both the cytosolic (SHMT1) and mitochondrial (SHMT2) isoforms of serine hydroxymethyltransferase. By inhibiting these enzymes, this compound blocks the conversion of serine to glycine and the simultaneous generation of one-carbon units for the folate cycle. This leads to a depletion of the one-carbon pool, which is essential for the synthesis of purines and thymidylate, ultimately resulting in the inhibition of DNA synthesis and cell proliferation.

Q2: How should I prepare and store this compound?

A2: this compound is typically dissolved in dimethyl sulfoxide (DMSO) to create a high-concentration stock solution (e.g., 10-50 mM). Ensure the compound is completely dissolved. Store the stock solution in small, single-use aliquots at -20°C or -80°C to minimize freeze-thaw cycles. When preparing the final working concentration, dilute the stock solution in pre-warmed cell culture medium and mix well.

Q3: What are the expected morphological changes in cells treated with this compound long-term?

A3: As this compound inhibits nucleotide synthesis, treated cells may exhibit morphological changes characteristic of cell cycle arrest and senescence. These can include an enlarged and flattened appearance. Over time, signs of apoptosis such as cell shrinkage, membrane blebbing, and detachment may also be observed.

Q4: How often should I change the medium during a long-term this compound treatment?

A4: Due to the potential for compound degradation and nutrient depletion in the culture medium, it is recommended to refresh the medium with freshly prepared this compound every 48 to 72 hours for long-term experiments. The optimal frequency may depend on the cell line's metabolic rate and the specific experimental goals.

Q5: Can formate or glycine rescue the effects of this compound?

A5: In many cell lines, the anti-proliferative effects of this compound can be rescued by the addition of formate, as it can replenish the one-carbon pool for nucleotide synthesis. However, this rescue is dependent on the presence of glycine in the medium. In cell lines with defective glycine uptake, formate can paradoxically enhance the cytotoxic effects of this compound by driving the residual SHMT activity towards serine synthesis, further depleting the limited intracellular glycine pool.

Quantitative Data Summary

The half-maximal inhibitory concentration (IC50) of this compound varies across different cancer cell lines, reflecting their diverse metabolic dependencies.

Cell LineCancer TypeIC50 (nM)Notes
HCT-116 (Wild-Type)Colon Cancer870
HCT-116 (ΔSHMT1)Colon Cancer870Suggests primary inhibition of SHMT2 is key in this line.
HCT-116 (ΔSHMT2)Colon Cancer<50Demonstrates potent inhibition of SHMT1.
8988TPancreatic Cancer<100This cell line has defects in mitochondrial folate metabolism and is highly dependent on SHMT1.
Various B-cell malignanciesLymphomaVaries (often in the low micromolar to nanomolar range)Often show increased sensitivity due to defective glycine import.

Key Experimental Protocols

1. Long-Term this compound Treatment Protocol

  • Cell Seeding: Plate cells at a density that will not lead to over-confluence during the treatment period. This may require optimization for each cell line.

  • Initial Treatment: After allowing cells to adhere (typically 24 hours), replace the medium with fresh medium containing the desired concentration of this compound or vehicle control (DMSO).

  • Medium Refreshment: Every 48-72 hours, aspirate the old medium and replace it with fresh, pre-warmed medium containing the appropriate concentration of this compound or vehicle control.

  • Monitoring: Regularly monitor cell morphology, confluence, and viability throughout the experiment.

2. Cellular Thermal Shift Assay (CETSA) for Target Engagement

CETSA is used to verify that this compound is binding to its target (SHMT1/2) within the cell.

  • Cell Treatment: Treat intact cells with this compound at various concentrations for a specific duration (e.g., 1-2 hours). Include a vehicle control (DMSO).

  • Heating: Heat the cell suspensions or lysates at a range of temperatures (e.g., 40-70°C) for a short period (e.g., 3-5 minutes) to induce protein denaturation.

  • Lysis and Centrifugation: Lyse the cells and centrifuge to separate the soluble protein fraction from the aggregated, denatured proteins.

  • Protein Quantification: Analyze the amount of soluble SHMT1 and/or SHMT2 in the supernatant using Western blotting or other protein detection methods.

  • Data Analysis: A positive target engagement will result in a thermal stabilization of SHMT1/2 in the this compound-treated samples, meaning more protein will remain soluble at higher temperatures compared to the control.

3. Cell Cycle Analysis using Propidium Iodide (PI) Staining

This protocol is to assess the effect of this compound on cell cycle distribution.

  • Cell Harvesting: Following treatment with this compound, harvest both adherent and floating cells.

  • Fixation: Wash the cells with cold PBS and fix them in ice-cold 70% ethanol while vortexing gently. Incubate at -20°C for at least 2 hours.

  • Staining: Centrifuge the fixed cells to remove the ethanol. Wash with PBS and resuspend in a staining solution containing Propidium Iodide (PI) and RNase A.

  • Incubation: Incubate the cells in the staining solution for at least 30 minutes at room temperature in the dark.

  • Flow Cytometry: Analyze the DNA content of the cells using a flow cytometer. The intensity of the PI fluorescence is proportional to the amount of DNA.

  • Data Analysis: Quantify the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle. This compound treatment is expected to cause an accumulation of cells in the S and/or G2/M phases.

4. Apoptosis Assay using Annexin V and Propidium Iodide (PI) Staining

This assay is to quantify the induction of apoptosis by this compound.

  • Cell Harvesting: After treatment, collect both adherent and floating cells.

  • Washing: Wash the cells with cold PBS.

  • Resuspension: Resuspend the cells in 1X Annexin V binding buffer.

  • Staining: Add Annexin V-FITC (or another fluorochrome conjugate) and PI to the cell suspension.

  • Incubation: Incubate the cells for 15 minutes at room temperature in the dark.

  • Flow Cytometry: Analyze the stained cells by flow cytometry.

  • Data Analysis:

    • Annexin V negative, PI negative: Live cells

    • Annexin V positive, PI negative: Early apoptotic cells

    • Annexin V positive, PI positive: Late apoptotic/necrotic cells

    • Annexin V negative, PI positive: Necrotic cells

Visualizations

SHIN1_Signaling_Pathway cluster_extracellular Extracellular cluster_cytoplasm Cytoplasm cluster_mitochondrion Mitochondrion This compound This compound SHMT1 SHMT1 This compound->SHMT1 inhibition SHMT2 SHMT2 This compound->SHMT2 inhibition Serine_cyto Serine Glycine_cyto Glycine Serine_cyto->Glycine_cyto SHMT1 mTOR_cyto mTOR Signaling Glycine_cyto->mTOR_cyto depletion inhibits THF_cyto THF Methylene_THF_cyto 5,10-Methylene-THF THF_cyto->Methylene_THF_cyto SHMT1 Purine_synthesis Purine Synthesis Methylene_THF_cyto->Purine_synthesis Thymidylate_synthesis Thymidylate Synthesis Methylene_THF_cyto->Thymidylate_synthesis DNA_synthesis DNA Synthesis Purine_synthesis->DNA_synthesis Thymidylate_synthesis->DNA_synthesis p53 p53 DNA_synthesis->p53 damage activates Cell_Cycle_Arrest Cell Cycle Arrest DNA_synthesis->Cell_Cycle_Arrest inhibition leads to Apoptosis_cyto Apoptosis p53->Apoptosis_cyto Cell_Cycle_Arrest->Apoptosis_cyto Serine_mito Serine Glycine_mito Glycine Serine_mito->Glycine_mito SHMT2 Glycine_mito->Glycine_cyto transport THF_mito THF Methylene_THF_mito 5,10-Methylene-THF THF_mito->Methylene_THF_mito SHMT2 Methylene_THF_mito->Methylene_THF_cyto transport Long_Term_SHIN1_Workflow cluster_setup Experiment Setup cluster_treatment Long-Term Treatment cluster_analysis Endpoint Analysis start Seed Cells adhesion Allow Adhesion (24h) start->adhesion initial_treatment Add this compound / Vehicle adhesion->initial_treatment incubation Incubate (48-72h) initial_treatment->incubation media_change Refresh Medium with this compound incubation->media_change Repeat for desired duration monitoring Monitor Morphology & Viability incubation->monitoring media_change->incubation media_change->monitoring harvest Harvest Cells media_change->harvest End of treatment proliferation_assay Proliferation Assay harvest->proliferation_assay cell_cycle_assay Cell Cycle Analysis harvest->cell_cycle_assay apoptosis_assay Apoptosis Assay harvest->apoptosis_assay target_engagement Target Engagement (CETSA) harvest->target_engagement

References

Validation & Comparative

A Comparative Guide to the Efficacy of SHMT Inhibitors: (+)-SHIN1 and SHIN2

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, this guide provides a detailed comparison of the serine hydroxymethyltransferase (SHMT) inhibitors, (+)-SHIN1 and SHIN2. While both compounds target the same key enzymes in one-carbon metabolism, their suitability for in vivo studies differs significantly, shaping their respective applications in preclinical research.

A direct in vivo efficacy comparison between this compound and SHIN2 is not feasible due to the pharmacological properties of this compound. Research has shown that this compound and related pyrazolopyrans are unstable in liver microsome assays and possess poor in vivo half-lives, which precludes their use in animal models.[1][2] Consequently, SHIN2 was developed as a next-generation inhibitor with improved pharmacokinetic properties suitable for in vivo investigations.[3][4] This guide, therefore, presents a comparative overview of the in vitro efficacy of both compounds and details the in vivo efficacy of SHIN2.

Mechanism of Action

Both this compound and SHIN2 are potent, folate-competitive inhibitors of both the cytosolic (SHMT1) and mitochondrial (SHMT2) isoforms of serine hydroxymethyltransferase.[3] These enzymes are critical for one-carbon metabolism, catalyzing the conversion of serine to glycine and generating one-carbon units essential for the synthesis of nucleotides (purines and thymidylate) and other vital macromolecules. By inhibiting SHMT1 and SHMT2, both this compound and SHIN2 disrupt these crucial biosynthetic pathways, leading to cell cycle arrest and reduced cancer cell proliferation. Dual inhibition is considered essential to prevent metabolic compensation between the two isoforms.

Data Presentation: Efficacy Comparison

In Vitro Efficacy

The following table summarizes the in vitro activity of this compound and SHIN2 in various cancer cell lines.

CompoundCell LineAssay TypeIC50Reference
This compound HCT-116 (Colon Cancer)Growth Inhibition870 nM
SHMT2 knockout HCT-116Growth Inhibition< 50 nM
8988T (Pancreatic Cancer)Growth Inhibition< 100 nM
SHIN2 HCT-116 (Colon Cancer)Growth InhibitionNot explicitly stated, but inhibits growth
Molt4 (T-ALL)Proliferation InhibitionSynergistic with methotrexate
In Vivo Efficacy of SHIN2

The subsequent table details the in vivo efficacy of SHIN2 in preclinical cancer models. As previously mentioned, comparable in vivo data for this compound is unavailable due to its rapid clearance.

Cancer ModelTreatment ProtocolKey FindingsReference
NOTCH1-driven mouse primary T-ALL 200 mg/kg BID, 11 daysIncreased survival; efficacy comparable to methotrexate.
Patient-derived T-ALL xenograft (MTX-resistant) Not specifiedDemonstrated efficacy.
Mouse primary T-ALL and human patient-derived xenograft Combination with methotrexateSynergistic effect, leading to increased survival.

Experimental Protocols

In Vivo Target Engagement of SHIN2 in Mice

To confirm that SHIN2 engages its target in vivo, a study was conducted using isotope tracing. The following protocol was employed:

  • Animal Model: Mouse studies were conducted following protocols approved by the Princeton University Institutional Animal Care and Use Committee.

  • Drug Administration: Mice were administered an intraperitoneal (IP) injection of (+)-SHIN2.

  • Isotope Infusion: Following drug administration, U-13C-serine was infused.

  • Sample Collection: Blood samples were collected at specified time points to trace the metabolic fate of the labeled serine.

  • Analysis: The labeling of glycine and serine from the infused U-13C-serine was analyzed to assess the inhibition of SHMT activity.

In Vivo Efficacy of SHIN2 in T-ALL Models

The efficacy of SHIN2 in treating T-cell acute lymphoblastic leukemia (T-ALL) was evaluated using the following methodology:

  • Animal Models: The studies utilized a NOTCH1-driven mouse T-ALL model and a patient-derived T-ALL xenograft model. Animals were housed in specific pathogen-free facilities at the Rutgers Cancer Institute of New Jersey.

  • Cell Lines: Human T-ALL cell lines such as Molt4, Molt3, Jurkat, and KOPT-K1 were used for initial in vitro assessments and subsequent in vivo studies.

  • Treatment Regimen: SHIN2 was administered to the animal models, both as a standalone treatment and in combination with methotrexate.

  • Efficacy Assessment: The primary endpoint for efficacy was the survival of the treated animals.

  • Statistical Analysis: Appropriate statistical methods were used to analyze the survival data and determine the significance of the treatment effects.

Visualizations

Signaling Pathway of SHMT Inhibition

SHMT_Inhibition_Pathway cluster_Metabolism One-Carbon Metabolism cluster_Biosynthesis Downstream Biosynthesis cluster_Inhibitors Pharmacological Intervention Serine Serine SHMT SHMT1/2 Serine->SHMT Glycine Glycine THF Tetrahydrofolate THF->SHMT CH2_THF 5,10-Methylene-THF Nucleotides Nucleotides CH2_THF->Nucleotides (Purines, Thymidylate) SHMT->Glycine SHMT->CH2_THF DNA_Synthesis DNA Synthesis & Replication Nucleotides->DNA_Synthesis Cell_Proliferation Cell_Proliferation DNA_Synthesis->Cell_Proliferation Supports SHIN1_2 This compound / SHIN2 SHIN1_2->SHMT

Caption: Mechanism of SHMT inhibition by this compound and SHIN2.

Experimental Workflow for In Vivo Efficacy of SHIN2

SHIN2_InVivo_Workflow cluster_setup Model Setup cluster_treatment Treatment Phase cluster_monitoring Monitoring & Endpoint cluster_analysis Data Analysis Animal_Model T-ALL Mouse Model (Primary or PDX) Treatment_Groups Control (Vehicle) SHIN2 Methotrexate SHIN2 + Methotrexate Animal_Model->Treatment_Groups Randomization Monitoring Daily Health Monitoring Tumor Burden (if applicable) Treatment_Groups->Monitoring Endpoint Survival Analysis Monitoring->Endpoint Data_Analysis Kaplan-Meier Survival Curves Statistical Comparison Endpoint->Data_Analysis

Caption: Workflow for assessing the in vivo efficacy of SHIN2 in T-ALL models.

References

On-Target Validation of (+)-SHIN1 Using its Inactive Enantiomer, (-)-SHIN1

Author: BenchChem Technical Support Team. Date: November 2025

A Comparative Guide for Researchers

This guide provides a comprehensive comparison of the on-target effects of the active SHMT inhibitor, (+)-SHIN1, with its inactive enantiomer, (-)-SHIN1, to validate its mechanism of action. The data presented herein is crucial for researchers in drug discovery and development, offering clear, experimentally-supported evidence of this compound's specific inhibitory activity.

Summary of On-Target Effects: this compound vs. (-)-SHIN1

This compound is a potent dual inhibitor of cytosolic (SHMT1) and mitochondrial (SHMT2) serine hydroxymethyltransferases, enzymes critical for one-carbon (1C) metabolism.[1][2][3] The on-target activity of this compound is validated by comparing its effects to its inactive enantiomer, (-)-SHIN1, which serves as a rigorous negative control.[1]

Key Findings:
  • Stereoselective Inhibition: this compound demonstrates potent, stereoselective inhibition of cell growth and SHMT activity, whereas (-)-SHIN1 is largely inactive.[1]

  • Phenocopying Genetic Deletion: The metabolic consequences of this compound treatment closely mirror those observed with genetic deletion of SHMT1/2, further confirming its on-target action.

  • Rescue by Formate: The anti-proliferative effects of this compound can be rescued by the addition of formate, a downstream product of the SHMT reaction, indicating that the cellular effects are due to the depletion of the 1C pool.

Quantitative Data Comparison

The following tables summarize the quantitative data from various studies, highlighting the differential effects of this compound and (-)-SHIN1.

Table 1: In Vitro Inhibition of Human SHMT1 and SHMT2
CompoundTargetIC50 (nM)
This compound SHMT15
SHMT213
Table 2: Cell Growth Inhibition in HCT-116 Cells
CompoundCell LineIC50
This compound HCT-116 (WT)870 nM
(-)-SHIN1 HCT-116 (WT)No significant effect up to 30 µM
This compound HCT-116 (SHMT2 knockout)< 50 nM
Table 3: Metabolic Effects of SHIN1 Treatment in HCT-116 Cells
Treatment (5 µM)M+2 13C-labeling of ADP (from 13C-serine)M+2 13C-labeling of Glutathione (from 13C-serine)
DMSO (Control)~25%~20%
This compound Near complete blockadeNear complete blockade
(-)-SHIN1 No significant blockadeNo significant blockade

Signaling Pathway and Experimental Workflow

SHMT Inhibition Signaling Pathway

The following diagram illustrates the central role of SHMT in one-carbon metabolism and the downstream consequences of its inhibition by this compound.

SHMT_Pathway cluster_cytosol Cytosol cluster_mitochondria Mitochondria Serine_cyto Serine Glycine_cyto Glycine Serine_cyto->Glycine_cyto SHMT1 THF_cyto THF Methylene_THF_cyto 5,10-Methylene-THF THF_cyto->Methylene_THF_cyto SHMT1 Purine_synthesis Purine Synthesis Methylene_THF_cyto->Purine_synthesis Thymidylate_synthesis Thymidylate Synthesis Methylene_THF_cyto->Thymidylate_synthesis SHMT1 SHMT1 Nucleotides Nucleotides Purine_synthesis->Nucleotides Thymidylate_synthesis->Nucleotides Cell_Growth Cell Growth & Proliferation Nucleotides->Cell_Growth Supports Serine_mito Serine Glycine_mito Glycine Serine_mito->Glycine_mito SHMT2 THF_mito THF Methylene_THF_mito 5,10-Methylene-THF THF_mito->Methylene_THF_mito SHMT2 Formate Formate Methylene_THF_mito->Formate SHMT2 SHMT2 Formate->Purine_synthesis SHIN1 This compound SHIN1->SHMT1 SHIN1->SHMT2 SHIN1->Cell_Growth Inhibits SHIN1_neg (-)-SHIN1 (Inactive)

Caption: Mechanism of this compound action on the SHMT pathway.

Experimental Workflow: Validating On-Target Effects

This workflow outlines a typical experiment to validate the on-target effects of this compound using (-)-SHIN1 as a negative control.

Experimental_Workflow cluster_setup Experimental Setup cluster_assays Assays cluster_results Expected Results cluster_validation Validation of On-Target Effect start Cancer Cell Line (e.g., HCT-116) treatment Treatment Groups start->treatment dmso DMSO (Vehicle) treatment->dmso shin1_pos This compound treatment->shin1_pos shin1_neg (-)-SHIN1 treatment->shin1_neg cell_growth Cell Proliferation Assay dmso->cell_growth metabolomics Metabolomic Analysis (Isotope Tracing with 13C-Serine) dmso->metabolomics shin1_pos->cell_growth shin1_pos->metabolomics shin1_neg->cell_growth shin1_neg->metabolomics growth_results Measure Cell Viability (IC50) cell_growth->growth_results metabolite_results Quantify Labeled Metabolites (e.g., ADP, Glutathione) metabolomics->metabolite_results validation Compare results between This compound and (-)-SHIN1 growth_results->validation metabolite_results->validation conclusion Conclusion: This compound shows specific on-target effects, while (-)-SHIN1 is inactive. validation->conclusion

Caption: Workflow for validating this compound on-target effects.

Experimental Protocols

Detailed methodologies are crucial for reproducing and building upon these findings.

Cell Growth Inhibition Assay
  • Cell Seeding: Seed HCT-116 cells in 96-well plates at a density of 2,000-5,000 cells per well and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with a serial dilution of this compound or (-)-SHIN1 (e.g., from 0.01 to 30 µM). Include a DMSO-only control.

  • Incubation: Incubate the plates for 72 hours at 37°C in a humidified incubator with 5% CO2.

  • Viability Assessment: Measure cell viability using a standard method such as the CellTiter-Glo® Luminescent Cell Viability Assay or by direct cell counting with Trypan blue exclusion.

  • Data Analysis: Normalize the data to the DMSO control and calculate the half-maximal inhibitory concentration (IC50) by fitting the data to a dose-response curve.

Metabolite Labeling with 13C-Serine
  • Cell Culture: Culture HCT-116 cells in media containing uniformly labeled 13C-serine.

  • Compound Treatment: Treat the cells with 5 µM this compound, 5 µM (-)-SHIN1, or a DMSO control for 24 hours.

  • Metabolite Extraction: After incubation, rapidly quench metabolism and extract intracellular metabolites using a cold methanol/water/chloroform extraction procedure.

  • LC-MS/MS Analysis: Analyze the polar metabolite fraction by liquid chromatography-mass spectrometry (LC-MS/MS) to determine the fractional labeling of downstream metabolites such as ADP and glutathione.

  • Data Analysis: Compare the M+2 labeling fraction (indicating the incorporation of two 13C atoms from serine) between the different treatment groups. A significant reduction in the M+2 fraction in this compound treated cells compared to DMSO and (-)-SHIN1 treated cells indicates on-target inhibition of SHMT.

This guide provides a foundational understanding of how to validate the on-target effects of this compound using its inactive enantiomer. The provided data, pathways, and protocols serve as a valuable resource for researchers investigating one-carbon metabolism and developing novel therapeutics targeting this pathway.

References

Synergistic Antileukemic Effects of SHMT Inhibition with Methotrexate: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive analysis of the synergistic effects observed between the serine hydroxymethyltransferase (SHMT) inhibitor, (+)-SHIN2, and the conventional chemotherapy agent, methotrexate (MTX). While initial research identified (+)-SHIN1 as a potent SHMT inhibitor, its rapid clearance limited its in vivo applications.[1] Subsequent development led to (+)-SHIN2, an in vivo active compound that has been the focus of studies demonstrating significant synergistic potential with methotrexate in the context of T-cell acute lymphoblastic leukemia (T-ALL).[1][2] This guide will focus on the experimental data supporting this synergy, detailing the methodologies and visualizing the underlying biological pathways and experimental designs.

I. Quantitative Analysis of Synergistic Efficacy

The combination of (+)-SHIN2 and methotrexate has been shown to be more effective at inhibiting cancer cell growth and improving survival in preclinical models than either agent alone. This synergy has been demonstrated both in vitro in human T-ALL cell lines and in vivo in mouse models.

In Vitro Synergy in Molt4 Human T-ALL Cells

The synergistic effect of (+)-SHIN2 and methotrexate was evaluated in the Molt4 human T-ALL cell line. The data demonstrates that the presence of low-dose methotrexate sensitizes the cancer cells to the proliferative inhibition by (+)-SHIN2.[1][3]

Methotrexate Concentration(+)-SHIN2 IC50 (µM)Description of Effect
0 nM~2.5Baseline potency of (+)-SHIN2.
20 nM~1.5Increased sensitivity to (+)-SHIN2.
30 nM~1.0Further sensitization to (+)-SHIN2.
40 nM~0.8Significant potentiation of (+)-SHIN2's effect.

Data extrapolated from graphical representations in García-Cañaveras et al., Leukemia, 2021.

An isobologram analysis further confirmed this synergy, with combinations of the two drugs achieving a greater than 50% decrease in proliferation at concentrations lower than what would be expected for a merely additive effect.

In Vivo Antileukemic Efficacy in a Patient-Derived T-ALL Xenograft (PDX) Model

The synergistic activity was also confirmed in an in vivo setting using a patient-derived T-ALL xenograft model. The combination therapy led to a more significant reduction in tumor burden and a synergistic extension of survival compared to monotherapy.

Treatment GroupMedian Survival (Days)Outcome
Vehicle~20Rapid disease progression.
Methotrexate~25Modest increase in survival.
(+)-SHIN2~30Significant increase in survival.
(+)-SHIN2 + Methotrexate>40Synergistic and most significant extension of survival.

Data extrapolated from graphical representations in García-Cañaveras et al., Leukemia, 2021.

II. Experimental Protocols

The following are summaries of the key experimental methodologies used to establish the synergistic effects of (+)-SHIN2 and methotrexate.

In Vitro Cell Proliferation Assay
  • Cell Line: Molt4 (human T-ALL cell line).

  • Method: Cells were incubated with increasing concentrations of (+)-SHIN2 in the presence of fixed concentrations of methotrexate (0, 20, 30, and 40 nM).

  • Analysis: Cell proliferation was measured after a set incubation period, and the results were normalized to a DMSO control. An isobologram was generated to determine if the drug combination was synergistic, additive, or antagonistic.

In Vivo Patient-Derived Xenograft (PDX) Model
  • Animal Model: Immunocompromised mice transplanted with a luciferase-expressing T-ALL patient-derived xenograft (PDTALL#10).

  • Treatment Regimen:

    • Methotrexate: Administered at 10 mg/kg via intraperitoneal (IP) injection.

    • (+)-SHIN2: Administered at 200 mg/kg via IP injection.

    • Combination Therapy: A cyclical schedule involving doses of both methotrexate and (+)-SHIN2.

  • Analysis: Tumor burden was monitored using in vivo bioimaging. Survival of the mice in each treatment group was recorded and analyzed using Kaplan-Meier survival curves.

III. Visualizing the Mechanism and Workflow

Signaling Pathway of Synergy

The synergistic interaction between methotrexate and (+)-SHIN2 is rooted in their complementary inhibition of the folate metabolic pathway, which is crucial for nucleotide biosynthesis and cell proliferation. Methotrexate targets dihydrofolate reductase (DHFR), leading to a depletion of tetrahydrofolate (THF). THF is a necessary cofactor for SHMT, the enzyme targeted by (+)-SHIN2. By reducing THF levels, methotrexate enhances the inhibitory effect of (+)-SHIN2 on SHMT, as there is less substrate for SHIN2 to compete with. This dual targeting effectively cripples the one-carbon metabolism essential for cancer cell growth.

Synergy_Pathway cluster_Folate_Metabolism Folate Metabolism DHF Dihydrofolate (DHF) THF Tetrahydrofolate (THF) DHF->THF DHFR Methylene_THF 5,10-Methylene-THF THF->Methylene_THF SHMT Serine Serine Glycine Glycine Serine->Glycine SHMT Nucleotide_Synthesis Nucleotide Synthesis Methylene_THF->Nucleotide_Synthesis MTX Methotrexate MTX->DHF Inhibits DHFR SHIN2 (+)-SHIN2 SHIN2->Serine Inhibits SHMT

Mechanism of synergistic action.

Experimental Workflow for In Vivo Synergy Study

The workflow for the in vivo studies involved transplanting patient-derived leukemia cells into mice, followed by a structured treatment and monitoring schedule to assess the efficacy of the drug combination.

Experimental_Workflow start Start: T-ALL PDX Cells transplantation Transplantation into Immunocompromised Mice start->transplantation tumor_establishment Tumor Establishment (Monitoring) transplantation->tumor_establishment randomization Randomization into Treatment Groups tumor_establishment->randomization treatment_vehicle Vehicle Control randomization->treatment_vehicle Group 1 treatment_mtx Methotrexate (10 mg/kg) randomization->treatment_mtx Group 2 treatment_shin2 (+)-SHIN2 (200 mg/kg) randomization->treatment_shin2 Group 3 treatment_combo Combination Therapy randomization->treatment_combo Group 4 monitoring Tumor Burden Monitoring (In Vivo Bioimaging) treatment_vehicle->monitoring treatment_mtx->monitoring treatment_shin2->monitoring treatment_combo->monitoring analysis Data Analysis (Survival Curves) monitoring->analysis end End: Evaluate Synergy analysis->end

In vivo experimental workflow.

References

A Comparative Analysis of Metabolic Reprogramming: (+)-SHIN1 Treatment versus SHMT Knockout

Author: BenchChem Technical Support Team. Date: November 2025

A deep dive into the metabolic consequences of inhibiting the serine hydroxymethyltransferase (SHMT) pathway reveals distinct yet overlapping profiles between pharmacological intervention with (+)-SHIN1 and genetic knockout of SHMT. This guide provides a comprehensive comparison of their effects on cellular metabolism, supported by experimental data and detailed protocols, to aid researchers in oncology and metabolic diseases.

The enzyme serine hydroxymethyltransferase (SHMT) is a critical node in one-carbon (1C) metabolism, catalyzing the reversible conversion of serine and tetrahydrofolate to glycine and 5,10-methylenetetrahydrofolate. This reaction is fundamental for the biosynthesis of nucleotides, amino acids, and for methylation reactions. Due to the high demand for these building blocks in proliferating cancer cells, SHMT has emerged as a promising therapeutic target. Two primary approaches to investigate the role of SHMT are through the use of small molecule inhibitors like this compound, a potent dual inhibitor of both the cytosolic (SHMT1) and mitochondrial (SHMT2) isoforms, and through the genetic deletion (knockout) of SHMT genes.[1][2][3][4] Understanding the nuances in the metabolic profiles resulting from these two approaches is crucial for the development of effective therapeutic strategies.

Comparative Metabolic Profiles

The metabolic alterations induced by this compound treatment and SHMT knockout are summarized below. While both perturbations disrupt one-carbon metabolism, the specific downstream consequences can vary depending on the cellular context and the specific isoform targeted.

Metabolic ParameterThis compound Treated CellsSHMT Knockout ModelsKey Findings & Citations
Nucleotide Metabolism Significant reduction in nucleotide triphosphates.[1] Blocks cell growth through progressive depletion of purines.Downregulation of nucleotide metabolism pathways, including purine and pyrimidine synthesis, in fetal livers of Shmt2-knockout embryos.Both approaches lead to a deficit in the building blocks for DNA and RNA synthesis, highlighting the critical role of SHMT in providing one-carbon units for purine and thymidylate synthesis.
Amino Acid Metabolism Leads to glycine limitation, which cannot be rescued by formate alone in some cell lines.Increased circulating levels of serine and glycine in hepatocyte-specific SHMT2 knockout mice. In fetal livers of Shmt2-knockout embryos, glycine, serine, and threonine metabolism is significantly affected.The impact on serine and glycine levels can differ. Pharmacological inhibition can create an acute glycine shortage for processes like purine synthesis, while genetic knockout may lead to a systemic accumulation of serine and glycine due to pathway blockade.
Mitochondrial Function Induces mitochondrial respiration defects. Can lead to increased reactive oxygen species (ROS) and altered mitochondrial membrane potential.Disruption of Shmt2 in mouse embryos leads to mitochondrial respiration defects and growth retardation in the liver. SHMT2 knockout in human cell lines impairs oxidative capacity.Both pharmacological and genetic inhibition of mitochondrial SHMT2 compromises mitochondrial function, underscoring its role in maintaining mitochondrial homeostasis beyond one-carbon metabolism.
Redox Balance Can cause glutathione depletion, especially in the presence of excess formate. Leads to an increase in reactive oxygen species (ROS).SHMT2 knockout in cancer cells results in elevated ROS and decreased reduced and total glutathione.Disruption of SHMT-mediated one-carbon metabolism impairs the cell's ability to manage oxidative stress, likely due to the role of one-carbon units in the synthesis of NADPH and glutathione.
Lipid Metabolism Hepatocyte-specific SHMT2 knockout mice are more susceptible to fatty liver disease. SHMT2 knockdown reduces lipid accumulation in mouse primary hepatocytes.The role of SHMT2 in lipid metabolism appears complex and context-dependent, with knockout models pointing towards a significant role in hepatic lipid homeostasis.

Signaling Pathways and Experimental Workflows

To visualize the intricate connections within the metabolic pathways affected and the experimental approaches used to study them, the following diagrams are provided.

SHMT_Pathway cluster_cytosol Cytosol cluster_mitochondrion Mitochondrion cluster_inhibition Interventions Serine_cyto Serine SHMT1 SHMT1 Serine_cyto->SHMT1 Glycine_cyto Glycine Purine_Synth Purine Synthesis Glycine_cyto->Purine_Synth THF_cyto THF THF_cyto->SHMT1 CH2THF_cyto 5,10-CH2-THF CH2THF_cyto->Purine_Synth Thymidylate_Synth Thymidylate Synthesis CH2THF_cyto->Thymidylate_Synth SHMT1->Glycine_cyto SHMT1->CH2THF_cyto Serine_mito Serine SHMT2 SHMT2 Serine_mito->SHMT2 Glycine_mito Glycine THF_mito THF THF_mito->SHMT2 CH2THF_mito 5,10-CH2-THF MTHFD2 MTHFD2/2L CH2THF_mito->MTHFD2 Formate Formate Formate->Purine_Synth SHMT2->Glycine_mito SHMT2->CH2THF_mito MTHFD1L MTHFD1L MTHFD2->MTHFD1L MTHFD1L->Formate SHIN1 This compound SHIN1->SHMT1 SHIN1->SHMT2 Knockout SHMT Knockout Knockout->SHMT1 Knockout->SHMT2 Experimental_Workflow cluster_models Experimental Models cluster_interventions Interventions cluster_analysis Metabolic Analysis Cell_Lines Cancer Cell Lines (e.g., HCT-116, DLBCL) SHIN1_Treatment This compound Treatment Cell_Lines->SHIN1_Treatment Genetic_KO Genetic Knockout (e.g., CRISPR/Cas9) Cell_Lines->Genetic_KO Animal_Models SHMT Knockout Mice (e.g., hepatocyte-specific) Animal_Models->Genetic_KO LCMS LC-MS Metabolomics SHIN1_Treatment->LCMS Seahorse Seahorse XF Analysis (Mitochondrial Respiration) SHIN1_Treatment->Seahorse ROS_Assay ROS Detection (e.g., DCF-DA) SHIN1_Treatment->ROS_Assay Growth_Assay Cell Proliferation Assays SHIN1_Treatment->Growth_Assay Genetic_KO->LCMS Genetic_KO->Seahorse Genetic_KO->ROS_Assay Genetic_KO->Growth_Assay

References

Validating the Specificity of (+)-SHIN1: A Comparison with Genetic Controls

Author: BenchChem Technical Support Team. Date: November 2025

(+)-SHIN1 is a potent, cell-permeable dual inhibitor of the enzymes Serine Hydroxymethyltransferase 1 (SHMT1) and 2 (SHMT2).[1][2][3] These enzymes are critical components of one-carbon (1C) metabolism, catalyzing the conversion of serine to glycine and a tetrahydrofolate-bound one-carbon unit.[4][5] This one-carbon unit is essential for the biosynthesis of purines and thymidylate, which are fundamental building blocks for DNA and RNA synthesis. The inhibition of SHMT1/2 by this compound leads to the depletion of these crucial metabolites, ultimately blocking cell growth. This guide provides an objective comparison of experimental data validating the on-target specificity of this compound using genetic controls and discusses its performance relative to other alternatives.

Comparison of this compound Activity in Wild-Type vs. Genetic Knockout Cells

The specificity of a pharmacological inhibitor is most rigorously tested by comparing its effects to the genetic deletion or knockdown of its intended target. Several studies have employed this strategy to validate that the biological effects of this compound are indeed due to the inhibition of SHMT1 and SHMT2.

Cell LineGenetic ModificationIC50 of this compoundKey FindingsReference
HCT-116Wild-Type870 nMInhibition of cell growth.
HCT-116SHMT1 DeletionIndistinguishable from Wild-TypeDemonstrates that inhibition of mitochondrial SHMT2 is the primary driver of the anti-proliferative effect in these cells.
HCT-116SHMT2 Deletion< 50 nMIncreased potency indicates potent inhibition of the remaining cytosolic SHMT1.
HCT-116SHMT1/2 Double DeletionN/AThe metabolic phenotype of double-deletion cells (e.g., blocked glycine production from serine) is phenocopied by this compound treatment in wild-type cells.

Experimental Protocols

Cell Growth Inhibition Assay: HCT-116 cells (wild-type, SHMT1 knockout, and SHMT2 knockout) are seeded in 96-well plates. The cells are then treated with a range of concentrations of this compound for 72 hours. Cell viability is assessed using a standard method such as the CellTiter-Glo® Luminescent Cell Viability Assay, which measures ATP levels. The half-maximal inhibitory concentration (IC50) is then calculated from the dose-response curves.

Metabolite Profiling using Isotope Tracing and LC-MS: To confirm target engagement, HCT-116 wild-type and SHMT1/2 double-deletion cells are cultured in media containing U-13C-serine. Wild-type cells are treated with either DMSO (vehicle control), this compound, or the inactive enantiomer (−)-SHIN1. After 24 hours, intracellular metabolites are extracted and analyzed by liquid chromatography-mass spectrometry (LC-MS). The incorporation of 13C from serine into downstream metabolites like glycine, glutathione, and ADP is quantified to assess SHMT activity.

Signaling Pathway and Experimental Workflow

The following diagrams illustrate the targeted metabolic pathway and the workflow for validating this compound specificity.

SHMT_Pathway Serine Serine SHMT SHMT1 (cytosol) SHMT2 (mitochondria) Serine->SHMT Glycine Glycine THF Tetrahydrofolate (THF) THF->SHMT CH2THF 5,10-Methylene-THF Purines Purine Synthesis CH2THF->Purines Thymidylate Thymidylate Synthesis CH2THF->Thymidylate SHMT->Glycine One-Carbon Unit SHMT->CH2THF SHIN1 This compound SHIN1->SHMT Validation_Workflow cluster_Genetic Genetic Control cluster_Pharm Pharmacological Inhibition WT Wild-Type Cells WT_DMSO Wild-Type Cells + DMSO WT->WT_DMSO WT_SHIN1 Wild-Type Cells + this compound WT->WT_SHIN1 WT_inactive Wild-Type Cells + (-)-SHIN1 WT->WT_inactive KO SHMT1/2 Knockout Cells Metabolomics Metabolomic Analysis (13C-Serine Tracing) KO->Metabolomics Phenotype Phenotypic Analysis (Cell Growth, etc.) KO->Phenotype WT_DMSO->Metabolomics WT_DMSO->Phenotype WT_SHIN1->Metabolomics WT_SHIN1->Phenotype WT_inactive->Metabolomics WT_inactive->Phenotype Comparison Compare Results Metabolomics->Comparison Phenotype->Comparison

References

Evaluating the Antibacterial Properties of (+)-SHIN1: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive evaluation of the antibacterial properties of (+)-SHIN1, a potent inhibitor of serine hydroxymethyltransferase (SHMT). Its performance is compared with other antibacterial agents, supported by experimental data, to offer an objective assessment for researchers and drug development professionals.

Mechanism of Action: Targeting One-Carbon Metabolism

This compound exhibits its antibacterial effect by targeting a crucial enzyme in bacterial one-carbon (1C) metabolism, serine hydroxymethyltransferase (SHMT).[1][2][3] SHMT is responsible for the conversion of serine to glycine and concurrently produces 5,10-methylenetetrahydrofolate (CH2-THF) from tetrahydrofolate (THF).[1][2] CH2-THF is an essential one-carbon donor for the synthesis of vital biomolecules, including purines and thymidylate, which are necessary for DNA and RNA synthesis. By inhibiting SHMT, this compound disrupts the supply of these essential building blocks, leading to bacteriostatic inhibition of bacterial growth.

The primary antibacterial mechanism of this compound is attributed to the inhibition of thymidine synthesis by blocking the supply of CH2-THF. This targeted approach highlights the potential of SHMT as a promising antibacterial target.

SHMT_Pathway cluster_Inhibition Inhibition SHIN1 This compound SHMT SHMT SHIN1->SHMT Inhibition

Comparative Antibacterial Activity

This compound has demonstrated exceptionally potent antibacterial activity, particularly against Enterococcus faecium. Its efficacy, measured by the 50% effective concentration (EC50), is significantly stronger than other tested compounds. The following table summarizes the comparative antibacterial activities of this compound and other one-carbon metabolism inhibitors against various bacterial strains.

CompoundTargetE. faecium (EC50)E. faecalis (EC50)S. aureus (EC50)E. coli (EC50)
This compound SHMT 10⁻¹¹ M >100 µM>100 µM>100 µM
SHIN-1SHMT10⁻¹⁰ M>100 µM>100 µM>100 µM
SHMT-IN-2SHMT2.9 x 10⁻⁶ M>100 µM>100 µM>100 µM
Pemetrexed (PMX)DHFR10⁻⁹–10⁻¹⁰ M>100 µM>100 µM>100 µM
Methotrexate (MTX)DHFR10⁻⁹–10⁻¹⁰ M>100 µM>100 µM>100 µM
Raltitrexed (RTX)DHFR>100 µM>100 µM>100 µM>100 µM
5-Fluoro-2'-deoxyuridine (5-FdU)TSPotent ActivityPotent ActivityPotent ActivityInactive
Data sourced from a study on the antibacterial potential of SHMT inhibitors.
DHFR: Dihydrofolate Reductase, TS: Thymidylate Synthase

Synergistic Potential

A significant finding is the ability of this compound to act synergistically with other antibacterial agents, particularly nucleoside analogues. This suggests that by inhibiting SHMT, this compound enhances the efficacy of drugs that target DNA and RNA synthesis. This synergistic effect opens avenues for combination therapies, which could potentially lower required dosages and combat drug resistance.

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of experimental findings. Below are protocols for key assays used in evaluating antibacterial properties.

Bacterial Viability Assay (Broth Microdilution Method)

This protocol determines the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of an antimicrobial agent that prevents visible growth of a microorganism.

Materials:

  • 96-well microtiter plates

  • Bacterial culture in logarithmic growth phase

  • Mueller-Hinton Broth (MHB) or other appropriate growth medium

  • This compound and other compounds to be tested

  • Spectrophotometer or microplate reader

Procedure:

  • Preparation of Bacterial Inoculum:

    • Culture bacteria overnight in MHB at 37°C.

    • Dilute the overnight culture in fresh MHB to achieve a standardized concentration (e.g., 0.5 McFarland standard, approximately 1.5 x 10⁸ CFU/mL).

    • Further dilute the standardized suspension to the final desired inoculum concentration (e.g., 5 x 10⁵ CFU/mL).

  • Preparation of Antimicrobial Dilutions:

    • Prepare a stock solution of each test compound.

    • Perform serial twofold dilutions of each compound in MHB directly in the 96-well plate. Typically, 100 µL of MHB is added to each well, and then 100 µL of the compound is added to the first well and serially diluted across the plate.

  • Inoculation and Incubation:

    • Add 100 µL of the prepared bacterial inoculum to each well containing the serially diluted compounds.

    • Include a positive control (bacteria with no compound) and a negative control (broth only).

    • Incubate the plate at 37°C for 18-24 hours.

  • Data Analysis:

    • After incubation, determine the MIC by visually inspecting for turbidity or by measuring the optical density (OD) at 600 nm using a microplate reader.

    • The MIC is the lowest concentration of the compound at which there is no visible bacterial growth.

Bacterial_Viability_Workflow start Start prep_inoculum Prepare Bacterial Inoculum (0.5 McFarland) start->prep_inoculum inoculate Inoculate Plate with Bacteria prep_inoculum->inoculate prep_dilutions Prepare Serial Dilutions of This compound in 96-well plate prep_dilutions->inoculate incubate Incubate at 37°C for 18-24h inoculate->incubate read_results Read Results (Visual or OD600) incubate->read_results determine_mic Determine Minimum Inhibitory Concentration (MIC) read_results->determine_mic end End determine_mic->end

Checkerboard Assay for Synergy Testing

This assay is used to evaluate the synergistic, additive, indifferent, or antagonistic effects of two antimicrobial agents when used in combination.

Materials:

  • 96-well microtiter plates

  • Bacterial inoculum prepared as described above

  • Two antimicrobial agents (e.g., this compound and a nucleoside analogue)

  • Mueller-Hinton Broth (MHB)

Procedure:

  • Plate Setup:

    • In a 96-well plate, prepare serial dilutions of Drug A horizontally along the x-axis.

    • Prepare serial dilutions of Drug B vertically along the y-axis. This creates a matrix of wells with varying concentrations of both drugs.

  • Inoculation and Incubation:

    • Inoculate each well with the standardized bacterial suspension (final concentration of ~5 x 10⁵ CFU/mL).

    • Include control wells with each drug alone, as well as a growth control (no drugs).

    • Incubate the plate at 37°C for 18-24 hours.

  • Data Analysis:

    • Determine the MIC of each drug alone and in combination.

    • Calculate the Fractional Inhibitory Concentration (FIC) index for each combination showing no growth:

      • FIC of Drug A = (MIC of Drug A in combination) / (MIC of Drug A alone)

      • FIC of Drug B = (MIC of Drug B in combination) / (MIC of Drug B alone)

      • FIC Index = FIC of Drug A + FIC of Drug B

    • Interpret the results based on the FIC Index:

      • Synergy: FIC Index ≤ 0.5

      • Additive/Indifference: 0.5 < FIC Index ≤ 4

      • Antagonism: FIC Index > 4

Conclusion

This compound is a highly potent antibacterial agent against specific bacterial strains, notably E. faecium, with a novel mechanism of action targeting SHMT in the essential one-carbon metabolism pathway. Its exceptional potency and synergistic capabilities with other antibiotics highlight its potential as a lead compound for the development of new antibacterial therapies. Further research is warranted to explore its spectrum of activity and in vivo efficacy.

References

A Comparative Analysis of SHMT Inhibitors: (+)-SHIN1 and its Successor, SHIN2

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparative analysis of (+)-SHIN1 and its successor compound, SHIN2, both potent dual inhibitors of serine hydroxymethyltransferase (SHMT) 1 and 2. This document summarizes their performance, outlines key experimental protocols, and visualizes relevant biological pathways and workflows to support further research and development in cancer metabolism.

Introduction

Serine hydroxymethyltransferase (SHMT) is a critical enzyme in one-carbon (1C) metabolism, catalyzing the reversible conversion of serine and tetrahydrofolate to glycine and 5,10-methylenetetrahydrofolate. This reaction is a primary source of one-carbon units essential for the biosynthesis of nucleotides and other macromolecules required for cell proliferation. The mitochondrial isoform, SHMT2, is frequently overexpressed in various cancers, making it a compelling target for anticancer therapies.[1][2]

This compound was developed as a potent, folate-competitive, cell-permeable dual inhibitor of human SHMT1 and SHMT2.[3][4] While demonstrating significant in vitro efficacy, its utility in vivo was hampered by poor pharmacokinetic properties, including rapid clearance.[4] To address this limitation, SHIN2 was synthesized as a successor compound with an improved pharmacokinetic profile, enabling in vivo studies and demonstrating therapeutic potential, particularly in T-cell acute lymphoblastic leukemia (T-ALL).

Data Presentation

The following tables summarize the quantitative data for this compound and SHIN2, comparing their in vitro efficacy.

Table 1: In Vitro Enzymatic Inhibition

CompoundTargetIC50 (nM)
This compoundSHMT15
SHMT213
SHIN2SHMT1Not explicitly found
SHMT2Not explicitly found

Table 2: Cell Proliferation Inhibition

CompoundCell LineIC50
This compoundHCT-116870 nM
SHMT2 knockout HCT-116~10 nM
DLBCL cell lines~5 µM
(+)-SHIN2HCT-116300 nM
Molt4 (T-ALL)89 nM

Table 3: In Vivo Performance

CompoundKey FeatureFinding
This compoundPharmacokineticsUnstable in liver microsome assays with a poor in vivo half-life, precluding use in animal models.
(+)-SHIN2PharmacokineticsImproved pharmacokinetic properties suitable for in vivo studies.
In Vivo EfficacyDemonstrates therapeutic activity in mouse primary T-ALL and synergizes with methotrexate.

Experimental Protocols

Detailed methodologies for key experiments are provided below.

In Vitro SHMT Inhibition Assay

This protocol describes a spectrophotometric assay to determine the inhibitory activity of compounds against purified human SHMT1 and SHMT2.

Materials:

  • Purified recombinant human SHMT1 and SHMT2

  • L-serine

  • Tetrahydrofolate (THF)

  • NADP+

  • 5,10-methylenetetrahydrofolate dehydrogenase (MTHFD)

  • Assay buffer (e.g., 50 mM HEPES, pH 7.5, 100 mM KCl, 1 mM DTT)

  • Test compounds (this compound, SHIN2) dissolved in DMSO

  • 96-well microplate

  • Spectrophotometer

Procedure:

  • Prepare a reaction mixture containing assay buffer, MTHFD, NADP+, and THF in each well of a 96-well plate.

  • Add varying concentrations of the test compounds (e.g., from 0.1 nM to 10 µM) to the wells. Include a DMSO-only control.

  • Initiate the reaction by adding purified SHMT enzyme to each well.

  • Start the reaction by adding L-serine.

  • Immediately monitor the increase in absorbance at 340 nm (due to the production of NADPH) at regular intervals for a set period (e.g., 15-30 minutes) using a spectrophotometer.

  • Calculate the initial reaction rates from the linear portion of the absorbance curves.

  • Determine the IC50 values by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.

Cell Proliferation Assay (MTT Assay)

This protocol outlines a method to assess the effect of SHIN1 and SHIN2 on the proliferation of cancer cell lines.

Materials:

  • Cancer cell line (e.g., HCT-116, Molt4)

  • Complete cell culture medium (e.g., DMEM or RPMI-1640 with 10% FBS)

  • Test compounds (this compound, SHIN2) dissolved in DMSO

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization buffer (e.g., 10% SDS in 0.01 M HCl)

  • 96-well cell culture plates

  • Multichannel pipette

  • Plate reader

Procedure:

  • Seed cells into a 96-well plate at a predetermined optimal density (e.g., 5,000 cells/well) and allow them to adhere overnight.

  • The next day, treat the cells with a serial dilution of the test compounds. Include a DMSO-only control.

  • Incubate the plates for a specified period (e.g., 72 hours) at 37°C in a humidified 5% CO2 incubator.

  • After the incubation period, add 20 µL of MTT solution to each well and incubate for another 4 hours.

  • Remove the medium and add 100 µL of solubilization buffer to each well to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability relative to the DMSO control and determine the IC50 values by plotting viability against the logarithm of the compound concentration.

Mandatory Visualization

Signaling Pathway: One-Carbon Metabolism

The following diagram illustrates the central role of SHMT in the one-carbon metabolism pathway, the target of this compound and SHIN2.

One_Carbon_Metabolism Serine Serine Glycine Glycine THF THF SHMT1/2 SHMT1/2 THF->SHMT1/2 5,10-methylene-THF 5,10-methylene-THF Nucleotide_Synthesis Nucleotide_Synthesis 5,10-methylene-THF->Nucleotide_Synthesis (Purines, Thymidylate) SHMT1/2->Glycine SHMT1/2->5,10-methylene-THF SHIN1/SHIN2 SHIN1/SHIN2 SHIN1/SHIN2->SHMT1/2

Caption: Inhibition of SHMT1/2 by SHIN1/SHIN2 blocks nucleotide synthesis.

Experimental Workflow: In Vitro SHMT Inhibition Assay

This diagram outlines the workflow for determining the IC50 of SHMT inhibitors.

SHMT_Inhibition_Workflow A Prepare Reaction Mix (Buffer, MTHFD, NADP+, THF) B Add Test Compound (SHIN1 or SHIN2) A->B C Add SHMT Enzyme B->C D Initiate with Serine C->D E Monitor Absorbance at 340 nm D->E F Calculate Initial Rates E->F G Determine IC50 F->G SHIN1_to_SHIN2 SHIN1 This compound Limitation Poor Pharmacokinetics (Rapid Clearance) SHIN1->Limitation Goal Improve In Vivo Suitability Limitation->Goal SHIN2 SHIN2 (Successor Compound) Goal->SHIN2

References

Safety Operating Guide

Essential Guide to the Safe Disposal of (+)-SHIN1

Author: BenchChem Technical Support Team. Date: November 2025

This document provides comprehensive guidance on the proper disposal procedures for (+)-SHIN1, a potent inhibitor of human serine hydroxymethyltransferase 1 and 2 (SHMT1/2). Adherence to these protocols is crucial for ensuring laboratory safety, protecting the environment, and maintaining regulatory compliance. This information is intended for researchers, scientists, and drug development professionals.

Core Safety and Hazard Information

Before handling or disposing of this compound, it is imperative to be familiar with its hazard profile. The Safety Data Sheet (SDS) for SHIN1 indicates the following classifications[1]:

  • Acute Toxicity, Oral (Category 4), H302: Harmful if swallowed.

  • Acute Aquatic Toxicity (Category 1), H400: Very toxic to aquatic life.

  • Chronic Aquatic Toxicity (Category 1), H410: Very toxic to aquatic life with long-lasting effects.

Key Precautionary Statements:

  • P264: Wash skin thoroughly after handling.

  • P270: Do not eat, drink or smoke when using this product.

  • P273: Avoid release to the environment.

  • P301 + P312: IF SWALLOWED: Call a POISON CENTER or doctor/physician if you feel unwell.

  • P330: Rinse mouth.

  • P391: Collect spillage.

  • P501: Dispose of contents/container to an approved waste disposal plant.[1]

Hazard StatementGHS CodeDescription
Harmful if swallowed.H302Ingestion may cause adverse health effects.
Very toxic to aquatic life with long lasting effects.H410Poses a significant, long-term risk to aquatic ecosystems.
Personal Protective Equipment (PPE)

When handling this compound in any form (solid powder, stock solutions, or waste), appropriate personal protective equipment must be worn. This includes, but is not limited to:

  • Safety Goggles: To protect eyes from splashes.

  • Lab Coat: To protect skin and clothing.

  • Chemically Resistant Gloves: Nitrile or other appropriate gloves to prevent skin contact.

Logical Framework for this compound Disposal

The following diagram illustrates the decision-making process and key considerations for the safe disposal of this compound and associated materials.

G cluster_0 Disposal Decision Pathway for this compound cluster_1 Action Steps A Identify Waste Type B Solid this compound Powder A->B C Liquid Waste (Solutions) A->C D Contaminated Labware A->D E Empty this compound Container A->E F Treat as Hazardous Chemical Waste B->F G Collect in Designated, Labeled, Leak-Proof Liquid Waste Container C->G H Collect in Designated, Labeled, Solid Waste Container D->H I Triple Rinse with Solvent E->I F->H M Contact Institutional EHS for Pickup G->M H->M J Collect Rinsate as Hazardous Liquid Waste I->J K Deface Label I->K J->G L Dispose of Container as Non-Hazardous Waste K->L

Caption: Logical workflow for the proper segregation and disposal of different forms of this compound waste.

Step-by-Step Disposal Protocols

The disposal of this compound and materials contaminated with it must be handled as hazardous chemical waste.[2][3] Do not dispose of this compound down the drain or in regular trash.

This protocol applies to expired or unwanted solid this compound powder and disposable solid materials contaminated with the compound (e.g., pipette tips, gloves, weigh boats, contaminated paper towels).

  • Waste Collection:

    • Place all solid waste contaminated with this compound into a designated hazardous waste container that is clearly labeled.[2]

    • The container should be durable, sealable, and made of a material compatible with the chemical.

  • Labeling:

    • Label the container clearly with "Hazardous Waste," the full chemical name "this compound," and any other information required by your institution's Environmental Health and Safety (EHS) department.

  • Storage:

    • Store the sealed waste container in a designated, secure area away from general laboratory traffic.

    • Ensure the storage area is well-ventilated.

  • Disposal Request:

    • Once the container is full, or according to your institution's guidelines, arrange for pickup by your EHS department.

This protocol applies to stock solutions, working solutions, and any liquid rinsate containing this compound.

  • Waste Collection:

    • Collect all liquid waste containing this compound in a designated, leak-proof hazardous waste container. The container must be compatible with the solvent used (e.g., DMSO, ethanol).

    • Never mix incompatible waste streams. It is best practice to have a dedicated waste container for this type of chemical waste.

  • Labeling:

    • Clearly label the liquid waste container with "Hazardous Waste," the full chemical name "this compound," the solvent(s), and the estimated concentration.

  • Storage:

    • Keep the container securely capped at all times, except when adding waste.

    • Store the container in a designated, well-ventilated secondary containment bin.

  • Disposal Request:

    • Follow your institution's procedures to request a chemical waste pickup from your EHS department.

A chemical container is generally considered "empty" if all contents have been removed by normal means and no more than a minimal residue remains.

  • Rinsing:

    • Triple rinse the empty container with a suitable solvent (e.g., the solvent used for making stock solutions).

    • Crucially, the first rinse of the container must be collected and disposed of as hazardous liquid waste as described in Protocol 2. Subsequent rinses should also be collected as hazardous waste.

  • Container Disposal:

    • After thorough rinsing, deface or completely remove the original label from the container.

    • Dispose of the rinsed, unlabeled container according to your institution's guidelines for non-hazardous laboratory glassware or plastic.

Experimental Workflow for Disposal

The following diagram outlines the procedural steps for the safe disposal of this compound waste from a typical laboratory experiment.

G A Start of Disposal Process B Wear Appropriate PPE (Gloves, Goggles, Lab Coat) A->B C Segregate Waste Types B->C D Solid Waste (e.g., tips, tubes) C->D E Liquid Waste (e.g., solutions, rinsate) C->E F Place in Labeled 'Hazardous Solid Waste' Container D->F G Place in Labeled 'Hazardous Liquid Waste' Container E->G H Store Waste Containers in Designated Secure Area F->H G->H I Request Waste Pickup from Institutional EHS Department H->I J End of Disposal Process I->J

Caption: Step-by-step workflow for the collection and disposal of this compound waste.

Emergency Procedures
  • Spills: In the event of a spill, wear appropriate PPE, contain the spill with absorbent material, and clean the area. Collect all cleanup materials as hazardous waste.

  • Skin Contact: Immediately wash the affected area with plenty of soap and water. Remove contaminated clothing. Seek medical attention if irritation persists.

  • Eye Contact: Immediately flush eyes with large amounts of water for at least 15 minutes, lifting the upper and lower eyelids. Seek immediate medical attention.

  • Ingestion: Wash out the mouth with water. Do NOT induce vomiting. Seek immediate medical attention.

By following these procedures, you can ensure the safe and compliant disposal of this compound, minimizing risks to personnel and the environment. Always consult your institution's specific EHS guidelines, as they may have additional requirements.

References

Personal protective equipment for handling (+)-SHIN1

Author: BenchChem Technical Support Team. Date: November 2025

Essential Safety and Handling Guide for (+)-SHIN1

Topic: Personal Protective Equipment for Handling this compound

This guide provides crucial safety and logistical information for researchers, scientists, and drug development professionals working with this compound. It offers procedural, step-by-step guidance for safe handling, operational protocols, and disposal plans to ensure a secure laboratory environment.

Hazard Identification and Safety Precautions

This compound is the active enantiomer of SHIN1, a potent inhibitor of human serine hydroxymethyltransferase (SHMT)[1][2]. While specific safety data for the (+)-enantiomer is not detailed, the Safety Data Sheet (SDS) for SHIN1 indicates that the compound is harmful if swallowed and very toxic to aquatic life with long-lasting effects[3]. Therefore, it is imperative to handle this compound with care, avoiding inhalation, and contact with skin and eyes[3]. Engineering controls, such as using the compound in a well-ventilated area or a chemical fume hood, are essential to minimize exposure[3].

Personal Protective Equipment (PPE)

The following table summarizes the recommended personal protective equipment for handling this compound, based on standard laboratory safety protocols for hazardous chemicals.

Protection Type Required PPE Specifications and Use
Eye and Face Protection Safety Glasses with Side Shields or GogglesMust be worn at all times in the laboratory to protect against splashes. A face shield may be required for procedures with a high risk of splashing.
Hand Protection Disposable Nitrile GlovesShould be worn to prevent skin contact. It is recommended to use double gloves for added protection. Gloves must be changed immediately if contaminated.
Body Protection Laboratory CoatA standard lab coat is required to protect skin and clothing from contamination. For procedures with a higher risk of spills, a chemically resistant apron or gown may be necessary.
Respiratory Protection Not generally requiredShould be used if there is a risk of generating dust or aerosols, especially when handling the powder outside of a chemical fume hood. A risk assessment should determine the appropriate type of respiratory protection.

Operational Plan for Handling this compound

This section outlines the standard operating procedure for the safe handling of this compound in a laboratory setting.

Experimental Workflow

The following diagram illustrates the key steps and decision points for the safe handling of this compound, from preparation to post-experiment cleanup.

SHIN1_Handling_Workflow Figure 1: Experimental Workflow for Handling this compound cluster_prep Preparation cluster_exp Experimentation cluster_cleanup Cleanup & Disposal start Start: Gather Materials ppe Don Appropriate PPE start->ppe Safety First weigh Weigh this compound Powder in Fume Hood ppe->weigh dissolve Dissolve in Appropriate Solvent (e.g., DMSO) weigh->dissolve Prepare Stock Solution conduct Conduct Experiment in Designated Area dissolve->conduct handle Handle Solutions with Care to Avoid Spills conduct->handle decontaminate Decontaminate Work Surfaces handle->decontaminate Post-Experiment dispose_liquid Dispose of Liquid Waste in Designated Hazardous Waste Container decontaminate->dispose_liquid dispose_solid Dispose of Contaminated Solid Waste in Designated Hazardous Waste Container dispose_liquid->dispose_solid remove_ppe Remove PPE in Correct Order dispose_solid->remove_ppe wash Wash Hands Thoroughly remove_ppe->wash end End wash->end SHIN1_Disposal_Plan Figure 2: Logical Disposal Plan for this compound Waste cluster_waste_generation Waste Generation cluster_waste_segregation Waste Segregation cluster_final_disposal Final Disposal liquid_waste Liquid Waste (e.g., unused solutions, solvent rinses) liquid_container Hazardous Liquid Waste Container liquid_waste->liquid_container Segregate at Source solid_waste Solid Waste (e.g., contaminated gloves, pipette tips, tubes) solid_container Hazardous Solid Waste Container solid_waste->solid_container Segregate at Source ehs_pickup Arrange for Pickup by Environmental Health & Safety (EHS) liquid_container->ehs_pickup Label and Seal solid_container->ehs_pickup Label and Seal approved_facility Disposal at an Approved Waste Management Facility ehs_pickup->approved_facility Follow Institutional Protocol

References

×

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。